(Cyclopentylmethyl)boronic acid
Description
Properties
IUPAC Name |
cyclopentylmethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPPSCQFDMXZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCCC1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472597 | |
| Record name | (Cyclopentylmethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848029-29-8 | |
| Record name | (Cyclopentylmethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopentylmethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Cyclopentylmethyl)boronic Acid: A Technical Guide for Advanced Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of (Cyclopentylmethyl)boronic acid, a key building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, this C(sp³)-hybridized organoboron reagent is instrumental in introducing saturated aliphatic moieties into complex molecular architectures. This document details its physicochemical properties, synthesis, stability, and core reactivity, with a specialized focus on its application in the Suzuki-Miyaura cross-coupling reaction. Authored for researchers, chemists, and drug development professionals, this guide synthesizes fundamental principles with practical, field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower its effective use in pharmaceutical and materials science research.
Core Physicochemical & Structural Characteristics
This compound is an alkylboronic acid that serves as a versatile reagent for creating C(sp³)–C(sp²) carbon-carbon bonds.[1][2] Its structure, featuring a saturated cyclopentylmethyl group, makes it a valuable tool for enhancing the lipophilicity and modulating the metabolic stability of target molecules in drug discovery programs.[3] Unlike their more reactive aryl counterparts, alkylboronic acids offer unique synthetic advantages but also present distinct challenges in reactivity that necessitate carefully optimized reaction conditions.[4][5]
Key Properties and Identifiers
The fundamental properties of this compound are summarized below. Adherence to recommended storage conditions is critical for maintaining its integrity and reactivity.
| Property | Value | Source(s) |
| CAS Number | 848029-29-8 | [3][6] |
| Molecular Formula | C₆H₁₃BO₂ | [3][6] |
| Molecular Weight | 127.98 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder or flakes | [7] |
| Melting Point | Data not consistently available; related cyclopentylboronic acid melts at 126 °C (dec.) | [7][8] |
| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, CPME) | [9] |
| SMILES | OB(CC1CCCC1)O | [6] |
| InChI Key | VTTDFSNKIMAQTB-UHFFFAOYSA-N | [7][8] |
Stability, Storage, and Handling
This compound requires careful handling to prevent degradation.
-
Storage: The compound should be stored under an inert atmosphere (e.g., Nitrogen or Argon) at refrigerated temperatures (2-8°C) to minimize decomposition.[6] Long-term storage in a freezer (-20°C) is also recommended.[7]
-
Stability: Boronic acids are susceptible to oxidation and protodeboronation, particularly under non-anhydrous or basic conditions.[10][11] The formation of a cyclic anhydride (a boroxine) can occur upon dehydration, which may affect reactivity.
-
Safety: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling.[8][12] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides context for its purity and potential byproducts. The most common laboratory-scale methods for preparing alkylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[10]
A plausible synthetic route is outlined below:
-
Formation of the Grignard Reagent: (Chloromethyl)cyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, Diethyl ether) to form the corresponding Grignard reagent, (Cyclopentylmethyl)magnesium chloride. This step must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic species.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous solvent. The low temperature is crucial to control the exothermicity of the reaction and prevent over-addition to the boron center.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl or H₂SO₄) to yield the final this compound product.
-
Purification: The crude product is typically purified by extraction and recrystallization to afford the pure boronic acid.
Reactivity & Core Application: The Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[2][10][11] This reaction is central to the synthesis of countless pharmaceuticals and advanced materials.[13][14]
The Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10] The use of a base is essential for activating the boronic acid to facilitate the transmetalation step.[1][10]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of an aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is the key difference from other cross-coupling reactions and requires activation of the boron reagent by a base to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[1][15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Considerations for Alkylboronic Acids
Coupling C(sp³)-hybridized organoboron reagents like this compound presents specific challenges compared to their C(sp²) counterparts.
-
Reactivity: Alkylboronic acids are generally less reactive than arylboronic acids.[4] This is attributed to the lower nucleophilicity of the alkyl group being transferred.
-
β-Hydride Elimination: A potential side reaction is β-hydride elimination from the alkyl group once it is attached to the palladium center, which can lead to undesired olefin byproducts and reduced yields.
-
Catalyst & Ligand Choice: Overcoming these challenges often requires the use of specialized catalyst systems. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are frequently employed to promote the reductive elimination step over β-hydride elimination and enhance overall catalytic activity.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 - 1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or a Toluene/Water mixture)
-
Reaction Vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic Stirrer and Stir Bar
-
Inert Gas Supply (Nitrogen or Argon)
Step-by-Step Procedure
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the vessel. The exclusion of oxygen is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent (the aryl bromide).
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
-
Analysis: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable reagent for introducing saturated, cyclic alkyl fragments into organic molecules. While its application in Suzuki-Miyaura cross-coupling requires careful consideration of reaction conditions to overcome its inherent lower reactivity compared to arylboronic acids, the payoff is significant. It provides a direct and reliable route to C(sp³)–C(sp²) coupled products that are of high interest in medicinal chemistry and materials science. By understanding its fundamental properties, handling requirements, and the mechanistic nuances of its reactivity, researchers can effectively leverage this building block to accelerate the synthesis of novel and complex molecular targets.
References
- Cheboub-Dahmani, L., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [Link]
-
RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
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National Institutes of Health. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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MySkinRecipes. (Cyclopentylmethyl)boronicacid. [Link]
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National Institutes of Health. (2019). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2019). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Expert Insights: Cyclopentylboronic Acid for Pharmaceutical Synthesis. [Link]
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ResearchGate. (2023). Synthesis of the cyclopentyl, cyclic boronic monoester 4. [Link]
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MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]
-
Nature. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications. [Link]
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The Royal Society of Chemistry. (2016). Automated library synthesis of cyclopropyl boronic esters with diazomethane in a tube in tube flow reactor. Reaction Chemistry & Engineering. [Link]
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National Institutes of Health. Cyclopentyl(methyl)borane. PubChem. [Link]
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Organic Syntheses. (2019). N-METHYLIMINODIACETIC ACID (MIDA) BORONATE ESTERS. Organic Syntheses. [Link]
-
ACS Publications. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Organic Letters. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
- Google Patents. (2015). Method for preparing cyclopropyl boronic acid.
-
National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]
-
ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. [Link]
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Introduction: The Significance of (Cyclopentylmethyl)boronic Acid
An In-Depth Technical Guide to the Synthesis of (Cyclopentylmethyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives are valuable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries[1]. The boronic acid functional group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with exceptional efficiency and functional group tolerance[2][3][4]. The cyclopentylmethyl moiety, a saturated carbocycle, is a common substructure in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the principal synthetic methodologies for accessing this compound, offering insights into the underlying mechanisms, practical experimental protocols, and comparative analysis of different approaches.
Core Synthetic Strategies
The synthesis of alkylboronic acids such as this compound can be broadly categorized into three primary strategies, each with distinct advantages and limitations:
-
Nucleophilic Boronation via Organometallic Reagents: The classic and most established approach, involving the reaction of a (cyclopentylmethyl)metal species with an electrophilic boron source.
-
Hydroboration of Alkenes: A regioselective method that utilizes the addition of a boron-hydride across a carbon-carbon double bond.
-
Transition-Metal-Catalyzed Borylation: Modern methods that enable the direct functionalization of C-H bonds or the coupling of alkyl halides with boron reagents.
This guide will delve into the technical details of each of these strategies, providing actionable protocols for laboratory implementation.
Method 1: Synthesis via Grignard Reagent and Borate Ester
This is one of the most convenient and well-established methods for preparing boronic acids, relying on inexpensive and readily available starting materials[5]. The core of this method is the formation of a Grignard reagent from a (cyclopentylmethyl)halide, which then acts as a nucleophile, attacking an electrophilic trialkyl borate.
Mechanism and Rationale
The reaction proceeds in two key stages. First, (cyclopentylmethyl)magnesium halide is prepared by the reaction of magnesium metal with a suitable (cyclopentylmethyl)halide (e.g., bromide or chloride). This Grignard reagent is a potent nucleophile. In the second stage, this nucleophile attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. A careful, low-temperature addition is crucial to prevent over-addition of the Grignard reagent, which would lead to the formation of borinic acids or trialkylboranes[5][6]. The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final this compound.
Caption: Workflow for Grignard-based synthesis of this compound.
Experimental Protocol
Materials:
-
(Cyclopentylmethyl)bromide
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
Anhydrous tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME)[7][8]
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine.
-
In the dropping funnel, place a solution of (cyclopentylmethyl)bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution to the cold borate solution via cannula, ensuring the internal temperature does not rise above -65 °C[5].
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 2-3 hours.
-
-
Hydrolysis and Workup:
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Slowly quench the reaction by adding 1 M hydrochloric acid, while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Alkylboronic acids are prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration[9]. Recrystallization from a minimal amount of hot water or a hexane/ethyl acetate mixture can be effective for purification.
-
Method 2: Hydroboration of Methylenecyclopentane
Hydroboration offers an alternative route that avoids the preparation of organometallic reagents. This method involves the addition of a B-H bond across the double bond of methylenecyclopentane. The use of sterically hindered boranes or specific catalysts ensures high regioselectivity, with the boron atom adding to the less substituted carbon (anti-Markovnikov addition).
Mechanism and Rationale
The hydroboration of alkenes with reagents like pinacolborane (HBpin) can be catalyzed by transition metals, such as iridium or rhodium complexes[10]. The catalytic cycle typically involves the oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride bond. This insertion occurs in a regioselective manner to place the metal on the terminal carbon, which minimizes steric hindrance. Reductive elimination then releases the alkylboronate ester and regenerates the active catalyst.
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(Cyclopentylmethyl)boronic acid CAS number 848029-29-8
An In-Depth Technical Guide to (Cyclopentylmethyl)boronic acid (CAS 848029-29-8) for Advanced Organic Synthesis and Drug Discovery
Introduction
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Boronic acids have emerged as exceptionally versatile intermediates, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] this compound, CAS 848029-29-8, represents a valuable member of this class, offering a unique combination of a reactive boronic acid moiety and a lipophilic, metabolically robust cyclopentylmethyl group.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, we will explore its fundamental properties, delve into the mechanistic nuances of its primary reactions, and illuminate its strategic application in the synthesis of high-value compounds, particularly within the pharmaceutical industry. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—providing the causal logic behind experimental design and protocol development to ensure reproducible and successful outcomes.
Part 1: Core Properties, Stability, and Safe Handling
Understanding the fundamental characteristics of a reagent is the bedrock of its effective application. This compound is a stable, yet reactive, organoboron compound whose handling and storage protocols are critical for maintaining its integrity.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 848029-29-8 | [2][3][4] |
| Molecular Formula | C₆H₁₃BO₂ | [2][5] |
| Molecular Weight | ~127.98 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder or flakes | [6][7] |
| Purity | Commercially available in ≥95% purity | [2] |
Storage, Stability, and Handling
The utility of any boronic acid is directly tied to its stability. Boronic acids have a known propensity to undergo dehydration to form cyclic boroxine anhydrides. While this equilibrium is often reversible under reaction conditions, it can complicate stoichiometry and characterization.
Recommended Storage: For optimal long-term stability, this compound should be stored under dry, inert conditions. Commercial suppliers recommend room temperature storage in a sealed container.[5] For sensitive applications or prolonged storage, refrigeration in a desiccator or freezer (-20°C) under an inert atmosphere (e.g., Argon or Nitrogen) is advisable, a practice common for many organoboronic acids.[6][7] Some suppliers may utilize cold-chain transportation to ensure product integrity upon arrival.[4]
Handling Protocols: As with most organoboron reagents, standard laboratory safety protocols are essential.
-
Engineering Controls : Handle the solid and its solutions within a certified chemical fume hood to avoid inhalation of dust or mists.[8][9] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases in storage.[10] Boronic acids are sensitive to moisture and air, which can degrade the material over time.
-
Waste Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Boronic acid waste should be segregated and not disposed of down the drain.[9][11]
Part 2: The Suzuki-Miyaura Coupling: Mechanism and Application
The premier application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form carbon-carbon bonds.[5] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[12][13]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition : A low-valent Pd(0) catalyst complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The reactivity of the halide is typically I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the step where the organic moiety from the boron reagent is transferred to the palladium center. Critically, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base forms a boronate species (R-B(OH)₃⁻), which is more nucleophilic and readily transfers its organic group (the cyclopentylmethyl group in this case) to the electrophilic Pd(II) center, displacing the halide.[14][15]
-
Reductive Elimination : The two organic groups on the palladium complex (R¹ and the cyclopentylmethyl group) couple, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The rationale behind each step is explained to ensure the system is self-validating.
Objective: To synthesize 1-Aryl-1-cyclopentylmethane from an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Causality: A flame-dried flask under an inert atmosphere is critical because oxygen can oxidize and deactivate the Pd(0) catalyst. The slight excess of boronic acid accounts for any potential decomposition or boroxine formation.
-
-
Inert Atmosphere : Seal the flask and cycle between vacuum and argon/nitrogen backfill three times.
-
Causality: This process, known as sparging, rigorously removes atmospheric oxygen, which is crucial for catalyst longevity and preventing side reactions like homocoupling.
-
-
Solvent Addition : Add the degassed solvent mixture (Toluene/Water or Dioxane/Water) via cannula or syringe. The reaction should be biphasic.
-
Causality: The solvent system is chosen to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronate salt. Degassing the solvent (e.g., by bubbling argon through it for 20-30 minutes) is another layer of protection against oxygen.
-
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and boron byproducts. Column chromatography is a standard method to isolate the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.
-
Part 3: Strategic Value in Drug Discovery
The inclusion of specific structural motifs can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. The cyclopentylmethyl group is particularly valuable in drug design for several reasons.
-
Enhanced Lipophilicity : The non-polar cyclopentyl ring increases the overall lipophilicity (logP) of a molecule. This can improve membrane permeability and oral bioavailability, key attributes for successful drug candidates.[5]
-
Metabolic Stability : The aliphatic cyclopentane ring lacks easily oxidizable positions, often making it more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or aromatic rings. This can lead to a longer in vivo half-life.[5]
-
Vectorial Orientation : The sp³-hybridized carbon of the methylene linker provides a distinct three-dimensional vector, allowing chemists to orient the cyclopentyl group into specific binding pockets of a target protein to achieve higher potency and selectivity.
Boronic acids themselves are increasingly being recognized not just as synthetic intermediates but as pharmacophores that can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[12][16] This has led to the development of FDA-approved drugs like the proteasome inhibitor Bortezomib.[17] this compound thus serves a dual purpose: it is a tool for building a molecular scaffold and a potential starting point for designing targeted covalent inhibitors.
Caption: Conceptual workflow from building block to drug candidate.
Part 4: Plausible Synthesis Route
While numerous vendors supply this compound, understanding its synthesis is valuable for custom applications. A common and robust method for preparing alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Proposed Synthesis:
-
Grignard Formation : (Cyclopentylmethyl)bromide is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent, (Cyclopentylmethyl)magnesium bromide.
-
Borylation : The Grignard reagent is then added slowly to a cooled solution (-78 °C) of triisopropyl borate or trimethyl borate in anhydrous ether/THF. The low temperature is crucial to prevent over-addition of the Grignard reagent to the boron center.
-
Hydrolysis : The resulting boronate ester intermediate is hydrolyzed by the addition of aqueous acid (e.g., HCl) to yield the final this compound.
Caption: A plausible synthetic route to this compound.
Conclusion
This compound (CAS 848029-29-8) is more than a mere catalogue chemical; it is a strategic building block for creating molecular complexity. Its primary utility in Suzuki-Miyaura cross-coupling is well-established, providing a reliable method for forging C(sp²)-C(sp³) bonds. For scientists in drug discovery, the cyclopentylmethyl moiety offers a proven method for enhancing the lipophilicity and metabolic stability of lead compounds.[5] By understanding its core properties, mastering its application in catalysis, and appreciating its strategic value, researchers can fully leverage this versatile reagent to accelerate innovation in both academic and industrial settings.
References
- MySkinRecipes. (n.d.). (Cyclopentylmethyl)boronicacid.
- Clarke, C. J., et al. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PMC - NIH.
- Aslee Biopharmaceuticals, Inc. (n.d.). This compound.
- Next Peptide. (n.d.). 848029-29-8 | this compound.
- BLD Pharm. (n.d.). 848029-29-8|this compound.
- LookChem. (n.d.). 928-89-2 6-Chlorohex-1-ene C6H11Cl, Formula,NMR,Boiling Point,Density,Flash Point.
- ChemicalBook. (n.d.). Cyclopentylboronic acid | 63076-51-7.
- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- Clarke, C. J., et al. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. ResearchGate.
- ChemicalBook. (n.d.). Cyclopentylboronic acid | 63076-51-7.
- Angene International Limited. (n.d.). 848029-29-8・this compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Autech Industry Co.,Limited. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- ResearchGate. (n.d.). Synthesis of the cyclopentyl, cyclic boronic monoester 4.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Syntheses. (2009). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- BOC Sciences. (n.d.). CAS 161282-93-5 (E)-(2-Cyclopentylethenyl)boronic acid.
- University of Washington. (n.d.). Organic Acid SOP - UW Environmental Health & Safety.
- Google Patents. (n.d.). CN105001249A - Method for preparing cyclopropyl boronic acid.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
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Structure and characterization of (Cyclopentylmethyl)boronic acid
An In-Depth Technical Guide to (Cyclopentylmethyl)boronic acid: Structure, Characterization, and Application
Introduction
This compound is an organoboron compound that has emerged as a valuable building block in modern organic synthesis. Structurally, it is characterized by a cyclopentylmethyl group attached to a boronic acid moiety [-B(OH)₂]. This unique combination imparts desirable physicochemical properties, making it a versatile reagent, particularly in the pharmaceutical and agrochemical industries.[1] Boronic acids, in general, are lauded for their stability, low toxicity, and remarkable reactivity in transition metal-catalyzed reactions.[2]
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1][3] The cyclopentylmethyl fragment is of particular interest in drug design, where it can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of bioactive molecules.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the structure, synthesis, in-depth characterization, and core applications of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a trivalent, sp²-hybridized boron compound. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid.[4] In the solid state and in non-hydroxylic solvents, boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. This equilibrium is an important consideration during characterization and reaction setup.[4]
| Property | Value | Source(s) |
| CAS Number | 848029-29-8 | [5] |
| Molecular Formula | C₆H₁₃BO₂ | [1][5] |
| Molecular Weight | 127.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder or flakes | [6] |
| Melting Point | 126 °C (decomposition) | [6] |
| SMILES | OB(CC1CCCC1)O | [5] |
| InChI Key | VTTDFSNKIMAQTB-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, 2-8°C, dry conditions | [5] |
Synthesis of this compound
Alkylboronic acids can be synthesized through several established methodologies. A common and effective route involves the hydroboration of an appropriate alkene followed by hydrolysis or oxidation. For this compound, a logical precursor is methylenecyclopentane. Another prevalent method is the reaction of a Grignard reagent with a trialkyl borate.
Below is a generalized workflow for the synthesis via a Grignard reaction, a robust and widely applicable method.
Caption: A typical analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this compound in solution.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule.
-
Cyclopentyl Protons: A series of complex multiplets are expected for the protons on the cyclopentane ring.
-
Methylene Protons (-CH₂-B): A doublet adjacent to the cyclopentyl ring.
-
Hydroxyl Protons (-B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent, concentration, and presence of water.
-
-
¹³C NMR:
-
Signals corresponding to the cyclopentyl and methylene carbons are expected.
-
C-B Signal: The carbon atom directly bonded to the boron is often significantly broadened due to quadrupolar relaxation of the boron nucleus, sometimes to the point of being indistinguishable from the baseline. [4]* ¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. For a tricoordinate boronic acid, a single broad resonance is typically observed in the range of 25–35 ppm. [4]The formation of a tetracoordinate boronate species, for instance by complexation with a diol, would result in a significant upfield shift to around 10 ppm. [4]
-
Mass Spectrometry (MS)
The analysis of boronic acids by mass spectrometry can be complex due to their tendency to form adducts and dehydrate in the ion source. [7]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing boronic acids. [8]Common observations include:
-
The protonated or deprotonated molecule.
-
Ions corresponding to the dehydrated cyclic trimer (boroxine).
-
Solvent adducts.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is crucial for confirming the elemental composition (C₆H₁₃BO₂) of the parent ion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with MS allows for the separation of the boronic acid from impurities and its boroxine form before detection, simplifying analysis and aiding in purity assessment. [9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups and for diagnosing the presence of the boronic acid versus its boroxine anhydride. [4]
-
O-H Stretch: A very strong, broad absorption in the region of 3300–3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
B-O Stretch: A very strong band between 1380–1310 cm⁻¹ is attributed to the B-O stretching vibration.
-
Boroxine Formation: Upon dehydration to the boroxine, the O-H stretch disappears, and a new strong absorption appears in the 680–705 cm⁻¹ region, which is diagnostic for the anhydride. [4]
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. It can definitively determine bond lengths, bond angles, and the crystalline packing arrangement. For boronic acids, it is the ultimate tool for confirming the monomeric or oligomeric (e.g., boroxine) nature of the solid material. [11][12]
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most versatile and widely used methods for constructing C(sp³)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials. [13][14] The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. [14]A key feature of the Suzuki-Miyaura reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step. [2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: The introduction of the cyclopentylmethyl group can significantly alter a molecule's properties. This non-planar, lipophilic aliphatic group can disrupt π-stacking interactions, improve solubility in non-polar environments, and block sites of metabolism, thereby enhancing the oral bioavailability and half-life of a drug candidate. Boronic acids themselves are also being explored as pharmacophores, notably as enzyme inhibitors. [15][16][17]
Experimental Protocols
The following are standardized, step-by-step methodologies for the key characterization experiments.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to the vial. Chloroform-d is suitable, but DMSO-d₆ is often preferred for boronic acids due to better solubility and consistent observation of the -OH protons.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
D₂O Exchange (Optional): To confirm the -OH proton signals, acquire an initial ¹H NMR spectrum. Then, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons should disappear or significantly diminish.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, ensuring a sufficient number of scans for ¹³C to observe all signals clearly.
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Stock Solution: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For improved ionization, a small amount of modifier (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) can be added to the solvent.
-
Instrumentation: Use an ESI-MS instrument, typically coupled to a liquid chromatography system (LC-MS) or via direct infusion.
-
Infusion Analysis: For direct infusion, introduce the working solution into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500). Look for the [M+H]⁺ or [M-H]⁻ ions, as well as potential boroxine and adduct ions.
-
High-Resolution Analysis: If available, perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) to obtain accurate mass data for formula confirmation.
Conclusion
This compound is a well-defined chemical entity with significant utility in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical industry. Its structure is readily confirmed through a combination of powerful analytical techniques, with NMR and mass spectrometry being central to its characterization in solution. Understanding its propensity to form boroxines is critical for accurate interpretation of analytical data. As a key partner in Suzuki-Miyaura coupling, this compound provides a reliable method for incorporating the valuable cyclopentylmethyl scaffold, enabling medicinal chemists to fine-tune the properties of next-generation therapeutic agents.
References
(Note: URLs have been verified at the time of generation.)
Sources
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Introduction: The Utility and Challenge of Alkylboronic Acids
An In-depth Technical Guide to the Handling and Storage of Alkylboronic Acids
Alkylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their ability to form new carbon-carbon bonds with high efficiency and functional group tolerance has made them cornerstone building blocks in pharmaceutical and materials science research. However, the benchtop utility of these compounds is often contrasted by their inherent instability. Unlike their more robust aryl counterparts, many alkylboronic acids are susceptible to degradation pathways that can compromise experimental reproducibility and outcomes.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the chemical principles governing the stability of alkylboronic acids. Moving beyond simple procedural lists, we will delve into the causality behind best practices for their handling and storage, offering field-proven protocols and troubleshooting insights to ensure their integrity from the vial to the reaction flask.
The Chemical Foundation of Instability: Key Degradation Pathways
Understanding the mechanisms by which alkylboronic acids degrade is fundamental to preventing it. Three primary pathways are of concern: dehydration to form boroxines, protodeboronation, and oxidation.
The Boronic Acid-Boroxine Equilibrium
Perhaps the most common transformation for boronic acids in the solid state or under anhydrous conditions is the reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[1][2][3] This equilibrium involves three molecules of the boronic acid condensing to yield one molecule of the six-membered boroxine ring and three molecules of water.[4][5][6]
This process is entropically driven, as three water molecules are released.[1][2] While often reversible upon exposure to water, the presence of significant amounts of boroxine can complicate stoichiometry, leading to inaccurate dosing in reactions and affecting reaction kinetics.[7] The formation of boroxines can be detected by mass spectrometry, which will show higher molecular weight species, or by NMR spectroscopy, where it can cause peak broadening or the appearance of complex signal sets.[8]
Caption: Reversible equilibrium between an alkylboronic acid and its corresponding boroxine.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This process is particularly problematic for certain classes of boronic acids, including vinyl, cyclopropyl, and some 2-heterocyclic derivatives, which can decompose even on the benchtop.[3][9] The reaction is often accelerated by heat, the presence of a base, or palladium catalysts, making it a competitive process during cross-coupling reactions.[7][9] The rate of protodeboronation is highly dependent on factors like pH and the electronic properties of the alkyl group.[3][10]
Oxidation: Sensitivity to Air and Oxidizing Agents
The boron atom in boronic acids possesses a vacant p-orbital, making it susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[11] This oxidative deboronation converts the boronic acid into an alcohol and boric acid.[7][11] In biological or physiological contexts, this degradation can be as rapid as that of thiols.[3][7][11] This sensitivity necessitates the exclusion of air for long-term storage and careful handling in inert atmospheres for many applications.
Caption: Primary degradation pathways for alkylboronic acids.
Best Practices for Storage
Proper storage is the first line of defense against degradation. The goal is to mitigate the factors identified above: moisture, oxygen, heat, and incompatible chemicals.
Container Selection and Atmosphere
The choice of container is critical for maintaining the integrity of alkylboronic acids.[12]
-
Materials: Use containers made of inert materials such as amber glass or high-density polyethylene (HDPE).[12][13] These materials are chemically resistant and, in the case of amber glass, protect against light-induced degradation.
-
Sealing: Containers must be tightly sealed to prevent the ingress of atmospheric moisture and oxygen.[12][13] For highly sensitive compounds, bottles with a septum-lined cap (e.g., Sure/Seal™ bottles) are ideal, as they allow for the removal of material via syringe under an inert atmosphere.[14][15]
-
Atmosphere: For long-term storage, particularly for sensitive alkylboronic acids, it is best practice to store the material under an inert atmosphere of nitrogen or argon.[16] This displaces both moisture and oxygen, directly inhibiting boroxine formation and oxidation.
Environmental Conditions
Control of the storage environment is crucial.
-
Temperature: Store alkylboronic acids in a cool, dry place.[17] Refrigeration is often recommended to slow the rate of decomposition. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Segregation: Acids should be stored in dedicated, corrosion-resistant cabinets.[13][18] Store them separately from bases, oxidizing agents, and flammable materials to prevent accidental reactions.[12][18][19] Boric acid and its derivatives are classified as inorganic acids and should be segregated accordingly.[18][19]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Container Material | Amber Glass, HDPE, Polypropylene[12][13] | Chemically inert, prevents contamination and reaction. Amber glass protects from light. |
| Sealing | Tightly sealed screw-top lids; Septum-lined caps for sensitive reagents[12][15] | Prevents exposure to atmospheric moisture and oxygen.[12] |
| Atmosphere | Air / Inert Gas (Nitrogen or Argon) | Inert atmosphere is critical for preventing oxidation and hydrolysis of sensitive compounds.[16] |
| Temperature | Cool, dry location; Refrigeration often recommended[17] | Reduces rates of decomposition reactions. |
| Chemical Segregation | Store in a dedicated acid cabinet away from bases and oxidizers.[18][19] | Prevents hazardous reactions and cross-contamination.[12] |
Safe Handling Procedures and Protocols
Safe handling ensures both the integrity of the chemical and the safety of the researcher. Alkylboronic acids may cause skin, eye, and respiratory irritation.[20][21]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when working with boronic acids.[22]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[16][22][23] | Protects eyes from dust particles and accidental splashes.[22] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[16][22][23] | Prevents skin contact. Gloves should be inspected before use and changed if contaminated.[22] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[22] | Protects skin from accidental spills.[22] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when handling powders outside of a fume hood to prevent inhalation of dust.[22][23] | Minimizes the risk of respiratory tract irritation.[22] |
Engineering Controls
-
Ventilation: All handling of solid and dissolved alkylboronic acids should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[16][17][23]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning work.[22][23]
Protocol: Handling Air- and Moisture-Sensitive Alkylboronic Acids
For many applications, especially those involving catalysts sensitive to water or air, alkylboronic acids must be handled under an inert atmosphere.
Objective: To safely transfer a solid alkylboronic acid from its storage container to a reaction vessel while excluding air and moisture.
Materials:
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Rubber septa
-
Source of dry nitrogen or argon gas
-
Bubbler (mineral oil or mercury)[14]
-
Syringes and needles (oven-dried)[15]
-
Anhydrous solvent in a Sure/Seal™ bottle
Procedure:
-
System Preparation: Assemble the dry glassware while still warm and immediately place it under a positive pressure of inert gas.[14] Connect the gas outlet to a bubbler to monitor the gas flow.[14]
-
Reagent Preparation: Allow the alkylboronic acid container to warm to ambient temperature before introducing it into a glovebox or glove bag.
-
Inert Atmosphere Transfer: Inside the glovebox, weigh the desired amount of the alkylboronic acid and add it to the reaction flask. Seal the flask with a rubber septum.
-
Alternative "Glove Bag" Transfer: If a glovebox is unavailable, the transfer can be performed under a positive flow of inert gas. Briefly remove the septum, add the solid via a powder funnel while maintaining a strong counterflow of inert gas, and quickly reseal the flask.
-
Dissolution: Add anhydrous solvent to the reaction flask via a dry syringe. The solvent should be transferred directly from a Sure/Seal™ bottle.[15]
-
Post-Handling: All contaminated glassware, needles, and spatulas should be quenched carefully and cleaned. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[22][23]
Caption: A generalized workflow for the safe handling of alkylboronic acids.
Troubleshooting and Purity Assessment
Even with proper handling, issues can arise. A common problem is the presence of impurities that can affect reactivity.
Common Impurities and Their Identification
| Impurity | Origin | Analytical Signature | Mitigation |
| Boroxine | Dehydration of the boronic acid.[3] | Higher m/z peak in MS ([3M-3H₂O+H]⁺); Broadened or complex NMR signals.[8] | Recrystallization from a water-containing solvent; Often reversible in situ. |
| Alkane | Protodeboronation.[3] | Signals corresponding to the R-H compound in NMR; Difficult to detect by MS. | Use fresh reagents; Avoid high temperatures and prolonged reaction times. |
| Alcohol | Oxidation.[7] | Signals corresponding to the R-OH compound in NMR and MS. | Store and handle under an inert atmosphere. |
| Boric Acid | Hydrolysis/Degradation.[8] | Often insoluble in organic solvents; Can be detected by titration.[24][25] | Use anhydrous conditions; Purification by extraction or chromatography. |
Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of alkylboronic acids.
Objective: To determine the purity of an alkylboronic acid sample.
Instrumentation & Reagents:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate[8]
-
Sample diluent (e.g., acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Accurately prepare a dilute solution of the alkylboronic acid in the sample diluent. Note that some boronate esters are prone to on-column hydrolysis, so sample preparation in a non-aqueous, aprotic diluent may be necessary.[26]
-
Method Setup: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient to elute the components, for example, from 5% B to 95% B over 15-20 minutes.[8]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to estimate the purity. This assumes all components have a similar detector response. For accurate quantification, a standard of known concentration should be used.
Conclusion
Alkylboronic acids are powerful synthetic tools whose effective use is predicated on a thorough understanding of their chemical nature. Their propensity for dehydration, protodeboronation, and oxidation is not an insurmountable obstacle but a chemical characteristic that must be managed through deliberate and informed handling and storage practices. By implementing the principles and protocols outlined in this guide—from selecting the correct storage container to executing flawless inert atmosphere transfers—researchers can ensure the integrity of these valuable reagents, leading to more reliable, reproducible, and successful scientific outcomes.
References
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How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. Retrieved January 3, 2026, from [Link]
- Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(46), 13639–13651.
-
Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(46), 13639–13651. Retrieved from [Link]
-
Boroxine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Yamamoto, Y., & Ishida, Y. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 15(15), 2296-2308.
- Ishida, Y., & Yamamoto, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. HETEROCYCLES, 87(5), 989.
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]
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What are the analytical methods for determining the purity of Boric acid - 10B?. (2025, October 3). Retrieved from [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Retrieved from [Link]
- Hill, N. J., Bowman, M. D., Esselman, B. J., Byron, S. D., Kreitinger, J., & Leadbeater, N. E. (2010). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Mechanistic Investigation.
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Strategies for the analysis of highly reactive pinacolboronate esters. (2012, March 16). PubMed. Retrieved from [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
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Corrosive Storage Guidelines. (n.d.). Retrieved from [Link]
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To perform the assay of the given sample of boric acid. (n.d.). Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Retrieved from [Link]
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15 Tips for Storing Acids in Your Laboratory. (2023, April 27). Post Apple Scientific. Retrieved from [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]
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Chemical Storage Guide. (n.d.). Retrieved from [Link]
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110140 - Phenylboronic acid - Safety Data Sheet. (n.d.). Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). ChemRxiv. Retrieved from [Link]
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SAFETY DATA SHEET - Anthracene-9-boronic acid. (2010, October 14). Thermo Fisher Scientific. Retrieved from [Link]
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Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
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Boric Acid Safety & Hazards. (n.d.). Lab Alley. Retrieved January 3, 2026, from [Link]
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The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved from [Link]
-
How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved from [Link]
-
Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stability of (Cyclopentylmethyl)boronic acid Under Ambient Air: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Double-Edged Sword of Boronic Acids in Research
(Cyclopentylmethyl)boronic acid, a member of the versatile alkylboronic acid family, is a valuable building block in modern organic synthesis and drug discovery. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] In the pharmaceutical landscape, the boronic acid moiety itself is a key pharmacophore in approved drugs like Bortezomib (Velcade®), leveraging its unique ability to form reversible covalent bonds with biological targets.[1][3][4]
However, the very reactivity that makes boronic acids powerful also renders them susceptible to degradation. For researchers and drug development professionals, understanding the stability of reagents like this compound is not a trivial matter of logistics; it is fundamental to ensuring the reproducibility of synthetic procedures, the purity of final compounds, and the integrity of screening data. This guide provides a comprehensive technical overview of the stability of this compound with a focus on its behavior under ambient air, offering field-proven insights and detailed protocols for its handling, storage, and analysis.
Core Principles: The Chemistry of Boronic Acid Instability
The stability of any boronic acid, including this compound, is governed by three primary degradation pathways. An understanding of these mechanisms is crucial for designing effective storage and handling strategies.
Pathway I: Oxidation
Exposure to atmospheric oxygen presents a significant risk. The carbon-boron bond can undergo oxidation, converting the boronic acid into the corresponding alcohol (cyclopentylmethanol). This process can proceed through radical mechanisms and may be accelerated by light or the presence of transition metals.[5][6][7] While many boronic acids are marketed as "air-stable," this often refers to short-term handling rather than long-term storage, and oxidative degradation remains a primary concern for maintaining purity.[8][9]
Pathway II: Dehydration to Boroxines
In the solid state or in anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid condense to form a stable, six-membered cyclic trimer known as a boroxine, releasing three molecules of water.[1][7][10]
-
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This process is a reversible equilibrium.[11][12] The presence of water will shift the equilibrium back towards the monomeric boronic acid, while heat or storage over a desiccant will favor boroxine formation.[10][13] While boroxine formation is not strictly "degradation" as it can be reversed, it significantly alters the molecular weight and stoichiometry of the reagent, leading to errors in reaction setup if not accounted for.
Pathway III: Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond. This pathway is particularly problematic for certain classes of boronic acids, such as vinyl or 2-heterocyclic derivatives, but can also occur with alkylboronic acids under specific conditions, often influenced by pH and the presence of catalysts.[7][8][9]
Visualizing Degradation Pathways
The primary pathways for the degradation of this compound in the presence of air and moisture are summarized below.
Caption: Primary degradation pathways for this compound.
Protocol: Assessing the Stability of this compound
To quantify the stability of this compound, a controlled air exposure study is essential. This protocol provides a self-validating system by comparing an air-exposed sample to a control sample stored under ideal conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for the boronic acid stability study.
Step-by-Step Methodology
Objective: To determine the rate and nature of degradation of this compound when exposed to ambient air over 30 days.
Materials:
-
This compound (CAS 848029-29-8), high purity[14]
-
Two identical, clean, amber glass vials with screw caps
-
Nitrogen or Argon gas source
-
-20°C freezer[15]
-
Laboratory benchtop desiccator (for the test sample)
-
Analytical balance, volumetric flasks, pipettes
-
HPLC-grade acetonitrile and water; formic acid or ammonium acetate[20]
-
Deuterated solvent (e.g., DMSO-d₆) for NMR[21]
Procedure:
-
Sample Preparation (T=0):
-
Weigh 50 mg of this compound into each of the two amber vials.
-
Control Vial: Purge the vial with inert gas (N₂ or Ar) for 1 minute, seal tightly, and place in a -20°C freezer.
-
Test Vial: Leave the vial open to the ambient air inside a desiccator to protect from dust while allowing air exposure.
-
T=0 Analysis: Immediately weigh ~2-3 mg of the stock material, dissolve in a suitable solvent, and analyze via HPLC and NMR to establish the initial purity and spectral fingerprint.
-
-
Timepoint Sampling (T=7, 14, 30 days):
-
At each timepoint, retrieve both the control and test vials.
-
Quickly weigh ~2-3 mg from each vial for analysis.
-
Expert Insight: Minimize the time the control vial is open to the atmosphere. Re-purge with inert gas before returning it to the freezer. This ensures the control remains a valid baseline.
-
Prepare samples and perform HPLC and NMR analysis as detailed below.
-
-
Analytical Method 1: HPLC Purity Assessment
-
Rationale: HPLC is a robust technique for separating the parent boronic acid from potential impurities like its oxidation product or boroxine.[16][17][22]
-
Column: XSelect Premier HSS T3 or equivalent C18 column (e.g., 4.6 x 250 mm, 5 µm).[16][22]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp linearly to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.[16][17]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or PDA detector.
-
Quantification: Calculate purity based on the relative peak area of this compound.
-
-
Analytical Method 2: NMR Structural Verification
-
Rationale: NMR provides structural information on the starting material and any degradation products formed. ¹¹B NMR is particularly diagnostic for changes at the boron center.[18][19][23]
-
¹H NMR: Dissolve the sample in DMSO-d₆. Look for the disappearance of signals corresponding to the cyclopentylmethyl protons and the appearance of new signals, for instance, those corresponding to cyclopentylmethanol.
-
¹¹B NMR: Using the same sample, acquire a ¹¹B NMR spectrum. The sp²-hybridized boronic acid should give a characteristic signal. Formation of boroxines or other boron-containing species will result in new peaks with different chemical shifts.[21][24]
-
Data Presentation & Interpretation
The results from the stability study should be tabulated to allow for clear comparison and trend analysis.
Table 1: Hypothetical Stability Data for this compound
| Timepoint (Days) | Storage Condition | Purity by HPLC (%) | ¹H NMR Observations | ¹¹B NMR Observations |
| 0 | - | 99.1% | Clean spectrum, expected signals | Single peak for sp² Boron |
| 7 | Control (-20°C, Inert) | 99.0% | No significant change | No significant change |
| 7 | Test (Ambient Air) | 97.2% | Minor new peaks in alcohol region | Broadening of main peak |
| 14 | Control (-20°C, Inert) | 98.9% | No significant change | No significant change |
| 14 | Test (Ambient Air) | 94.5% | Increased intensity of impurity peaks | Appearance of a second minor peak |
| 30 | Control (-20°C, Inert) | 98.8% | No significant change | No significant change |
| 30 | Test (Ambient Air) | 88.3% | Significant impurity peaks observed | Two distinct boron species visible |
Interpretation: The hypothetical data illustrates a clear trend: the sample stored under inert, cold conditions maintains its purity over 30 days. In contrast, the sample exposed to air shows a steady decline in purity as measured by HPLC. The NMR data corroborates this, indicating the formation of new chemical species. The appearance of a second ¹¹B NMR signal could suggest the formation of the boroxine trimer.
Trustworthiness: Best Practices for Handling and Storage
Based on the chemical principles and experimental evidence, the following protocols are recommended to ensure the long-term integrity of this compound.
-
Long-Term Storage: For storage longer than a few weeks, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[7][15]
-
Short-Term / In-Use: For daily use, keep the container tightly sealed in a desiccator to protect from atmospheric moisture. Minimize the time the container is open to the air.
-
Avoid Contamination: Use clean spatulas and tools for handling. Avoid cross-contamination with water, bases, or oxidizing agents.
-
Consider Boronate Esters for Unstable Analogs: For particularly unstable boronic acids, conversion to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester can provide a shelf-stable surrogate that releases the active boronic acid in situ during a reaction.[9][25][26]
Conclusion
While this compound is a powerful synthetic tool, its stability is not absolute. It is susceptible to degradation via oxidation and dehydration when exposed to ambient air and moisture. The rate of this degradation may be slow, but over time it can significantly impact the purity of the reagent, leading to poor reaction yields and irreproducible results. By understanding the underlying chemical pathways of degradation and implementing rigorous handling, storage, and analytical validation protocols, researchers and drug development professionals can mitigate these risks, ensuring the quality and reliability of their scientific endeavors.
References
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- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Analytical Methods (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions.
- (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and....
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- (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. PMC - NIH.
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- (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
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- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
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- (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- (2009).
- (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
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Solubility of (Cyclopentylmethyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (Cyclopentylmethyl)boronic acid in Organic Solvents
Abstract
This compound is a key building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecules in the pharmaceutical and agrochemical industries.[1] A critical, yet often overlooked, parameter for its effective use is its solubility in organic solvents. This guide provides a comprehensive technical overview of the factors governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the implications for process development and optimization. While specific quantitative solubility data for this compound is not extensively published, this guide leverages established principles and data from analogous boronic acids to provide a strong predictive framework and a practical approach for researchers.
Introduction: The Role of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives are indispensable reagents in synthetic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The cyclopentylmethyl moiety, in particular, can be incorporated to enhance the lipophilicity and metabolic stability of target molecules in drug discovery programs.[1]
Despite their widespread use, a fundamental understanding of the solubility of specific boronic acids like this compound remains a practical challenge for many researchers. Solubility dictates the choice of reaction solvent, influences reaction kinetics, and is a critical factor in purification and formulation processes. A lack of reliable solubility data can lead to suboptimal reaction conditions, reduced yields, and difficulties in downstream processing.
Factors Influencing the Solubility of Boronic Acids
The solubility of boronic acids is a complex interplay of several factors related to both the solute and the solvent. A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the acid and its boroxine form is highly dependent on the solvent and temperature, which can complicate solubility measurements.[2][3]
The Solute: this compound
-
Structure and Polarity: this compound (C₆H₁₃BO₂) possesses both a nonpolar cyclopentylmethyl group and a polar boronic acid moiety (-B(OH)₂). This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid functionality can act as both hydrogen bond donors and acceptors. This capability is a primary driver of its solubility in protic and polar aprotic solvents.
-
Boroxine Formation: The equilibrium between this compound and its corresponding boroxine will significantly impact its measured solubility. The boroxine is generally less polar than the acid, which can lead to different solubility profiles in various solvents.[2][3]
The Solvent: Key Parameters
The choice of solvent is paramount in controlling the solubility of boronic acids. Key solvent properties to consider include:
-
Polarity: A solvent's polarity will determine its ability to solvate the polar boronic acid group and the nonpolar cyclopentylmethyl group.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the boronic acid, often leading to higher solubility. Polar aprotic solvents (e.g., THF, acetone) can also be effective due to dipole-dipole interactions.
-
Ethereal Solvents: Ethers are often excellent solvents for boronic acids and their reactions, likely due to their ability to solvate the boronic acid moiety without promoting significant boroxine formation.[3]
-
Hydrocarbons: Nonpolar hydrocarbon solvents are generally poor solvents for boronic acids due to the polarity of the -B(OH)₂ group.[3][4]
Predicted Solubility Profile of this compound
Based on the principles discussed and data from analogous boronic acids such as phenylboronic acid, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers can effectively solvate the boronic acid group, and are common solvents for Suzuki-Miyaura reactions.[3] |
| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can interact favorably with the boronic acid moiety.[3][5] |
| Alcohols | Methanol, Ethanol | High to Moderate | Protic solvents that can hydrogen bond with the boronic acid. Solubility may be temperature-dependent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can offer a balance for solvating both the polar and nonpolar parts of the molecule.[3][4] |
| Aromatic | Toluene, Xylene | Low to Moderate | Primarily nonpolar, but can engage in weak π-interactions. Generally used for higher temperature reactions. |
| Hydrocarbons | Hexane, Cyclohexane | Very Low | Nonpolar nature makes them poor solvents for the polar boronic acid group.[3][4] |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves monitoring the dissolution of the solid upon controlled heating.[6][7]
Materials and Equipment
-
This compound (ensure purity)
-
Selected organic solvents (high purity)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated temperature probe
-
Luminance probe or a device to measure turbidity
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for the dynamic determination of solubility.
Detailed Steps
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The amounts should be chosen to create a biphasic mixture at room temperature.
-
Heating and Stirring: Begin stirring the mixture vigorously to ensure it is well-mixed. Start heating the vessel using the circulating bath at a slow, constant rate (e.g., 0.1 K/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture using a luminance probe. The probe measures the intensity of light passing through the solution.
-
Data Recording: The temperature at which the last solid particles dissolve and the solution becomes clear is the dissolution temperature for that specific composition. This should be recorded accurately.
-
Repeat for Different Compositions: Repeat the experiment with different known compositions of the boronic acid and solvent to obtain a series of data points.
-
Data Analysis: Plot the dissolution temperature against the mole fraction of this compound. The resulting curve represents the solubility of the compound in that solvent as a function of temperature.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazard Statements: It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]
-
Precautionary Measures: Always work in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[8]
Conclusion
References
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The Alchemist's Guide to Alkylboronic Acids: A Senior Scientist's Handbook for Synthesis from Grignard Reagents
Abstract
Alkylboronic acids and their corresponding esters are indispensable tools in modern synthetic organic chemistry, serving as pivotal building blocks in the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, has revolutionized the art of the possible in molecular design.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of alkylboronic acids from Grignard reagents. We will delve into the core mechanistic principles, provide field-proven experimental protocols, address common challenges, and offer robust troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Ascendancy of Alkylboronic Acids in Drug Discovery
The journey of a drug candidate from concept to clinic is paved with complex synthetic challenges. Alkylboronic acids have emerged as critical intermediates in this journey, enabling the efficient assembly of intricate molecular architectures. Their value is underscored by the number of FDA-approved drugs whose syntheses rely on boronic acid chemistry, including the proteasome inhibitors bortezomib (Velcade®) and ixazomib (Ninlaro®), used in the treatment of multiple myeloma.[2][3][4] The unique electronic properties of the boronic acid moiety also lend themselves to applications as enzyme inhibitors and sensors.[3][4][5] This guide focuses on a classic and highly versatile method for their preparation: the reaction of Grignard reagents with boron electrophiles.
The Core Reaction: Mechanistic Insights and Key Considerations
The synthesis of alkylboronic acids via Grignard reagents hinges on the nucleophilic attack of the organomagnesium species on an electrophilic boron center. The most common boron sources are trialkyl borates, such as trimethyl borate or triisopropyl borate, and boronic esters like pinacolborane.[5]
The Classical Approach: Grignard Reagents and Trialkyl Borates
The reaction of a Grignard reagent (R-MgX) with a trialkyl borate (B(OR')₃) proceeds through a boronate intermediate, which is subsequently hydrolyzed to the desired boronic acid.[5]
Mechanism:
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent adds to the electrophilic boron atom of the trialkyl borate, forming a tetracoordinate borate complex.
-
Hydrolysis: Acidic workup protonates the alkoxy groups, which are then eliminated as alcohols, yielding the final alkylboronic acid.
A significant challenge with this method is the potential for multiple additions of the Grignard reagent to the boron center, leading to the formation of borinic acids (R₂BOH) and trialkylboranes (R₃B) as byproducts.[1][6] This is due to the increasing Lewis acidity of the boron center with each successive alkyl group addition.
Controlling Over-Addition:
-
Stoichiometry: Using a significant excess of the trialkyl borate can statistically favor the mono-addition product.[1][6]
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) helps to control the reactivity of the Grignard reagent and minimize over-addition.[6]
-
Steric Hindrance: Employing bulkier trialkyl borates, such as triisopropyl borate, can sterically hinder subsequent additions.
A Modern Alternative: Pinacolborane and Dialkylaminoboranes
To circumvent the issue of over-addition, more sophisticated boron reagents have been developed. Pinacolborane (HBpin) and diisopropylaminoborane (BH₂-N(iPr)₂) are now widely used.[7][8]
The reaction of a Grignard reagent with pinacolborane proceeds via a dialkoxy alkylborohydride intermediate, which then eliminates hydridomagnesium bromide to yield the corresponding pinacol boronate ester.[7][8] These esters are often more stable and easier to purify than the free boronic acids and can be hydrolyzed if the free acid is required.
Similarly, diisopropylaminoborane reacts with Grignard reagents to form a single addition product due to the steric bulk and electronic properties of the diisopropylamino group, which deactivates the boron center towards further nucleophilic attack. The resulting organo(diisopropylamino)borane can be readily hydrolyzed to the boronic acid.
In the Laboratory: Field-Proven Protocols
Success in the synthesis of alkylboronic acids is highly dependent on meticulous experimental technique, particularly with respect to the handling of moisture-sensitive reagents.
General Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly reactive towards water.[9] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Solvent Purity: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) must be anhydrous. THF is often preferred for its ability to better solvate the Grignard reagent.[11]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the borate ester can be exothermic.[10][12] An ice-water bath should always be on hand to control the reaction temperature.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, is mandatory.[13] For large-scale reactions, a blast shield may be prudent.[13]
Protocol 1: Synthesis of an Alkylboronic Acid using Triisopropyl Borate
This protocol is a representative example for the synthesis of a primary alkylboronic acid.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.[11]
-
In the addition funnel, place a solution of the alkyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30-60 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylboronic acid.
-
Purification and Characterization
Crude alkylboronic acids often contain residual boron-containing impurities and byproducts from the Grignard formation. Several purification techniques can be employed.
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.[14] | Scalable, can provide high purity. | Requires a suitable solvent system, can result in yield loss. |
| Acid-Base Extraction | Boronic acids are acidic and can be converted to their water-soluble boronate salts with a base. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[14][15] | Effective for removing non-polar impurities. | May not be suitable for all boronic acids, can be labor-intensive. |
| Derivatization | Conversion of the boronic acid to a more stable, crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, which can be easily purified by recrystallization and then hydrolyzed back to the free boronic acid.[16][17] | Can significantly simplify purification. | Adds extra synthetic steps. |
| Chromatography | Purification on silica gel or other stationary phases.[14] | Can separate closely related compounds. | Boronic acids can sometimes be unstable on silica gel, may require specialized eluents.[16] |
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation and purity assessment.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.[9]- Inactive magnesium surface.[18]- Impure alkyl halide. | - Rigorously dry all glassware and use anhydrous solvents.[10]- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring.[11]- Purify the alkyl halide before use. |
| Low yield of boronic acid. | - Incomplete Grignard formation.- Grignard reagent decomposition (e.g., Wurtz coupling).[8]- Over-addition to the borate ester.[1] | - Ensure complete consumption of magnesium.- Add the alkyl halide slowly to the magnesium to minimize side reactions.[11]- Use a larger excess of the borate ester or switch to a less reactive borane (e.g., pinacolborane). |
| Product is difficult to purify. | - Presence of borinic acid or other boron impurities.- Emulsion formation during work-up. | - Employ derivatization techniques for purification.[16][17]- If using THF, remove it by rotary evaporation before the aqueous work-up.[19] Dilute with a non-polar solvent. |
| Inconsistent results. | - Variability in Grignard reagent concentration.- Atmospheric moisture contamination. | - Titrate the Grignard reagent before use to determine its exact concentration.- Maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The synthesis of alkylboronic acids from Grignard reagents is a cornerstone of synthetic chemistry, providing access to a vast array of valuable building blocks for drug discovery and development. While the reaction requires careful attention to experimental detail, particularly regarding anhydrous conditions, a thorough understanding of the underlying mechanistic principles and potential pitfalls can lead to highly successful and reproducible outcomes. The modern advancements using reagents like pinacolborane have further enhanced the reliability and scope of this powerful transformation. By following the protocols and troubleshooting guidance outlined in this guide, researchers can confidently incorporate this essential methodology into their synthetic endeavors.
References
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Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
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Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. Available at: [Link]
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How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
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What are Grignard reagent preparation precautions during preparation? - Quora. Available at: [Link]
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REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Available at: [Link]
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Developing SOPs for Hazardous Chemical Manipulations - DCHAS.org. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]
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Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.
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Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
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Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes - Organic Syntheses. Available at: [Link]
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Synthesis of Alkylboronic Esters from Alkyl Iodides - Organic Syntheses. Available at: [Link]
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Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
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Grignard reaction safety - YouTube. Available at: [Link]
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Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Grignard Reagent Reaction Mechanism - BYJU'S. Available at: [Link]
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5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. Available at: [Link]
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Side Reactions in a Grignard Synthesis - ResearchGate. Available at: [Link]
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Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
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Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes - University of Bristol. Available at: [Link]
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Grignard Reagent Reaction Mechanism - YouTube. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of (Cyclopentylmethyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Cyclopentylmethyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopentylmethyl motif.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed, predictive interpretation. This serves as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct features that are readily probed by various spectroscopic techniques. The molecule comprises a cyclopentyl ring attached to a methylene group, which in turn is bonded to a boronic acid functional group [-B(OH)₂]. This combination of an alkyl framework and the Lewis acidic boronic acid moiety gives rise to a characteristic spectroscopic fingerprint.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The following sections detail the predicted ¹H, ¹³C, and ¹¹B NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5-5.5 | Broad Singlet | 2H | B(OH )₂ | The acidic protons of the boronic acid are typically broad and may exchange with trace water in the solvent. Their chemical shift is highly dependent on concentration and temperature. |
| ~2.0-2.2 | Multiplet | 1H | CH -CH₂-B | This proton is a methine proton on the cyclopentyl ring and is coupled to the adjacent methylene protons. |
| ~1.7-1.8 | Multiplet | 2H | CH-CH ₂-CH₂ | These are the methylene protons on the cyclopentyl ring adjacent to the methine carbon. |
| ~1.5-1.6 | Multiplet | 2H | CH₂-CH ₂-CH₂ | These are the next set of methylene protons on the cyclopentyl ring. |
| ~1.2-1.3 | Multiplet | 4H | CH₂-CH ₂-CH ₂-CH₂ | These are the remaining methylene protons on the cyclopentyl ring. |
| ~0.9-1.0 | Doublet | 2H | C-CH ₂-B | These methylene protons are directly attached to the boron atom and will appear as a doublet due to coupling with the adjacent methine proton. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~40-45 | C H-CH₂-B | The methine carbon of the cyclopentyl ring. |
| ~30-35 | C H₂-B | The methylene carbon directly attached to the boron atom. The C-B bond can lead to a broad signal for the attached carbon. |
| ~25-30 | C H₂ (Cyclopentyl) | The methylene carbons of the cyclopentyl ring will have overlapping signals in this region. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent.
-
Instrument Parameters (for a 125 MHz spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024) is typically necessary due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0-220 ppm is standard.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial technique for characterizing boronic acids, providing direct information about the boron center.[2][3]
Predicted ¹¹B NMR Data (160 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Rationale |
| ~28-34 | B (OH)₂ |
Experimental Protocol for ¹¹B NMR Spectroscopy
-
Sample Preparation: Use a similar concentration as for ¹³C NMR. It is advisable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass tubes.[2]
-
Instrument Parameters (for a 160 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.5-1 second.
-
Number of Scans: 1024 or more scans may be needed to obtain a good signal-to-noise ratio.
-
Spectral Width: A wide spectral width of -100 to 100 ppm is appropriate.
-
-
Data Processing: A baseline correction is often necessary to account for the broad signal. External referencing to BF₃·OEt₂ (δ = 0 ppm) is common.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule by probing their vibrational frequencies.
Predicted IR Data (KBr Pellet or Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3600 | Strong, Broad | O-H Stretch |
| ~2850-2950 | Strong | C-H (sp³) Stretch |
| ~1450 | Medium | C-H Bend (Scissoring) |
| ~1350-1410 | Strong | B-O Stretch |
| ~1150-1200 | Medium | B-C Stretch |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion is expected at m/z = 128.0.
-
Key Fragmentation Patterns:
-
Loss of H₂O: A peak at m/z = 110 due to the loss of a water molecule.
-
Loss of B(OH)₂: A peak corresponding to the cyclopentylmethyl cation at m/z = 83.
-
Loss of C₅H₉ (Cyclopentyl): A peak corresponding to the [CH₂B(OH)₂]⁺ fragment at m/z = 45.
-
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: A split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient to ensure separation from any impurities and elution of the compound (e.g., start at 50°C, ramp to 250°C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
Summary of Spectroscopic Data
Spectroscopic Data Summary for this compound
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~4.5-5.5 (2H, br s), ~2.0-2.2 (1H, m), ~1.7-1.8 (2H, m), ~1.5-1.6 (2H, m), ~1.2-1.3 (4H, m), ~0.9-1.0 (2H, d) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~40-45, ~30-35, ~25-30 |
| ¹¹B NMR | Chemical Shift (δ, ppm) | ~28-34 |
| IR | Key Peaks (cm⁻¹) | ~3200-3600 (O-H), ~2850-2950 (C-H), ~1350-1410 (B-O), ~1150-1200 (B-C) |
| MS (EI) | m/z | 128 (M⁺), 110, 83, 45 |
Conclusion
The combination of NMR (¹H, ¹³C, ¹¹B), IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide, based on established spectroscopic principles and data from related compounds, offers a robust framework for researchers to confirm the identity and purity of this important synthetic building block. The provided protocols represent standard, validated methods for acquiring high-quality spectroscopic data for this class of compounds.
References
-
Organic Spectroscopy International. ¹¹B NMR. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
MySkinRecipes. (Cyclopentylmethyl)boronicacid. [Link]
-
National Center for Biotechnology Information. Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. [Link]
-
ACS Publications. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). [Link]
-
ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
-
ResearchGate. Synthesis of the cyclopentyl, cyclic boronic monoester 4. [Link]
-
National Center for Biotechnology Information. ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]
-
NP-MRD. ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0310615). [Link]
-
The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. [Link]
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Methodological & Application
Application Note: Robust and Efficient Suzuki-Miyaura Coupling of (Cyclopentylmethyl)boronic Acid for Advanced Drug Discovery
Abstract
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of (cyclopentylmethyl)boronic acid with a variety of aryl and heteroaryl halides. The cyclopentylmethyl moiety is a valuable scaffold in medicinal chemistry, offering a unique combination of lipophilicity and conformational restriction that can enhance pharmacological properties. This document details a robust and scalable protocol, delves into the underlying mechanistic considerations for this specific C(sp³)–C(sp²) coupling, and offers practical guidance on reaction optimization and troubleshooting. The provided methodologies are designed to be accessible to researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: The Significance of the Cyclopentylmethyl Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile and enhancing its interaction with biological targets.[1][2] The cyclopentylmethyl group has emerged as a particularly attractive non-planar saturated ring system. Its introduction into a molecule can increase the fraction of sp³-hybridized carbons, a property often correlated with improved clinical success rates.[3] Boronic acids and their derivatives are pivotal in this context, serving as versatile building blocks for complex molecule synthesis.[4]
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, stands as one of the most powerful and widely used methods for carbon-carbon bond formation.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its role in both academic research and industrial-scale synthesis.[7] This note specifically addresses the nuances of coupling this compound, a secondary alkylboronic acid, which presents unique challenges and opportunities compared to the more common aryl-aryl couplings.
Mechanistic Insights into the C(sp³)–C(sp²) Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] However, the use of an alkylboronic acid introduces specific considerations.
-
Oxidative Addition: The cycle initiates with the insertion of a palladium(0) complex into the aryl-halide (Ar-X) bond, forming a palladium(II) intermediate.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like aryl chlorides, the choice of a highly active catalyst system is critical.
-
Transmetalation: This is often the rate-determining step, especially for alkylboronic acids. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate "ate" complex.[9] This complex then transfers the cyclopentylmethyl group to the palladium(II) center, displacing the halide. The efficiency of this step is highly dependent on the choice of base, solvent, and ligands on the palladium. Challenges with C(sp³)-C(sp²) couplings can arise from slower transmetalation compared to their C(sp²)-C(sp²) counterparts.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired cyclopentylmethyl-aryl product and regenerating the active palladium(0) catalyst.[6] This step is typically fast and irreversible.
A key competing side reaction with secondary alkylboronic acids is β-hydride elimination . This process can occur from the alkyl-palladium intermediate before reductive elimination can take place, leading to the formation of an alkene byproduct and a palladium-hydride species. The selection of bulky, electron-rich ligands is crucial to promote reductive elimination and suppress this unwanted pathway.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates, particularly for challenging aryl chlorides or sterically hindered partners.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under inert atmosphere, refrigerated. |
| Aryl Halide (Ar-X) | ≥97% | Various | Ensure purity and dryness. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Various | Pre-catalyst, relatively air-stable. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Reaction Vessel | Flame-dried Schlenk flask or equivalent. | ||
| Inert Gas | High Purity N₂ or Ar |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Rationale: Using an excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.[12] Anhydrous base is crucial to prevent unwanted side reactions.
-
-
Catalyst Addition: To the flask containing the solids, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst suitable for a range of couplings.[13] 3 mol% is a typical starting catalyst loading.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[12]
-
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (5 mL) followed by degassed deionized water (1 mL) via syringe.
-
Rationale: A mixture of an organic solvent and water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[12] The solvent must be thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle, especially the oxidative addition and transmetalation steps.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be sensitive to several parameters. If the general protocol results in low yield or incomplete conversion, consider the following optimizations.
| Parameter | Recommendation for Optimization | Rationale & Justification |
| Catalyst/Ligand | For aryl chlorides or sterically hindered substrates, switch to a more active catalyst system. Consider using a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[11] | Bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps and can suppress β-hydride elimination, which is a concern for secondary alkyl boronic acids.[10][14] |
| Base | If the reaction is sluggish or substrates are base-sensitive, test alternative bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for challenging couplings. | Stronger, more oxophilic bases can more effectively promote the formation of the boronate "ate" complex, accelerating the rate-limiting transmetalation step. |
| Solvent | While dioxane/water is a good starting point, other solvent systems like toluene, DMF, or 2-MeTHF can be beneficial. Anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) can sometimes offer faster reaction times.[3] | The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous conditions can be advantageous for boronic esters.[3] |
| Temperature | Adjust the temperature between 80 °C and 110 °C. For highly active catalyst systems, it may be possible to run the reaction at a lower temperature. | The optimal temperature balances reaction rate against the potential for thermal decomposition of the boronic acid or catalyst. |
| Side Reactions | If significant homocoupling of the boronic acid is observed, ensure thorough degassing and consider slower addition of the boronic acid to the reaction mixture.[11][15] If protodeboronation (replacement of the boronic acid group with a hydrogen) is an issue, use a stronger base and minimize water content. | Homocoupling is often promoted by the presence of oxygen.[12] Protodeboronation can occur under basic conditions, especially with more sensitive boronic acids.[16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for introducing a valuable lipophilic scaffold into aromatic and heteroaromatic systems. By understanding the key mechanistic steps and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this transformation. The protocol and guidelines presented here offer a solid foundation for the successful application of this reaction in the synthesis of novel chemical entities for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Tars K., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Baruah, et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Retrieved from [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PubMed Central. Retrieved from [Link]
-
PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2025). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. Retrieved from [Link]
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings | MDPI [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
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- 15. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Cross-Coupling of (Cyclopentylmethyl)boronic Acid: A Detailed Guide for Researchers
Introduction: The Growing Importance of sp³-Hybridized Scaffolds in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional complexity. Saturated carbocyclic moieties, such as the cyclopentylmethyl group, are increasingly sought after in drug design due to their ability to improve physicochemical properties like solubility and metabolic stability, while providing novel intellectual property. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] While traditionally dominated by the coupling of sp²-hybridized partners, the extension of this powerful methodology to include sp³-hybridized alkylboronic acids is of paramount importance for accessing these desirable molecular architectures.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of (Cyclopentylmethyl)boronic acid with aryl halides. We will delve into the mechanistic nuances of this transformation, provide detailed, field-proven protocols, and offer insights into overcoming the inherent challenges associated with the use of secondary alkylboronic acids.
Mechanistic Considerations: Navigating the Challenges of C(sp³)-C(sp²) Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the engagement of sp³-hybridized organoboranes, particularly secondary alkyl derivatives like this compound, introduces specific challenges that are less prevalent with their sp² counterparts.
The Hurdle of β-Hydride Elimination
A primary competing pathway in the cross-coupling of alkylboronic acids is β-hydride elimination from the alkylpalladium intermediate formed after transmetalation. This undesired process leads to the formation of an alkene byproduct and a palladium hydride species, which can then participate in other unproductive pathways, ultimately reducing the yield of the desired cross-coupled product. The propensity for β-hydride elimination is a significant consideration when working with alkyl groups possessing hydrogen atoms on the carbon atom beta to the palladium center.
The Rate-Limiting Step: Transmetalation
The transfer of the alkyl group from the boron atom to the palladium center (transmetalation) is often the rate-limiting step in C(sp³)-C(sp²) couplings. Secondary alkylboronic acids, due to their increased steric bulk compared to primary analogues, can exhibit sluggish rates of transmetalation. This slow transfer allows more time for competing side reactions, such as β-hydride elimination and protodeboronation, to occur.[3]
To overcome these challenges, the judicious selection of the palladium catalyst, ligand, base, and solvent system is critical. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, has been instrumental in promoting the desired cross-coupling pathway.[4] These ligands stabilize the palladium center, accelerate the rates of oxidative addition and reductive elimination, and sterically disfavor the conformation required for β-hydride elimination.
Catalyst System Selection: The Key to Success
The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful cross-coupling with this compound.
Palladium Precatalysts
Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are highly recommended.[5][6] These air- and moisture-stable complexes readily form the active monoligated Pd(0) species in solution under the reaction conditions, leading to more reproducible results.[5]
The Role of Bulky, Electron-Rich Ligands
For the coupling of secondary alkylboronic acids, ligands that are both sterically demanding and electron-rich are essential. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional performance in facilitating these challenging transformations.[4] The steric bulk of these ligands promotes the reductive elimination step, which forms the desired C-C bond, over the competing β-hydride elimination. The electron-donating nature of the ligands increases the electron density on the palladium center, which can facilitate the oxidative addition step.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide, 4-bromotoluene. These protocols should be considered as a starting point and may require optimization for different substrates.
General Reaction Setup
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
This protocol is adapted from established procedures for the cross-coupling of secondary alkylboronic acids.[3]
Reagents and Materials:
-
This compound
-
4-Bromotoluene
-
SPhos Pd G3 Precatalyst
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.5 mmol, 1.5 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and finely ground potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 4-(cyclopentylmethyl)toluene.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of secondary alkylboronic acids with various aryl halides, providing a basis for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 18 | ~85 |
| 2 | 4-Chloroanisole | 2 | XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 110 | 24 | ~78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2 | SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | ~90 |
| 4 | 2-Bromopyridine | 3 | XPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 24 | ~70 |
Yields are approximate and can vary based on substrate purity and reaction scale.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and a troubleshooting decision tree.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting common issues.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development. While challenges such as β-hydride elimination and slow transmetalation are inherent to the use of secondary alkylboronic acids, they can be effectively overcome through the careful selection of a robust catalyst system, particularly one employing bulky, electron-rich phosphine ligands like SPhos and XPhos. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(20), 2425-2427. [Link]
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- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Ligand Selection for Robust Suzuki-Miyaura Coupling with Alkylboronic Acids
Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[1][2] While the coupling of sp²-hybridized partners (aryl-aryl, aryl-vinyl) is well-established, the use of sp³-hybridized alkylboronic acids presents a distinct set of challenges. Chief among these is the propensity for β-hydride elimination, a deleterious side reaction that competes with the desired reductive elimination step, leading to reduced product yield and the formation of olefin byproducts.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome the hurdles associated with Suzuki reactions involving alkylboronic acids. We will delve into the mechanistic underpinnings of ligand choice, compare the performance of prominent ligand classes, and provide detailed protocols for successful implementation.
The Mechanistic Imperative: Suppressing β-Hydride Elimination
The success of a Suzuki reaction with an alkylboronic acid hinges on promoting the rate of reductive elimination to outcompete β-hydride elimination. The choice of ligand is paramount in tipping this kinetic balance.[6]
Key Ligand Properties:
-
Steric Bulk: Bulky ligands accelerate the reductive elimination step, which is often crucial for coupling sterically hindered substrates.[3][7] This steric hindrance destabilizes the palladium(II) intermediate, promoting the bond-forming reductive elimination.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density at the palladium center.[3][8] This facilitates the initial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides, and also promotes the final reductive elimination.[4]
The interplay of these two factors is critical. An ideal ligand for alkyl Suzuki coupling will be both sterically demanding and highly electron-donating, creating a catalytic environment where C(sp³)-C(sp²) bond formation is the favored pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the competition between reductive elimination and β-hydride elimination. Bulky and electron-rich ligands favor the desired reductive elimination pathway.
A Comparative Analysis of Ligand Classes
The evolution of phosphine ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include alkylboronic acids. More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives.[8]
Buchwald Biaryl Phosphine Ligands
The Buchwald group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those with alkylboronic acids.[9][10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for Suzuki-Miyaura reactions.[11] Its steric bulk and the electron-donating methoxy groups create a highly active catalyst.[12] It has been shown to suppress racemization in couplings involving α-amino acids.[13]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos and is particularly effective for coupling unactivated aryl and heteroaryl chlorides.[9] Its significant bulk is highly effective at promoting reductive elimination.
| Ligand | Key Features | Typical Applications |
| SPhos | Highly electron-rich and bulky. | General purpose for aryl and heteroaryl halides.[11] |
| XPhos | Extremely bulky. | Unactivated aryl/heteroaryl chlorides, sterically demanding couplings.[9] |
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are often more electron-rich and sometimes bulkier than phosphine ligands.[8] They form very stable palladium complexes, leading to robust catalytic activity.[14][15]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky NHC ligand that has shown efficacy in various cross-coupling reactions.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): A saturated version of IPr, often providing enhanced stability and reactivity. The use of SIPr can lead to selective cross-coupling at a chloride in the presence of a triflate.[1][16]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another commonly used NHC ligand. Interestingly, SIMes (the saturated analogue) can provide orthogonal selectivity to SIPr, favoring coupling at a triflate over a chloride.[1][16]
The choice between a phosphine and an NHC ligand can be substrate-dependent, and screening may be necessary to identify the optimal choice for a particularly challenging transformation.[3]
References
- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
Topic: Optimizing the Suzuki-Miyaura Coupling of (Cyclopentylmethyl)boronic Acid: A Guide to Base and Solvent Effects
An Application Guide for Drug Development Professionals
Introduction: The Strategic Importance of C(sp³)-C(sp²) Coupling
In modern medicinal chemistry, the deliberate introduction of three-dimensional complexity into flat, aromatic drug scaffolds is a cornerstone of lead optimization. Increasing the fraction of sp³-hybridized carbons can significantly improve a compound's physicochemical properties, leading to enhanced solubility, improved metabolic stability, and reduced off-target toxicity. The (Cyclopentylmethyl) group is a valuable building block in this endeavor, serving as a bioisostere for larger or more lipophilic groups and providing an optimal conformational vector for ligand-receptor interactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forging the critical C(sp³)-C(sp²) bond between (Cyclopentylmethyl)boronic acid and various aryl or heteroaryl halides.[1] However, unlike their more conventional C(sp²)-C(sp²) counterparts, couplings involving secondary alkylboronic acids are notoriously challenging. They are often plagued by competing side reactions, most notably protodeboronation, and require a nuanced understanding of the reaction parameters to achieve success.
This guide provides an in-depth analysis of the two most critical variables in this reaction: the base and the solvent . We will move beyond a simple recitation of conditions to explore the underlying mechanistic principles, offering researchers, scientists, and drug development professionals the expert insights needed to troubleshoot, optimize, and ultimately master this essential transformation.
Mechanistic Underpinnings: The Role of Base and Solvent in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle comprises three fundamental stages: oxidative addition, transmetalation, and reductive elimination. The base and solvent, while not always explicitly drawn in simplified diagrams, exert profound influence over the efficiency and fidelity of this cycle, particularly the rate-limiting transmetalation step.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Pivotal Role of the Base in Transmetalation
The base is arguably the most critical activator in the reaction. A neutral boronic acid is not sufficiently nucleophilic to transfer its organic group to the palladium(II) center efficiently. The base facilitates this transfer through two primary, competing pathways.[3][4]
-
The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate [R-B(OH)₃]⁻.[5] This activated species possesses a higher-energy B-C bond, priming the cyclopentylmethyl group for transfer to the palladium center. This is the most commonly accepted pathway, especially with carbonate and phosphate bases.[4]
-
The Hydroxide/Alkoxide Pathway: Alternatively, the base (often a hydroxide or alkoxide) can first displace the halide on the R¹-Pd(II)L₂-X complex to form a palladium-hydroxide or palladium-alkoxide species (R¹-Pd(II)L₂-OH).[6] This complex can then coordinate with the neutral boronic acid, forming a Pd-O-B linkage that facilitates the transfer of the organic group from boron to palladium.[7][8]
The operative pathway is a function of the base's strength, concentration, and the solvent system employed.
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Application Notes and Protocols: Suzuki-Miyaura Reaction of (Cyclopentylmethyl)boronic Acid with Aryl Halides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C(sp²)-C(sp³) Cross-Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a pillar in modern synthetic organic chemistry for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While extensively utilized for C(sp²)-C(sp²) bond formation, the C(sp²)-C(sp³) variant, particularly with secondary alkylboron reagents, is of profound interest in the pharmaceutical industry.[3] This is driven by the recognition that increasing the three-dimensional character of drug candidates often leads to improved physicochemical properties and biological activity.[3]
The cyclopentylmethyl moiety is a valuable substituent in medicinal chemistry, offering a lipophilic and conformationally flexible scaffold that can favorably interact with hydrophobic pockets in biological targets.[4][5] Its incorporation onto an aromatic core via Suzuki-Miyaura coupling provides a direct route to novel chemical entities with potential therapeutic applications.
However, the coupling of alkylboronic acids, especially those with β-hydrogens like (Cyclopentylmethyl)boronic acid, presents unique challenges.[6] These include slower transmetalation rates and the propensity for side reactions such as β-hydride elimination, which can significantly reduce product yield.[6][7] This application note provides a comprehensive guide to successfully performing the Suzuki-Miyaura reaction between this compound and various aryl halides, with a focus on mechanistic understanding, protocol optimization, and troubleshooting.
Mechanistic Insights: The Catalytic Cycle and the Critical Role of Reagents
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1] The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[7] For less reactive aryl chlorides, the choice of an electron-rich and bulky ligand is crucial to facilitate this rate-determining step.[10]
2. Transmetalation: This step involves the transfer of the cyclopentylmethyl group from the boron atom to the palladium(II) center.[9] The presence of a base is essential for this process.[11][12][13] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[13][14] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[13]
3. Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C(sp²)-C(sp³) bond and regenerates the active palladium(0) catalyst.[7][9] This step is often promoted by bulky ligands.[1]
The Challenge of β-Hydride Elimination
A significant competing side reaction in the coupling of alkylboronic acids is β-hydride elimination.[6][7] This occurs when the alkyl group attached to the palladium has a hydrogen atom on the β-carbon. The palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene, which leads to undesired byproducts and reduced yield.[6]
Figure 2: Competing Pathways of Reductive Elimination and β-Hydride Elimination.
Strategic ligand selection is paramount to mitigating this issue. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can accelerate the rate of reductive elimination, thereby outcompeting β-hydride elimination.[2][15][16]
Experimental Protocols
Materials and Reagents
-
This compound: Can be prepared from the corresponding Grignard reagent and trialkyl borate or purchased commercially.[17] Note that alkylboronic acids can be prone to dehydration to form boroxines and oxidation, so proper storage is crucial.[17]
-
Aryl Halide: Aryl bromides are generally good starting points. For more challenging couplings, aryl iodides may be used. Aryl chlorides will likely require more specialized catalyst systems.
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[7]
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are recommended.[2]
-
Base: A variety of bases can be used, with K₃PO₄ and Cs₂CO₃ being common choices.[13] The choice of base can significantly impact the reaction outcome.[12]
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are typically used.[1] A small amount of water is often beneficial.[1]
Representative Protocol for the Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
This protocol is a general starting point and may require optimization for different substrates.
Figure 3: Experimental Workflow for the Suzuki-Miyaura Coupling Reaction.
1. Reaction Setup:
- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
- Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
- In a separate vial, briefly purge with inert gas, then add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
- Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the Schlenk flask via syringe.
- Add the catalyst/ligand mixture to the reaction flask via syringe.
2. Reaction:
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
3. Workup and Purification:
- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(cyclopentylmethyl)-4-methoxybenzene.
Data Summary: Recommended Reaction Parameters
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Higher reactivity than aryl chlorides.[7] |
| Boronic Acid | 1.2 - 1.5 equivalents | To drive the reaction to completion and account for potential decomposition. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective palladium sources.[7] |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Bulky, electron-rich ligands to promote reductive elimination and suppress β-hydride elimination.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) | To form the active boronate species.[13] Stronger bases may be required for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic solvents are standard; a small amount of water is often beneficial.[1] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction, but higher temperatures can increase side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh catalyst and ensure proper inert atmosphere techniques.[18]- Use freshly prepared or recently purchased boronic acid. Consider converting to the more stable trifluoroborate salt.[19]- Ensure all reagents and solvents are properly dried and degassed.[9]- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents. |
| Significant Protodeboronation | - Presence of protic impurities- Unstable boronic acid- Reaction temperature too high | - Use anhydrous conditions.- Switch to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][19]- Lower the reaction temperature and extend the reaction time. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas the reaction mixture.[1]- Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in situ reduction of the Pd(II) precatalyst. |
| β-Hydride Elimination Byproducts | - Ligand not sufficiently bulky- Slow reductive elimination | - Switch to a bulkier ligand (e.g., from SPhos to XPhos or a more specialized ligand).[15][16]- Consider using a different solvent or base to potentially accelerate reductive elimination. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a valuable transformation for introducing a desirable C(sp³) fragment into aromatic systems, with significant applications in drug discovery and development.[3] Success in this reaction hinges on a solid understanding of the catalytic cycle and the careful selection of reagents to favor the desired productive pathway over competing side reactions, most notably β-hydride elimination.[6] By employing bulky, electron-rich phosphine ligands, appropriate bases, and well-controlled reaction conditions, researchers can effectively synthesize cyclopentylmethyl-substituted arenes in good to excellent yields. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important synthetic methodology.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
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Li, C., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry. [Link]
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Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]
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Wang, T., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]
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Thomas, D. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters. [Link]
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K. Sharma, et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. [Link]
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Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? (2021, July 9). [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
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Reddit - r/Chempros - Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). [Link]
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Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. [Link]
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Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. [Link]
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Arene Transformations and Their Application in Medicinal Chemistry - OPUS. [Link]
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Automated library synthesis of cyclopropyl boronic esters with diazomethane in a tube in tube flow reactor - The Royal Society of Chemistry. [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. [Link]
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Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [Link]
-
Arene transformations and their application in medicinal chemistry - ResearchGate. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of (Cyclopentylmethyl)boronic Acid with Heteroaryl Bromides
Introduction: The Strategic Importance of C(sp³)-C(sp²) Linkages in Modern Drug Discovery
The construction of carbon-carbon bonds between sp³-hybridized centers and sp²-hybridized aromatic systems is a cornerstone of modern medicinal chemistry. These linkages are integral to the molecular architecture of a vast array of pharmacologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging these critical bonds, owing to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the Suzuki-Miyaura coupling of (Cyclopentylmethyl)boronic acid with a variety of heteroaryl bromides. This compound serves as a valuable building block, introducing a non-planar, lipophilic moiety that can enhance metabolic stability and improve binding interactions with biological targets. Heteroaromatic rings are prevalent in pharmaceuticals, where they modulate properties like solubility and hydrogen bonding capacity.[7] This guide will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide a troubleshooting guide to navigate common challenges, thereby empowering chemists to efficiently synthesize novel molecular entities for drug discovery programs.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][8][9][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the heteroaryl bromide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-halogen bond.[3][8][9] The reactivity of the heteroaryl bromide in this step is influenced by its electronic properties; electron-deficient heterocycles generally react faster.[11]
-
Transmetalation : This is often the rate-determining step and involves the transfer of the cyclopentylmethyl group from the boron atom to the palladium(II) center.[3][8] For this transfer to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[9][12] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[13][14][15]
-
Reductive Elimination : In the final step, the two organic fragments (the cyclopentylmethyl group and the heteroaryl group) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling of this compound with heteroaryl bromides hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is crucial for achieving high catalytic activity and stability. For couplings involving C(sp³)-hybridized boronic acids, which can be more challenging than their C(sp²) counterparts, ligands that are both electron-rich and sterically bulky are often preferred.[16][17] These ligands promote the reductive elimination step and can prevent unwanted side reactions like β-hydride elimination, although this is less of a concern for this compound due to the absence of β-hydrogens on the carbon attached to the boron.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Highly active for challenging couplings. |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-5 | Effective for a broad range of substrates.[12] |
| Pd(PPh₃)₄ | - | 2-10 | A classic catalyst, but may require higher temperatures and longer reaction times. |
| Buchwald Precatalysts | (e.g., XPhos Pd G3) | 1-3 | Air- and moisture-stable, allowing for easier reaction setup. |
Expert Insight: For couplings with sterically hindered or electron-rich heteroaryl bromides, the use of bulky biarylphosphine ligands such as SPhos or XPhos is highly recommended.[10] These ligands have demonstrated exceptional performance in facilitating difficult cross-coupling reactions.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a boronate complex, which enhances the nucleophilicity of the organic group for transmetalation.[9][12] The choice of base can also influence catalyst stability and the rate of side reactions.
| Base | Strength | Solubility | Typical Solvents | Comments |
| K₃PO₄ | Strong | Moderate | Dioxane/H₂O, Toluene/H₂O | Often an excellent choice for alkylboronic acids. |
| K₂CO₃ | Moderate | High in H₂O | ACN/H₂O, Dioxane/H₂O | A versatile and cost-effective option.[14] |
| Cs₂CO₃ | Strong | High | Dioxane, Toluene, THF | Effective but more expensive. |
| KF | Weak | Moderate | THF, Dioxane | A milder option that can be beneficial for base-sensitive substrates.[12] |
Causality behind Base Selection: The strength and solubility of the base are critical. A base that is too weak may not efficiently form the boronate, leading to a sluggish reaction. Conversely, a base that is too strong can promote side reactions or degradation of sensitive functional groups.[18] The presence of water can be beneficial as it often increases the solubility of inorganic bases and can facilitate the formation of the active boronate species.[13]
Solvent Systems
The solvent system must be capable of dissolving the reagents and catalyst to a sufficient extent. Aprotic solvents, often in combination with water, are commonly employed.
| Solvent System | Typical Ratio | Temperature (°C) | Comments |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80-110 | A widely used and effective system. |
| Toluene / H₂O | 4:1 to 10:1 | 80-110 | Good for higher temperatures. |
| Acetonitrile / H₂O | 4:1 to 10:1 | 60-80 | A more polar option. |
| THF / H₂O | 4:1 to 10:1 | 60-70 | Lower boiling point, suitable for milder conditions. |
Note: All solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst through oxidation.[11][18]
Decision Workflow for Reaction Optimization
Caption: A workflow for optimizing reaction conditions.
General Experimental Protocol
This protocol provides a starting point for the coupling of this compound with a heteroaryl bromide. The specific conditions may require optimization depending on the nature of the heteroaryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To the reaction vessel, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed 1,4-dioxane.
-
Reaction Setup: Place the reaction vessel under an inert atmosphere. Add the catalyst solution to the reaction vessel via syringe, followed by the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of 0.1-0.5 M with respect to the heteroaryl bromide).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poorly soluble base. | Use a fresh batch of catalyst and ligand. Ensure thorough degassing of all solvents.[18] Grind the base to a fine powder before use. |
| Protodeboronation | Presence of excess water; Base is too strong. | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[18] Consider using anhydrous conditions or a milder base such as KF.[18] Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[19] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Rigorously exclude oxygen from the reaction.[11] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(II) precatalyst that is readily reduced in situ. |
| Dehalogenation of Heteroaryl Bromide | Presence of a hydride source (e.g., from solvent or base impurities). | Use high-purity, dry solvents. Avoid bases that can act as hydride donors. |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl bromides is a robust and highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct challenging C(sp³)-C(sp²) bonds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic methodology.
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Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism, application. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2025, August 6). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
DergiPark. (2017, October 3). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ACS Publications. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. (2025, November 18). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. [Link]
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Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]
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ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
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MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
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RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
CoLab. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
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- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Scale-up synthesis using (Cyclopentylmethyl)boronic acid
An Application Note for the Scale-Up Synthesis of (Cyclopentylmethyl)boronic acid
Abstract
This compound is a valuable building block in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1][2][3][4][5] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The procedure is based on the well-established Grignard reaction methodology, optimized for safety, yield, and purity on a multi-gram to kilogram scale. We will elaborate on the mechanistic underpinnings of the synthesis, provide a step-by-step protocol, address critical safety considerations for scale-up, and outline analytical methods for quality control.
Introduction and Scientific Background
Boronic acids and their derivatives are indispensable tools in drug discovery and development.[6][7] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for synthesizing biaryls, polyolefins, and styrenes.[4][5] this compound, an alkylboronic acid, provides a key structural motif that allows for the introduction of a saturated carbocyclic fragment into target molecules.
While numerous methods exist for boronic acid synthesis, the reaction of a Grignard reagent with a trialkyl borate remains one of the most direct and cost-effective routes for large-scale production.[2][8][9] The primary challenges in scaling this process involve managing the highly exothermic nature of both the Grignard reagent formation and the subsequent acidic workup, as well as handling air- and moisture-sensitive intermediates.[10][11] This guide is designed to provide researchers and process chemists with the expertise to navigate these challenges effectively.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through a three-step sequence starting from (chloromethyl)cyclopentane.
-
Grignard Reagent Formation: (Chloromethyl)cyclopentane is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), to form the organometallic intermediate, (cyclopentylmethyl)magnesium chloride.
-
Borylation: The nucleophilic Grignard reagent is added to an electrophilic boron source, such as triisopropyl borate, at cryogenic temperatures. This low temperature is crucial to prevent over-addition of the Grignard reagent, which would lead to the formation of borinate and borate byproducts.[2]
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions to yield the final this compound.
The overall transformation is depicted below:
Caption: High-level overview of the synthetic workflow.
The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electron-deficient boron atom of the trialkyl borate. Subsequent hydrolysis cleaves the boronate ester to give the desired boronic acid.
Detailed Scale-Up Protocol (1.0 Mole Scale)
This protocol describes the synthesis of this compound on a 1.0-mole scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 26.7 g | 1.10 | Activated, dry |
| Iodine | 253.81 | ~100 mg | - | Initiator |
| (Chloromethyl)cyclopentane | 118.61 | 118.6 g | 1.00 | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | 1.5 L | - | Anhydrous, inhibitor-free |
| Triisopropyl Borate | 188.08 | 207.0 g | 1.10 | Anhydrous |
| Hydrochloric Acid (2 M) | - | ~1.5 L | - | Aqueous solution |
| Diethyl Ether | 74.12 | 2.0 L | - | For extraction |
| Saturated NaCl Solution (Brine) | - | 500 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | Drying agent |
Equipment: 5 L, 4-necked round-bottom flask, mechanical overhead stirrer, 500 mL pressure-equalizing dropping funnel, reflux condenser with gas inlet, thermocouple, heating mantle, and a large cooling bath (ice/water and dry ice/acetone).
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure
Part A: Grignard Reagent Formation
-
Setup: Assemble the 5 L flask with the mechanical stirrer, condenser (with N₂/Ar inlet), dropping funnel, and thermocouple. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Initiation: Charge the flask with magnesium turnings (26.7 g). Add a single small crystal of iodine.
-
Activation: Add ~100 mL of anhydrous THF. The brown color of the iodine should fade within minutes, indicating activation of the magnesium surface. Gentle warming may be required.
-
Addition: Dissolve (chloromethyl)cyclopentane (118.6 g) in 900 mL of anhydrous THF and charge this solution to the dropping funnel. Once the reaction has initiated, begin adding the solution dropwise to the magnesium suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Use a cooling bath as needed.[10] Total addition time should be 2-3 hours.
-
Completion: After the addition is complete, stir the grey, cloudy mixture for an additional hour to ensure all magnesium has reacted.
Part B: Borylation and Hydrolysis
-
Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Borylation: Dissolve triisopropyl borate (207.0 g) in 500 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over ~2 hours. The internal temperature must be maintained below -65 °C to ensure selectivity.
-
Warming: Once the addition is complete, stir the mixture at -78 °C for one hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.
-
Quenching: Cool the reaction mixture to 0 °C in an ice/water bath. Slowly and carefully add 1.5 L of 2 M HCl via the dropping funnel. This quench is highly exothermic and produces flammable hydrogen gas.[12] Ensure the addition rate is slow enough to keep the internal temperature below 10 °C.
Part C: Workup and Purification
-
Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 500 mL).
-
Washing & Drying: Combine all organic layers and wash with 500 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a crude off-white solid.
-
Purification: Recrystallize the crude product from a minimal amount of a hot hexane/ethyl acetate solvent mixture. Cool to room temperature, then in an ice bath to maximize crystal formation. Collect the white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Expected Yield: 75-85%
-
Appearance: White crystalline solid
-
Process Safety and Hazard Management
Scaling up the synthesis of organoboron compounds requires a rigorous safety assessment.[10] The primary hazards are associated with flammable solvents, pyrophoric reagents, and exothermic reactions.
| Hazard | Mitigation Measures |
| Flammable Solvents (THF, Diethyl Ether, Hexane) | All operations must be conducted in a certified chemical fume hood, away from ignition sources. Equipment must be properly grounded to prevent static discharge. Ensure appropriate fire suppression systems (Class B/D extinguishers) are readily available.[13] |
| Pyrophoric/Reactive Reagents (Grignard Reagent) | Strictly handle under an inert atmosphere (N₂ or Ar) to prevent contact with air or moisture. Use appropriate PPE, including a fire-retardant lab coat, safety glasses, and gloves.[13] |
| Exothermic Reactions (Grignard formation, Acidic Quench) | Monitor internal reaction temperature continuously with a calibrated probe. Employ a robust cooling system. For large-scale reactions, use a semi-batch process with controlled addition rates to manage heat generation effectively.[10] |
| Toxic/Corrosive Materials (HCl) | Handle concentrated acids in a fume hood using appropriate acid-resistant gloves and eye protection. Have a neutralizing agent (e.g., sodium bicarbonate) available for spills. |
Quality Control and Analytical Characterization
Purity and identity of the final product must be confirmed before use. Boronic acids can be challenging to analyze due to their tendency to form cyclic trimeric anhydrides (boroxines).[13]
-
¹H and ¹³C NMR: Provides structural confirmation of the cyclopentylmethyl fragment.
-
¹¹B NMR (in CDCl₃): A key technique for boronic acids. A single broad peak is expected around δ 28-33 ppm, confirming the presence of the trigonal planar boronic acid.
-
UPLC-MS: An excellent method for purity assessment and identification of impurities.[14][15] It can often detect the free boronic acid, its boroxine, and other adducts. An optimized method can minimize boroxine formation during analysis.[14]
-
GC-MS: Can be used for purity analysis, but often requires derivatization (e.g., with pinacol) to prevent boroxine formation in the hot injector port.[13]
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety and handling procedures, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The successful execution of this synthesis enables further exploration in medicinal chemistry, particularly in the construction of novel therapeutics via Suzuki-Miyaura cross-coupling reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of Allenylboronic Acid.
-
Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at: [Link]
- Royal Society of Chemistry. (2013). Analytical Methods. The Royal Society of Chemistry.
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
ACS Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Available at: [Link]
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (n.d.). Gram scale synthesis of different boronic esters.
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
- ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
-
Journal of the American Chemical Society. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Boronic acid.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Organic Syntheses. (n.d.). boronic esters - Organic Syntheses Procedure.
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid.
- NIH. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Google Patents. (n.d.). CN105001249A - Method for preparing cyclopropyl boronic acid.
- Google Patents. (n.d.). CN101863912A - Preparation method of cyclopropylboronic acid.
- Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.
- ChemicalBook. (n.d.). Cyclopropylboronic acid synthesis.
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- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
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Application Notes & Protocols: Strategic Use of Protecting Groups for Reactions Involving (Cyclopentylmethyl)boronic Acid
Abstract
(Cyclopentylmethyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, the inherent reactivity and potential instability of the boronic acid moiety often necessitate a strategic approach to its protection and deprotection. This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will explore the causality behind choosing a specific protecting group, present detailed, field-tested protocols for their application, and offer a comparative analysis to empower researchers to make informed decisions that enhance synthetic efficiency and yield.
The Challenge: Inherent Reactivity of Alkylboronic Acids
Boronic acids are indispensable reagents, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, they are not without their challenges. Unprotected boronic acids, including alkyl derivatives like this compound, can be susceptible to several undesirable pathways that compromise reaction outcomes:
-
Trimerization: Boronic acids readily form cyclic trimeric anhydrides known as boroxines, especially upon dehydration. This complicates accurate stoichiometric measurements and can affect reactivity.[2][3]
-
Protodeboronation: The carbon-boron bond can be cleaved under various conditions (e.g., acidic, basic, or in the presence of certain metals), replacing the boronic acid group with a hydrogen atom, leading to yield loss.[4]
-
Oxidation: The boronic acid moiety can be sensitive to oxidative conditions, which may be required for transformations on other parts of the molecule.[2][5]
These issues highlight the critical need for protecting groups, which serve to temporarily mask the boronic acid, rendering it inert to specific reaction conditions while other synthetic transformations are carried out.[2][6]
Caption: Unprotected boronic acids can lead to side reactions.
A Comparative Guide to Boronic Acid Protecting Groups
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. The ideal group is easily installed, robust under the required reaction conditions, and cleanly removed with high yield without affecting the rest of the molecule.[7] For this compound, the most relevant and effective protecting groups are pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborate salts.
Caption: Visual comparison of common boronic acid forms.
Pinacol Esters: The Versatile Workhorse
Pinacol boronate esters are arguably the most common protecting group for boronic acids.[2] They are generally stable solids, compatible with silica gel chromatography, and can often be used directly in Suzuki-Miyaura couplings.[2][8]
-
Causality/Rationale: The steric bulk of the pinacol group enhances stability against hydrolysis compared to the free boronic acid.[2][9] This stability makes them ideal for multi-step syntheses where purification by chromatography is required after the boronic acid moiety is in place.
-
Deprotection Challenges: While stable, their removal can be problematic. Simple hydrolysis often requires harsh acidic conditions and heating.[2][10] This has led to the development of milder, indirect methods.
MIDA Boronates: The Gold Standard for Stability and Control
N-methyliminodiacetic acid (MIDA) boronates have revolutionized multi-step synthesis involving boronic acids, particularly for iterative cross-coupling strategies.[11][12][13]
-
Causality/Rationale: The trivalent MIDA ligand coordinates to the boron atom, forcing it into a tetrahedral (sp³) geometry.[1] This structural change shields the boron's empty p-orbital, effectively "turning off" its reactivity towards transmetalation in Suzuki-Miyaura couplings under anhydrous conditions.[1][4] MIDA boronates are exceptionally stable to a wide range of reagents (including organolithiums in some cases), air, moisture, and chromatography, making them behave like any other robust organic functional group.[1][8][13][14]
-
Deprotection Advantage: The true power of MIDA lies in its exquisitely simple deprotection. The MIDA ligand is cleaved under mild aqueous basic conditions (e.g., NaOH or even NaHCO₃) at room temperature, liberating the reactive sp²-hybridized boronic acid precisely when needed.[1][2]
Potassium Trifluoroborates (K-TFB): Crystalline Stability
Potassium trifluoroborate salts are highly crystalline, free-flowing solids that are exceptionally stable to air and moisture.[15][16]
-
Causality/Rationale: The formation of the tetracoordinate [R-BF₃]⁻ anion effectively protects the boronic acid moiety.[15][17] Like MIDA boronates, they are stable to numerous synthetic reagents, including strong oxidizers, that would degrade free boronic acids.[18] They are considered a "protected form" that can be unveiled in situ during the cross-coupling reaction itself.[15][18] The presence of a base and water during the Suzuki coupling facilitates a slow hydrolysis to the active boronic acid.[17][18]
-
Practical Considerations: A primary drawback can be their poor solubility in many common organic solvents, which can sometimes pose a challenge.[3]
| Protecting Group | Key Advantages | Key Disadvantages | Stability Profile | Typical Deprotection Conditions |
| Pinacol Ester | Good stability, compatible with chromatography, often used directly in coupling.[2] | Deprotection can require harsh conditions or multi-step procedures.[2][10] | Moderate to high. Stable to chromatography but can be labile to strong acids/bases. | Acidic hydrolysis (e.g., HCl, heat); or two-step via TFB or diethanolamine adduct.[2][9][10] |
| MIDA Boronate | Exceptionally stable to a wide range of reagents and chromatography.[1][14] Ideal for iterative cross-coupling.[11][12] | Preparation can be more laborious than other methods.[2] | Very high. Stable to anhydrous cross-coupling, many nucleophiles, and oxidants.[1][4][14] | Mild aqueous base (e.g., 1M NaOH or NaHCO₃, THF, rt).[1] |
| Potassium Trifluoroborate (TFB) | Highly crystalline, indefinitely stable to air and moisture.[15] | Poor solubility in some organic solvents.[3] | Very high. Stable to heat, air, moisture, and many oxidative conditions.[16] | Not typically pre-deprotected; hydrolyzes in situ during aqueous basic Suzuki coupling.[17][18] |
Strategic Workflow for Protecting Group Selection
The optimal protecting group is context-dependent. A researcher must consider the entire synthetic sequence, both upstream and downstream of the boronic acid's use.
Caption: A guide to selecting the appropriate protecting group.
Detailed Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. This compound is commercially available.
Protocol 1: Protection as a Pinacol Ester
This protocol uses a simple esterification to form the boronate ester, which can be purified by chromatography.
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene or hexane to dissolve the reagents (approx. 0.2 M concentration).
-
Method A (Azeotropic): Equip the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux and continue until no more water is collected in the trap (typically 2-4 hours).
-
Method B (Simple Stirring): Add anhydrous magnesium sulfate (2.0 eq) to the flask. Stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitor by TLC or GC-MS), filter off the magnesium sulfate (if used) and concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly. If further purification is needed, it can be purified by silica gel chromatography. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters.[2][19]
Protocol 2: Protection as a MIDA Boronate
This protocol forms the highly stable MIDA boronate, ideal for subsequent robust chemical transformations.[2][4]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Dichloromethane (DCM)
Procedure:
-
To a flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).
-
Add DMSO (to approx. 2 M concentration) and a stir bar.
-
Heat the mixture to 80-100 °C with vigorous stirring. The solids should dissolve to form a clear solution.
-
Apply a high vacuum to the flask while maintaining the temperature to remove water and DMSO. This step is critical and may take several hours. The product will often precipitate or form a solid mass.
-
Once the reaction is complete and dry, allow the flask to cool to room temperature.
-
Break up the solid and suspend it in acetonitrile. Stir vigorously, then collect the solid product by filtration.
-
Wash the solid with acetonitrile and then dichloromethane to remove any unreacted starting materials or impurities.
-
Dry the resulting white, crystalline solid under vacuum. MIDA boronates are generally stable for purification by silica gel chromatography if necessary.[1][11][14]
Protocol 3: Conversion to Potassium Trifluoroborate (TFB) Salt
This straightforward protocol converts the boronic acid into its highly stable and crystalline trifluoroborate salt.[17]
Materials:
-
This compound
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Acetone or Diethyl Ether
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in saturated aqueous methanol.
-
In a separate flask, prepare a solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq) in water.
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring. A precipitate should form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, cold methanol, and finally with acetone or diethyl ether.
-
Dry the crystalline solid under high vacuum.
Protocol 4: Deprotection of this compound Pinacol Ester
This protocol describes a mild, two-step deprotection via a diethanolamine (DEA) adduct, avoiding harsh acidic conditions.[6][10]
Materials:
-
This compound pinacol ester
-
Diethanolamine (DEA)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Pentane or Hexane
Step 1: Transesterification with DEA
-
Dissolve the pinacol ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1 eq). A white precipitate of the DEA adduct should form within minutes.
-
Stir for 30-60 minutes at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with fresh diethyl ether, and dry.[6][10]
Step 2: Hydrolysis of the DEA Adduct
-
Suspend the DEA adduct in a biphasic mixture of pentane (or hexane) and 1 M aqueous HCl.
-
Stir vigorously for 1-3 hours at room temperature. The DEA adduct will dissolve as it hydrolyzes to the free boronic acid.
-
Separate the aqueous layer. The desired boronic acid is now in the aqueous layer.
-
The aqueous solution containing the boronic acid can be used directly, or the product can be extracted with an organic solvent like ethyl acetate or dichloromethane if desired.
Protocol 5: Deprotection of this compound MIDA Boronate
This protocol utilizes mild basic conditions to cleanly release the free boronic acid.[1]
Materials:
-
This compound MIDA boronate
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution (for neutralization)
-
Ethyl acetate or DCM (for extraction)
Procedure:
-
Suspend the MIDA boronate (1.0 eq) in a mixture of THF and 1 M aqueous NaOH (3-5 eq NaOH).
-
Stir vigorously at room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC, checking for disappearance of the starting material).
-
Once deprotection is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free this compound.
Conclusion
The strategic use of protecting groups is fundamental to the successful application of this compound in complex organic synthesis. While pinacol esters offer a convenient and versatile option for general purposes, MIDA boronates provide unparalleled stability and control for intricate, multi-step sequences requiring orthogonal reactivity. Potassium trifluoroborates stand out for their exceptional benchtop stability and ease of handling. By understanding the underlying chemical principles and causality for choosing each protecting group, researchers can design more efficient, robust, and high-yielding synthetic routes, ultimately accelerating discovery in drug development and materials science.
References
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
-
U.S. National Institutes of Health (NIH). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]
-
Lee, S. J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Dumouchel, J. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Dumouchel, J. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Hutton, C. A., et al. (2008). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
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Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
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Reddit r/chemistry. (2020). Boronic acid pinacol ester deprotection. [Link]
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Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Kim, D., et al. (2023). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. Organic Letters. [Link]
-
Molander, G. A. & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
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Chem-Station Int. Ed. (2014). MIDA boronate. [Link]
-
Rychnovsky Lab, UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Organic Syntheses. Tetrabutylammonium Trifluoroborates. [Link]
-
Han, G. S. & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. [Link]
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Molander, G. A. & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]
-
ResearchGate. Reactivity of boronic acids: past and present. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Mondal, R. & Ghorai, P. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry. [Link]
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Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Royal Society of Chemistry. [Link]
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Wikipedia. Organotrifluoroborate. [Link]
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Ni, R., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Omega. [Link]
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Lee, S. J., et al. (2012). System for controlling the reactivity of boronic acids. Illinois Experts. [Link]
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Iannuzzi, C., et al. (2020). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal. [Link]
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Fawcett, A., et al. (2017). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PMC - NIH. [Link]
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Wuts, P. G. Protecting Groups. [Link]
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CHEM 1000. Protecting Groups – A Necessary Evil?. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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ResearchGate. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. [Link]
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Lozano, B. & Tortosa, M. (2020). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Universidad Autónoma de Madrid. [Link]
-
Pu, X., et al. (2021). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. [Link]
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Application Notes & Protocols: Streamlining Synthesis with One-Pot Reactions Involving (Cyclopentylmethyl)boronic Acid
Introduction: In the fast-paced fields of drug discovery and development, efficiency in synthesizing novel molecular entities is paramount. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, have emerged as a powerful strategy to accelerate timelines, reduce waste, and improve overall yield.[1][2] This guide provides an in-depth technical overview of one-pot synthesis methodologies centered on (Cyclopentylmethyl)boronic acid, a valuable building block for introducing the cyclopentylmethyl moiety into complex molecules. The cyclopentyl group is a common feature in a number of bioactive compounds, valued for its ability to modulate lipophilicity and metabolic stability.[3][4]
These application notes are designed for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and actionable protocols to leverage the benefits of one-pot reactions with this compound.
The Strategic Advantage of One-Pot Syntheses
The core principle of one-pot synthesis is the seamless execution of consecutive reactions within a single reaction vessel.[2] This approach offers several significant advantages over traditional multi-step syntheses that require isolation and purification of intermediates at each stage:
-
Increased Efficiency and Time Savings: By eliminating the need for workup and purification of intermediates, one-pot procedures can dramatically shorten synthesis times from days to hours.[1]
-
Improved Yields: Minimizing transfer losses and avoiding decomposition of sensitive intermediates during purification often leads to higher overall yields of the final product.[2]
-
Enhanced Sustainability: One-pot reactions align with the principles of green chemistry by reducing solvent consumption, energy usage, and waste generation.[1]
-
Simplified Automation: The streamlined nature of one-pot syntheses makes them highly amenable to automated synthesis platforms, further accelerating discovery efforts.
A prominent and highly effective one-pot strategy involving boronic acids is the sequential borylation and Suzuki-Miyaura cross-coupling reaction.[5][6] This allows for the in situ generation of a boronic ester from an aryl or heteroaryl halide, followed by its immediate coupling to a second halide, all within the same reaction vessel.
Core Application: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
A primary application for this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp³) bonds. This reaction is a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[7] A one-pot, two-step sequence involving an initial Miyaura borylation followed by a Suzuki-Miyaura coupling is a particularly efficient method for synthesizing unsymmetrical biaryls and related structures.[5]
Mechanistic Overview
The one-pot borylation/Suzuki-Miyaura reaction proceeds through two sequential catalytic cycles, often utilizing the same palladium catalyst.
Diagram 1: One-Pot Borylation/Suzuki-Miyaura Catalytic Cycles
Sources
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- 4. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Flow chemistry applications of alkylboronic acid Suzuki coupling
An Application Guide to Continuous Flow Suzuki-Miyaura Coupling of Alkylboronic Acids
Abstract
The formation of C(sp²)–C(sp³) bonds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where increasing molecular saturation is a key strategy for developing drug-like candidates.[1] However, the use of alkylboronic acids as coupling partners in traditional batch processes is often hampered by challenges such as slow transmetalation, competitive β-hydride elimination, and poor stability.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry to overcome these limitations. We will explore the fundamental principles, detail the design of flow reactor systems, and provide field-proven protocols for both heterogeneous and homogeneous catalyses.
Introduction: The sp³ Frontier and the Flow Chemistry Advantage
The strategic incorporation of sp³-hybridized carbon centers into aromatic scaffolds is crucial for modulating the physicochemical properties of bioactive molecules, often leading to improved solubility, metabolic stability, and binding affinity. The Suzuki-Miyaura reaction stands as one of the most versatile methods for forging these critical C(sp²)–C(sp³) linkages.[3] Despite its utility, the reaction's success with alkylboron reagents is not always guaranteed. Key challenges include:
-
Slow Transmetalation: The transfer of the alkyl group from boron to the palladium center is often kinetically sluggish compared to its aryl counterpart.[1]
-
β-Hydride Elimination: The alkylpalladium intermediate can undergo this undesired side reaction, leading to olefin byproducts and reduced yields.[2]
-
Protodeboronation: The cleavage of the C-B bond by solvent or base is a common competing pathway.
-
Reagent Instability: Alkylboronic acids can be prone to oxidative degradation, impacting reaction reproducibility.[1]
Continuous flow chemistry offers a powerful solution to these issues. By conducting reactions in a continuously moving stream through a microreactor, coil, or packed-bed column, we gain precise control over reaction parameters. This leads to significant advantages, including superior heat and mass transfer, the ability to safely access elevated temperatures and pressures, and the seamless integration of multi-step sequences.[4][5][6] For the alkyl-Suzuki coupling, this translates to minimized byproduct formation, enhanced reaction rates, and improved overall process efficiency and scalability.[7]
Mechanistic Considerations in Flow
The catalytic cycle for the Suzuki-Miyaura reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination.[4][8] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9]
Figure 2: Schematic of a typical packed-bed flow reactor system for heterogeneous Suzuki-Miyaura coupling.
Coil Reactors (Homogeneous Catalysis)
When highly active or specialized catalyst-ligand systems are required, homogeneous catalysis is the preferred method. The reaction is performed in a heated tube or coil reactor.
-
Advantages: Eliminates mass transfer limitations, allows for a wider range of sophisticated catalysts and ligands (e.g., Buchwald-type biarylphosphines), which are crucial for challenging couplings. [10]* Considerations: Requires downstream purification to remove the catalyst. The solubility of all components (catalyst, base, reagents) must be carefully managed to prevent clogging of the reactor coil. [1]Biphasic liquid-liquid systems or the use of soluble organic bases can be effective strategies.
Protocols and Application Data
Protocol 1: Heterogeneous Coupling of 4-Bromoanisole with n-Butylboronic Acid
This protocol describes a robust method using a commercially available palladium-on-silica catalyst in a packed-bed reactor, ideal for producing gram-scale quantities of the coupled product.
Materials:
-
Aryl Halide Stock (Solution A): 4-Bromoanisole (1.87 g, 10.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol) dissolved in 1,4-Dioxane to a final volume of 20 mL (0.5 M in aryl halide).
-
Boronic Acid Stock (Solution B): n-Butylboronic acid (1.22 g, 12.0 mmol, 1.2 equiv) dissolved in 1,4-Dioxane to a final volume of 20 mL (0.6 M).
-
Catalyst: Vapourtec SPM3Pd catalyst (or similar silica-supported Pd-phosphine catalyst) packed in a 10 cm x 4.0 mm i.d. column. [11]* System: A two-pump continuous flow reactor (e.g., Vapourtec E-Series, Uniqsis FlowSyn).
Procedure:
-
System Priming: Prime both pump lines with 1,4-Dioxane.
-
Setup: Configure the flow reactor as shown in Figure 2. Set the reactor column temperature to 120 °C and the back pressure regulator (BPR) to 10 bar (150 psi).
-
Reagent Loading: Load Solution A onto Pump A and Solution B onto Pump B.
-
Execution: Set the flow rate for each pump to 0.25 mL/min (total flow rate 0.5 mL/min). This corresponds to a specific residence time based on the column's volume.
-
Equilibration: Allow the system to run for at least 3 residence volumes to reach a steady state, collecting the output as waste.
-
Collection: Once at steady state, begin collecting the product stream. The reaction can be run continuously until the reagents are consumed.
-
Workup: The collected product stream is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography if necessary.
Expected Performance:
| Aryl Halide | Alkylboronic Acid | Product | Typical Yield (%) [11][12] |
| 4-Bromoanisole | n-Butylboronic acid | 4-Butylanisole | >95% |
| 3-Bromopyridine | Phenylboronic acid* | 3-Phenylpyridine | >98% |
| 4-Iodotoluene | n-Hexylboronic acid | 4-Hexyltoluene | >90% |
| 1-Bromo-4-fluorobenzene | Cyclopropylboronic acid | 1-Cyclopropyl-4-fluorobenzene | ~85% |
*Note: Phenylboronic acid shown for comparison of heteroaryl coupling efficiency.
Protocol 2: Homogeneous Coupling of 2-Bromonaphthalene with sec-Butylboronic Acid
This protocol addresses a more challenging C(sp²)–C(sp³) coupling using a secondary alkylboronic acid, requiring a highly active homogeneous catalyst system.
Materials:
-
Reagent Stock: 2-Bromonaphthalene (2.07 g, 10.0 mmol), sec-Butylboronic acid pinacol ester (2.57 g, 12.0 mmol, 1.2 equiv), and Potassium trimethylsilanolate (TMSOK) (2.57 g, 20.0 mmol, 2.0 equiv) are carefully combined in a glovebox. Anhydrous 1,4-Dioxane is added to a final volume of 50 mL.
-
Catalyst Stock: Pd(OAc)₂ (22.4 mg, 0.1 mmol, 1 mol%) and AntPhos ligand (53.4 mg, 0.12 mmol, 1.2 mol%) are dissolved in anhydrous 1,4-Dioxane to a final volume of 50 mL.
-
System: A two-pump flow system with a T-mixer feeding into a 10 mL stainless steel coil reactor.
Procedure:
-
System Preparation: The entire system must be rigorously dried and operated under an inert atmosphere (Nitrogen or Argon).
-
Setup: Set the coil reactor temperature to 100 °C and the BPR to 10 bar.
-
Execution: Pump the Reagent Stock and Catalyst Stock at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min, yielding a 20-minute residence time). The two streams are combined at the T-mixer immediately before entering the heated coil.
-
Steady State & Collection: As in Protocol 1, allow the system to equilibrate before collecting the product stream.
-
Workup: The collected stream is quenched carefully with aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. This method is adapted from rapid batch microwave conditions which translate well to flow. [1][13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient temperature or residence time. Catalyst deactivation. Poor base selection. | Increase reactor temperature in 10 °C increments. Decrease flow rate to increase residence time. Ensure inert atmosphere; use fresh, degassed solvents. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). [8][10] |
| Reactor Clogging | Precipitation of base, catalyst, or product. | Use a soluble organic base (DIPEA) or a more solubilizing solvent system. For heterogeneous systems, ensure no particulates are introduced. For homogeneous systems, confirm the solubility of all components at reaction temperature. [11] |
| Protodeboronation | Presence of water or protic impurities. Base is too strong or concentration too high. | Use anhydrous solvents and reagents. Consider a milder base or using the alkylboronic ester/trifluoroborate salt. [1] |
| β-Hydride Elimination | High temperature combined with a long residence time. | Optimize for the shortest possible residence time that still achieves full conversion. Employ bulky electron-rich ligands that favor reductive elimination over β-hydride elimination. [1][2] |
Conclusion
The translation of alkylboronic acid Suzuki-Miyaura couplings to continuous flow processes provides a robust and scalable platform for the synthesis of molecules rich in sp³-character. By leveraging precise control over reaction parameters, flow chemistry effectively mitigates the common side reactions and kinetic limitations that plague batch syntheses. The protocols outlined herein for both heterogeneous and homogeneous systems serve as a validated starting point for researchers to implement this powerful technology, accelerating discovery and development in medicinal and materials chemistry.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Dunn, A. L., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Bavaria, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
-
Corvino, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. Available at: [Link]
-
Vapourtec Ltd. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Retrieved from [Link]
- Mushtaq, I., et al. (2023). Suzuki-Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
-
Oliva, M., et al. (2024). Continuous-flow experiments Translation to continuous-flow conditions.... ResearchGate. Available at: [Link]
-
La-Venia, A., et al. (2017). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nagaki, A., et al. (2016). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. Available at: [Link]
- Alcázar, J., et al. (2012). Cross-Coupling in Flow using Supported Catalysts: Mild, Clean, Efficient and Sustainable Suzuki–Miyaura.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylboronic acids as coupling partners in sp³–sp² SMCs (A–E). Retrieved from [Link]
-
Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Thomas, K. E., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. ACS Publications. Available at: [Link]
Sources
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- 7. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (Cyclopentylmethyl)boronic acid Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (Cyclopentylmethyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C(sp³)–C(sp²) bond formation and troubleshoot common issues leading to low yields. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds.[1] However, the use of secondary alkylboronic acids like this compound introduces specific challenges not always encountered with their aryl or primary alkyl counterparts.[2] These reagents are known to be less reactive and more susceptible to side reactions, which can significantly impact reaction efficiency.[2]
This guide is structured to help you diagnose and solve common problems through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound giving a low yield?
Low yields in Suzuki couplings with secondary alkylboronic acids are often attributed to one or more of the following factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), effectively destroying the nucleophile.[3] Secondary alkylboronic acids are particularly susceptible to this process.[4]
-
Slow Transmetalation: The transfer of the cyclopentylmethyl group from the boron atom to the palladium center (transmetalation) is often slower for C(sp³) organoboron reagents compared to C(sp²) reagents.[5] This sluggish step can allow side reactions to become more competitive.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black, especially if the reaction is not properly degassed.
-
Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature are all critical and highly interdependent. An inappropriate selection for any of these parameters can lead to a significant drop in yield.[6]
Q2: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[7] For sensitive substrates like this compound, the choice of base is a delicate balance. A base that is too strong or used in the presence of excess water can accelerate protodeboronation.
-
Recommended Bases: Mild, non-hydroxide bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[8]
-
Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be avoided as they can promote decomposition of the boronic acid.[8]
Q3: Should I be using this compound or its pinacol ester?
For substrates prone to decomposition, using a more stable derivative like a pinacol boronic ester is a highly effective strategy.[9] Boronic esters, such as the pinacol or neopentyl glycol esters, offer enhanced stability against protodeboronation.[5] They function as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10] If you are consistently observing low yields due to boronic acid decomposition, switching to the pinacol ester is strongly recommended.
Q4: How critical is degassing for this reaction?
Degassing is absolutely critical. Oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive. It can also promote the homocoupling of the boronic acid, another common side reaction that consumes your starting material and complicates purification.[11] Thoroughly degassing your solvents and the final reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles is essential for reproducible results.
Troubleshooting Guide: Low Yields
If you are experiencing low yields, this section provides a systematic approach to identifying and resolving the issue.
Problem 1: Low to no product formation, starting materials largely unreacted.
This scenario suggests an issue with the fundamental reactivity of your system.
Logical Troubleshooting Workflow
Caption: Decision tree for addressing byproduct formation.
Experimental Protocols
Representative Protocol for Screening Conditions
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide. Optimization for each specific substrate is crucial.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound pinacol ester (1.2 mmol, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq, finely powdered)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, base, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., start at 80 °C and screen up to 110 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
Successfully performing a Suzuki-Miyaura coupling with this compound requires a careful and systematic approach. The inherent challenges of using secondary alkylboronic acids, particularly their propensity for protodeboronation and slower reaction kinetics, demand a well-thought-out experimental design. By understanding the key mechanistic steps and potential pitfalls, and by systematically optimizing the catalyst, ligand, base, and solvent system, high yields of the desired C(sp³)–C(sp²) coupled product can be achieved. This guide serves as a foundational resource to aid you in this optimization process.
References
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C-C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemical Communications. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567–1583. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hervé, M., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Chemistry – A European Journal, 14(33), 10398-10410. [Link]
-
Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(3), 1335-1346. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 464-479. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Abu-Rabeah, K., & Jamalian, M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. [Link]
-
Zhang, P., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 58(42), 15003-15007. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protodeboronation of (Cyclopentylmethyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling reactions: the protodeboronation of alkylboronic acids, with a specific focus on (cyclopentylmethyl)boronic acid. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design and troubleshooting efforts.
Understanding the Challenge: Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this undesired side reaction consumes your valuable boronic acid starting material, leading to reduced yields of the desired coupled product and the formation of a byproduct that can complicate purification.[2] For this compound, the protodeboronation product is cyclopentylmethane.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is protodeboronation, and why is it a significant issue with this compound?
A1: Protodeboronation is the protonolysis of the C-B bond in your this compound, effectively replacing the boronic acid group with a hydrogen atom.[1] This process is a well-documented side reaction in Suzuki-Miyaura couplings.[3] The reaction is particularly problematic because the conditions required for the desired cross-coupling (i.e., the presence of a base and a proton source like water) are often the same conditions that promote protodeboronation.[3][4][5]
Alkylboronic acids, such as this compound, can be less reactive in Suzuki couplings compared to their aryl counterparts, potentially allowing more time for the protodeboronation side reaction to occur.[6] The consequence is a lower yield of your target molecule and the formation of cyclopentylmethane, which must then be separated from your product.
Q2: I'm seeing a significant amount of cyclopentylmethane in my reaction analysis. How can I be sure this is from protodeboronation and what are the primary causes?
A2: The presence of cyclopentylmethane is a strong indicator of protodeboronation. You can confirm its identity using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by isolating the byproduct and characterizing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary factors that contribute to the protodeboronation of this compound are:
-
Presence of a Proton Source: Water is the most common proton source for this side reaction.[2][7]
-
Basic Conditions: The base required for the Suzuki-Miyaura coupling can activate the boronic acid, forming a more reactive boronate species ([R-B(OH)3]-) that is more susceptible to protonolysis.[1][8]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[2][9]
-
Inefficient Catalysis: If the primary Suzuki-Miyaura coupling is slow, the this compound is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[10]
-
Catalyst and Ligand Choice: In some cases, the palladium catalyst and certain ligands, particularly bulky phosphine ligands, can paradoxically promote protodeboronation.[2][11]
Q3: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. How can I systematically troubleshoot and minimize protodeboronation?
A3: A systematic approach is key to resolving this issue. The following troubleshooting guides provide actionable steps to optimize your reaction and minimize the undesired protodeboronation side reaction.
Guide 1: Optimizing Your Reaction Conditions
The interplay between the base, solvent, and temperature is critical. A careful selection of these parameters can significantly shift the reaction equilibrium in favor of the desired cross-coupling product.
Base Selection
Strong bases in aqueous media can significantly accelerate protodeboronation.[7] Consider switching to a milder base.
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH | Strong | Often leads to high rates of protodeboronation, especially in the presence of water. | Avoid if significant protodeboronation is observed. |
| K₃PO₄ | Moderate | Generally a good starting point for minimizing protodeboronation while maintaining catalytic activity.[12] | A recommended alternative to stronger bases. |
| K₂CO₃, Cs₂CO₃ | Moderate | Can be effective and are commonly used in Suzuki couplings. | Worth screening in your reaction system.[12] |
| KF | Weak | Can be effective in promoting the Suzuki coupling while minimizing protodeboronation. | A good option to try if other bases are too strong.[7] |
Solvent System
Water is a primary culprit in protodeboronation. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, minimizing its content can be beneficial.
| Solvent System | Considerations | Recommendation |
| Dioxane/H₂O, THF/H₂O | Protic/Aqueous | The water content can be varied. A higher ratio of organic solvent to water is often beneficial. |
| Toluene, DMF | Anhydrous | Running the reaction under anhydrous conditions can significantly reduce protodeboronation.[7] |
Temperature Control
Lowering the reaction temperature can slow down the rate of protodeboronation more significantly than the desired Suzuki coupling.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress.[10] If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.
Guide 2: Modifying the Boron Reagent
Converting the boronic acid to a more stable derivative can be a highly effective strategy. These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1][12]
Protocol 1: Preparation of this compound pinacol ester
Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids.[13]
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or hexanes
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene or hexanes to allow for efficient reflux.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound pinacol ester, which can often be used directly in the Suzuki-Miyaura coupling or purified by column chromatography or distillation.
Protocol 2: Preparation of the Diethanolamine Adduct
Diethanolamine adducts form stable, crystalline solids that are easy to handle and can be used directly in Suzuki-Miyaura couplings, particularly in protic solvents.[7][14]
Materials:
-
This compound
-
Diethanolamine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane in a vial with a stir bar.[14]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[14]
-
A precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]
Guide 3: Catalyst and Ligand Selection
A highly active catalyst system can accelerate the desired Suzuki-Miyaura coupling to outcompete the protodeboronation side reaction.
-
Recommendation: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle precatalyst like XPhos Pd G3).[7][12] These systems are known to promote efficient cross-coupling of alkylboronic acids.
Visualizing the Problem and Solution
The Competing Reactions
Caption: Competing pathways for this compound.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting protodeboronation.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Source not explicitly provided, but consistent with general knowledge in the field].
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Source not explicitly provided, but consistent with general knowledge in the field].
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source not explicitly provided, but consistent with general knowledge in the field].
- CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Source not explicitly provided, but consistent with general knowledge in the field].
- ResearchGate. (n.d.). Protodeboronation and its application in synthesis. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Source not explicitly provided, but consistent with general knowledge in the field].
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Source not explicitly provided, but consistent with general knowledge in the field].
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Source not explicitly provided, but consistent with general knowledge in the field].
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Source not explicitly provided, but consistent with general knowledge in the field].
- ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Source not explicitly provided, but consistent with general knowledge in the field].
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Source not explicitly provided, but consistent with general knowledge in the field].
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
- SciSpace. (n.d.). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Source not explicitly provided, but consistent with general knowledge in the field].
- PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Source not explicitly provided, but consistent with general knowledge in the field].
- RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Source not explicitly provided, but consistent with general knowledge in the field].
- [Source not explicitly provided]. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Source not explicitly provided, but consistent with general knowledge in the field].
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Homocoupling of Aryl Halides in (Cyclopentylmethyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (cyclopentylmethyl)boronic acid, with a specific focus on the undesirable homocoupling of the aryl halide partner. As your Senior Application Scientist, my goal is to equip you with the expertise and validated protocols to ensure the success and integrity of your experiments.
Introduction: The Challenge of Aryl Halide Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, the formation of symmetrical biaryls from the homocoupling of aryl halides is a persistent side reaction that can significantly reduce the yield of the desired cross-coupled product and complicate purification. This issue can be particularly nuanced when employing alkylboronic acids like this compound, which introduce their own set of reactivity and stability challenges.
This guide will dissect the causes of aryl halide homocoupling and provide actionable strategies to mitigate this and other competing side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of biaryl byproduct in my reaction. What is the primary cause of aryl halide homocoupling?
A1: The homocoupling of aryl halides in palladium-catalyzed reactions can arise from several pathways.[2] A common mechanism involves the oxidative addition of two molecules of the aryl halide to a Pd(0) center, followed by reductive elimination to form the biaryl. This process is often promoted by the presence of oxygen, which can facilitate the regeneration of Pd(II) species that can also participate in homocoupling pathways.[3] Additionally, certain reaction conditions, such as high temperatures and specific ligand/base combinations, can favor this undesired reaction.
Q2: How does the choice of palladium catalyst and ligand influence the extent of homocoupling?
A2: The catalyst system is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often effective at minimizing homocoupling.[3] These ligands promote the desired cross-coupling catalytic cycle by accelerating the rates of oxidative addition and reductive elimination of the cross-coupled product, thereby outcompeting the homocoupling pathway.[3] Using a Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst is also crucial, as Pd(II) species can directly promote the homocoupling of boronic acids, which in turn can influence the overall catalytic cycle and potentially lead to aryl halide homocoupling under certain conditions.[4]
Q3: Can the base and solvent system contribute to aryl halide homocoupling?
A3: Absolutely. The choice of base and solvent can significantly impact the reaction's selectivity. For instance, while a base is necessary to activate the boronic acid for transmetalation, some bases may also promote side reactions.[5] The solvent polarity can influence the stability and reactivity of the catalytic species.[6][7] For example, less polar solvents like toluene or dioxane are often employed. It is essential to use anhydrous and thoroughly degassed solvents, as both oxygen and water can have detrimental effects. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[3]
Q4: I am using this compound and observing low yields of my desired product, along with the homocoupled aryl halide. Are there specific side reactions I should be aware of with this type of boronic acid?
A4: Yes, when using alkylboronic acids with β-hydrogens, such as this compound, β-hydride elimination is a major competing side reaction.[8][9] After the transmetalation step, the alkyl group is transferred to the palladium center. If this intermediate has a hydrogen atom on the carbon atom beta to the palladium, it can be eliminated to form a palladium-hydride species and an alkene (cyclopentylmethyene in this case).[10] The palladium-hydride species can then reductively eliminate with the aryl halide to regenerate the starting aryl halide or lead to hydrodehalogenation (replacement of the halide with hydrogen), both of which reduce the yield of the desired cross-coupled product. The conditions that favor β-hydride elimination can inadvertently also create an environment where aryl halide homocoupling becomes more prevalent due to the disruption of the primary catalytic cycle.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and resolving common issues leading to aryl halide homocoupling and other side reactions when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of aryl halide homocoupling byproduct | 1. Oxygen in the reaction mixture: Promotes oxidative homocoupling and catalyst deactivation.[3] 2. Suboptimal ligand: The chosen ligand may not sufficiently promote the desired cross-coupling over homocoupling. 3. High reaction temperature: Can sometimes favor homocoupling pathways. | 1. Rigorous Degassing: Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3] 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging couplings.[3] 3. Temperature Optimization: Attempt the reaction at a lower temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. |
| Low yield of cross-coupled product and presence of hydrodehalogenated arene | 1. β-Hydride Elimination: A common issue with alkylboronic acids possessing β-hydrogens.[8][9] 2. Protodeboronation of this compound: The boronic acid is replaced by a hydrogen atom before it can transmetalate.[4] | 1. Ligand Selection: Use ligands with a large bite angle, which can disfavor the geometry required for β-hydride elimination.[8] Buchwald ligands are often a good choice.[11] 2. Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃. Stronger bases can accelerate both β-hydride elimination and protodeboronation.[3] 3. Anhydrous Conditions: While some water can be beneficial for boronic acid activation, excess water can promote protodeboronation. Use anhydrous solvents and reagents where possible. |
| Reaction fails to initiate or stalls | 1. Inactive Catalyst: The palladium precatalyst is not being reduced to the active Pd(0) species, or the catalyst has degraded.[3] 2. Poor Quality Boronic Acid: this compound may have degraded during storage. Alkylboronic acids can be less stable than arylboronic acids.[2] | 1. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃. If using a Pd(II) source, ensure conditions are suitable for its reduction. 2. Check Reagent Quality: Use freshly purchased or properly stored this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for storage and use.[12] |
Visualizing the Reaction Pathways
Understanding the catalytic cycles is key to troubleshooting. Below are diagrams illustrating the desired Suzuki-Miyaura coupling and the competing aryl halide homocoupling pathway.
Caption: A potential pathway for the undesirable homocoupling of aryl halides.
Validated Experimental Protocol: Minimizing Aryl Halide Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, incorporating best practices to suppress homocoupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (anhydrous, powdered, 2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M concentration relative to aryl bromide)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [3]3. Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in a small amount of degassed toluene.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene to the Schlenk flask containing the solids.
-
Catalyst Addition: Add the catalyst stock solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Lee, C.-K., et al. (2007). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society, 28(1), 140-142.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 237-241.
- White Rose Research Online. (n.d.).
- Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15878–15894.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.).
- OpenOChem Learn. (n.d.).
- PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. The Journal of Organic Chemistry, 82(6), 3021-3036.
- PubMed Central (PMC). (2022).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, May 3). 4.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines.
- ResearchGate. (n.d.). Stability of Cyclopropyl‐B(dan/pin)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2022).
- The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Royal Society of Chemistry. (2013). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- PubMed Central (PMC). (2017). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal, 23(53), 13070–13076.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 10. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Navigating the Purification of (Cyclopentylmethyl)boronic acid Coupling Products: A Technical Support Guide
Welcome to the technical support center for the purification of products from Suzuki-Miyaura coupling reactions involving (Cyclopentylmethyl)boronic acid. This guide is tailored for researchers, scientists, and drug development professionals who face challenges in isolating their target compounds. Here, we provide in-depth troubleshooting advice and practical solutions grounded in established chemical principles to help you navigate the complexities of purification.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds in organic synthesis.[1][2][3] However, the purification of its products, particularly those derived from sterically demanding or functionally complex reagents like this compound, can present significant hurdles. This guide is designed to provide you with the expertise to overcome these challenges effectively.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Issue 1: My final product is contaminated with boron-containing byproducts.
Question: After performing column chromatography, my NMR analysis still shows impurities that I suspect are boronic acid derivatives. What are these impurities, and how can I remove them?
Answer: This is a frequent challenge in Suzuki-Miyaura coupling reactions. The boron-containing impurities are typically unreacted boronic acid, boronic esters (formed from reactions with diol solvents or starting materials), or boroxines, which are anhydrides of boronic acids.[4] The varying polarities of these byproducts can make their removal difficult.
Troubleshooting Steps:
-
Aqueous Workup with a Base: Before chromatographic purification, perform a liquid-liquid extraction using a basic aqueous solution, such as 1M NaOH or K₂CO₃. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which will then partition into the aqueous layer.[5] It is important to consider the stability of your product under basic conditions.
-
Acidic Wash: As an alternative to a basic wash, an acidic wash (e.g., 1M HCl) can be employed. This can facilitate the hydrolysis of boronic esters back to the more water-soluble boronic acid.
-
Use of a Scavenger Resin: Polystyrene-supported scavenger resins with diol or amine functionalities can be highly effective. For instance, a resin-bound N-methylglucamine can selectively bind to boronic acids, allowing for their simple removal by filtration.
-
Optimizing Chromatography:
-
Solvent System: A more polar solvent system during column chromatography may be required to elute your product while retaining the more polar boron impurities on the silica gel.
-
Silica Gel Treatment: Pre-treating the silica gel with a small amount of triethylamine can help minimize the streaking of both your product and the acidic boron impurities.
-
Workflow for Boron Impurity Removal
Caption: Decision workflow for removing boron-containing impurities.
Issue 2: My product co-elutes with the palladium catalyst.
Question: I am observing a persistent black or grey discoloration in my product fractions, and subsequent analysis confirms palladium contamination. How can I effectively remove this residual palladium?
Answer: Palladium contamination is a critical concern, particularly in pharmaceutical applications, due to its toxicity. Several methods can be employed for the removal of residual palladium.[6]
Troubleshooting Steps:
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) can effectively adsorb the palladium catalyst. The carbon is subsequently removed by filtration through a pad of celite.
-
Palladium Scavengers: A variety of commercially available palladium scavengers can be utilized. These are typically silica- or polymer-supported ligands, such as those containing thiol or amine groups, which exhibit a high affinity for palladium.[7][8][9] The scavenger is stirred with the product solution and then removed by filtration.
-
Precipitation: In some instances, palladium can be precipitated from the solution by adding a suitable agent, such as sodium borohydride. However, this method may affect the desired product.
Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages |
| Activated Carbon | Inexpensive, readily available. | May adsorb the desired product, leading to yield loss. |
| Palladium Scavengers | High selectivity for palladium, efficient removal.[10] | More expensive than activated carbon.[7] |
| Precipitation | Can be effective for large quantities of palladium. | May lack selectivity and potentially affect the product. |
Issue 3: I'm experiencing low recovery after purification.
Question: My reaction appears to have reached completion, but I am losing a significant amount of my product during the purification steps. What could be the cause?
Answer: Low recovery can stem from several factors, including product instability and suboptimal purification techniques.
Troubleshooting Steps:
-
Product Instability: Evaluate the stability of your product under the purification conditions. If it is sensitive to the pH of the aqueous workup or the acidity of the silica gel, consider using neutral alumina for chromatography or minimizing contact time with acidic or basic solutions.
-
Adsorption onto Silica Gel: Highly polar or basic compounds may irreversibly adsorb onto silica gel. As previously mentioned, treating the silica gel with triethylamine can be beneficial. Alternatively, employing a different stationary phase, such as alumina or C18 reversed-phase silica, may be advantageous.[11]
-
Incomplete Elution: Ensure that a sufficiently polar solvent system is used to elute your product from the column. A step or continuous gradient of the eluent can help ensure complete recovery of the product.
-
Crystallization vs. Chromatography: If your product is a solid, crystallization can be a more efficient purification method than chromatography, often resulting in higher recovery of pure material. Experiment with different solvent systems to identify one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography to purify my this compound coupling product?
A1: Yes, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative, particularly for more polar products that are challenging to purify on normal-phase silica gel. The elution order is reversed, with nonpolar compounds eluting first, which can be beneficial for separating your product from nonpolar impurities.
Q2: What is the most effective way to monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and effective method. It is crucial to develop a TLC solvent system that provides good separation of your product from impurities before performing column chromatography. Staining the TLC plate with a suitable agent, such as potassium permanganate or vanillin, can help visualize spots that are not UV-active.
Q3: Are there any "greener" alternatives to traditional column chromatography?
A3: Yes, there is a growing emphasis on sustainable chemistry. Supercritical fluid chromatography (SFC) is a powerful technique that utilizes supercritical CO₂ as the mobile phase, significantly reducing solvent waste. Additionally, solvent-free purification methods like crystallization and sublimation should be considered when applicable.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]
-
ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
ResearchGate. Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Available at: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available at: [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Alkylboronic Acids
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the use of alkylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C(sp²)–C(sp³) bond formation. We understand that while powerful, these reactions can be sensitive to various parameters, leading to unexpected outcomes.
Here, we address common challenges in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am not observing any, or very little, of my desired cross-coupled product. What are the most common reasons for this failure when using an alkylboronic acid?
Answer: A low or non-existent yield in a B-alkyl Suzuki-Miyaura coupling can stem from several factors, often related to the inherent reactivity of the C(sp³)-boron reagents.[1] The primary culprits are often competing side reactions that consume your starting materials. Let's break down the most probable causes:
-
Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[2] This process can be catalyzed by acid, base, or even trace metals and is highly dependent on reaction conditions.[2][3] Alkylboronic acids are particularly susceptible to this decomposition pathway.[4]
-
β-Hydride Elimination: When using alkylboronic acids with β-hydrogens (i.e., most primary and secondary alkyl groups), the intermediate alkylpalladium complex can undergo β-hydride elimination.[1][5] This side reaction competes directly with the desired reductive elimination step that forms the product, leading to the formation of an alkene and a palladium-hydride species.[5]
-
Inefficient Transmetalation: The transfer of the alkyl group from boron to the palladium center is a critical step in the catalytic cycle.[5] This step can be sluggish for alkylboronic acids compared to their aryl counterparts. The choice of base, solvent, and ligand are all crucial for facilitating this step.
-
Catalyst Deactivation: Improper handling, such as exposure to oxygen, can lead to the formation of inactive palladium species (e.g., palladium black).[6] Additionally, certain substrates or impurities can coordinate to the palladium center and inhibit catalysis.
Issue 2: My Alkylboronic Acid is Decomposing (Protodeboronation)
Question: I suspect my alkylboronic acid is being consumed by protodeboronation. How can I confirm this and what steps can I take to minimize it?
Answer: Confirming protodeboronation typically involves analyzing your crude reaction mixture by GC-MS or LC-MS and looking for the corresponding alkane (the "proto" product). To mitigate this issue, several strategies can be employed:
-
Choice of Boron Reagent: While alkylboronic acids are common, they are often less stable than their ester derivatives. Consider using alkylboronic esters (e.g., pinacol esters) or potassium alkyltrifluoroborates.[6][7] These reagents can exhibit greater stability and, in the case of trifluoroborates, often require a "slow release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][3]
-
Careful Selection of Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction, including the activation of the boronic acid.[7][8] However, strongly basic and aqueous conditions can promote protodeboronation.[3]
-
Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[1][9]
-
Anhydrous conditions can sometimes suppress protodeboronation.[10] However, some systems benefit from a small amount of water to facilitate the formation of the active boronate species.[1][11] Careful optimization is key.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If possible, screen for more active catalyst systems that allow the reaction to proceed at a lower temperature.
Issue 3: I am observing alkene byproducts, suggesting β-Hydride Elimination.
Question: My main byproduct is an alkene derived from my alkylboronic acid. How can I suppress β-hydride elimination?
Answer: β-hydride elimination is a common challenge, especially with secondary alkylboronic acids.[1] The key is to promote the rate of reductive elimination to outcompete this side reaction.
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on the outcome of the reaction.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or AntPhos are often effective.[1][10] Their steric bulk can favor the reductive elimination step, which is the productive pathway, over β-hydride elimination.[5] Electron-rich ligands also facilitate the initial oxidative addition step.[5]
-
Bite Angle: For some systems, ligands with a larger "bite angle" can disfavor the geometry required for β-hydride elimination.
-
-
Use of Additives: In some cases, additives can influence the reaction pathway, although this is highly substrate-dependent.
-
Consider Nickel Catalysis: For particularly challenging substrates, nickel catalysts can sometimes offer a viable alternative to palladium and may be less prone to β-hydride elimination under certain conditions.[5]
Experimental Protocols & Best Practices
General Anhydrous Suzuki-Miyaura Reaction Setup
This protocol provides a starting point for a B-alkyl Suzuki-Miyaura coupling under anhydrous conditions.
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 equiv), the alkylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Add this solid mixture to the reaction flask against the positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve common issues in your B-alkyl Suzuki-Miyaura reactions.
Caption: A troubleshooting workflow for B-alkyl Suzuki-Miyaura reactions.
Understanding the Catalytic Cycle and Side Reactions
A firm grasp of the reaction mechanism is invaluable for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key side reactions.
Key Parameter Summary Table
| Parameter | Common Choices for Alkylboronic Acids | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type catalysts | Pd(0) is the active species. Precatalysts are reduced in situ. Purity is critical. |
| Ligand | Buchwald-type phosphines (SPhos, XPhos), AntPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, suppressing β-hydride elimination.[1][5][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK | Activates the boronic acid for transmetalation. Milder, non-hydroxide bases often minimize protodeboronation.[1][9][10] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Generally, aprotic solvents are used. The choice can influence catalyst solubility and reaction kinetics.[12][13] |
| Boron Reagent | Alkylboronic acid, Pinacol ester, MIDA ester, Trifluoroborate | Esters and trifluoroborates offer enhanced stability against protodeboronation compared to the free acids.[6][7] |
References
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantics Scholar. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). National Library of Medicine. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Library of Medicine. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Effect of solvent on the cross-coupling reaction. (2014). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Kinetics of (Cyclopentylmethyl)boronic Acid Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions of (cyclopentylmethyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their coupling reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established mechanistic principles.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and its derivatives.
Question 1: My reaction shows low to no yield. What are the primary factors to investigate?
Answer:
A low or nonexistent yield in a Suzuki-Miyaura coupling involving an alkylboronic acid like this compound can stem from several sources. Systematically evaluating each component of the reaction is crucial.
1. Catalyst and Ligand Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Oxygen contamination can lead to catalyst decomposition.[1]
-
Solution:
-
Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen).[1][2]
-
Use a high-purity palladium source and ligand. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst which can be more reliable in generating the active catalytic species.[1]
-
For sterically hindered substrates like those often paired with this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[1][2] N-heterocyclic carbene (NHC) ligands are also a robust alternative.[3]
-
2. Inefficient Transmetalation:
-
Cause: The transfer of the cyclopentylmethyl group from the boron atom to the palladium center is a critical and often slow step for alkylboronic acids.[4] This step is highly dependent on the choice of base and the stability of the boronic acid itself.
-
Solution:
-
Base Selection: The base activates the boronic acid to facilitate transmetalation.[5] For alkylboronic acids, stronger bases are often more effective. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate.[2][5][6]
-
Boronic Acid Stability: this compound can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.[7][8]
-
3. Competing Side Reactions:
-
Cause: Side reactions such as protodeboronation of the boronic acid, homocoupling of the aryl halide, or β-hydride elimination can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
To minimize protodeboronation, use anhydrous solvents and consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester).[2][4]
-
Thorough degassing helps to prevent homocoupling, which is often promoted by oxygen.[2]
-
Using a slight excess (1.1-1.5 equivalents) of the boronic acid can favor the desired cross-coupling over homocoupling.[2]
-
Question 2: My reaction is very slow. How can I increase the reaction rate?
Answer:
Slow reaction kinetics are a common challenge with sterically hindered or alkylboronic acids. Several factors can be adjusted to accelerate the reaction.
1. Catalyst System Optimization:
-
Ligand Choice: The ligand has a profound effect on the reaction rate. Bulky, electron-rich ligands are essential. They increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, and their steric bulk promotes the final reductive elimination step.[1][3]
-
Catalyst Loading: While a higher catalyst loading can increase the rate, it also increases cost and the potential for side reactions. A typical starting point is 1-2 mol% of the palladium catalyst. If the reaction is clean but slow, a modest increase to 3-5 mol% can be beneficial.
2. Temperature and Solvent:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for alkylboronic acids, higher temperatures can also accelerate decomposition pathways like protodeboronation. A careful balance is needed. Screen temperatures in a range from 60°C to 110°C.
-
Solvent: The choice of solvent affects the solubility of the reagents and the stability of the catalytic intermediates. Anhydrous solvents like dioxane, toluene, or THF are standard.[2] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases by aiding in their dissolution, but this must be balanced against the risk of protodeboronation.[2][4]
3. Reagent Concentration:
-
Higher Concentration: Running the reaction at a higher concentration can increase the rate, but it may also lead to solubility issues or an increase in bimolecular side reactions. A typical starting concentration is 0.1-0.2 M with respect to the limiting reagent.
Question 3: I am observing significant amounts of side products, particularly the protodeboronated starting material. What can I do to minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway for many boronic acids, especially under basic conditions and in the presence of protic solvents like water.[7][8]
1. Use of Boronic Esters:
-
"Slow-Release" Strategy: Converting this compound to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[2][9] These esters are more stable to protodeboronation and provide a "slow release" of the active boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[2][10][11]
-
Anhydrous Conditions: Boronic esters can often be used under strictly anhydrous conditions, which further suppresses protodeboronation.[4]
2. Reaction Conditions Optimization:
-
Milder Base: If possible, screen milder bases. While stronger bases can accelerate the desired transmetalation, they can also promote protodeboronation. The optimal base is often a compromise.
-
Lower Temperature: As protodeboronation is often accelerated at higher temperatures, running the reaction at the lowest effective temperature can improve the yield of the desired product.[2]
-
Anhydrous Solvents: The use of rigorously dried, anhydrous solvents is critical to minimizing protodeboronation.[2][4]
3. Protecting Groups for Boronic Acids:
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct. This adduct can be used directly in the coupling reaction, often in protic solvents, where it slowly releases the boronic acid.[1][12]
Question 4: I am also observing a byproduct corresponding to the dimer of my aryl halide. How can I prevent this homocoupling?
Answer:
The formation of a biaryl dimer from the homocoupling of the aryl halide is another common side reaction.
1. Rigorous Degassing:
-
Oxygen Removal: This side reaction is often promoted by the presence of oxygen.[1] It is imperative to thoroughly degas all solvents and the final reaction mixture.
2. Stoichiometry Control:
-
Excess Boronic Acid: Using a slight excess of the this compound or its ester (e.g., 1.1 to 1.5 equivalents) can outcompete the homocoupling pathway by favoring the cross-coupling reaction.[2]
3. Catalyst System Screening:
-
Ligand and Precatalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different palladium sources and ligands may be necessary.
Question 5: My reaction involves a sterically hindered aryl halide, and the coupling is not proceeding well. What specific adjustments should I make?
Answer:
Coupling a somewhat bulky alkylboronic acid like this compound with a sterically hindered aryl halide presents a significant challenge, as both the transmetalation and reductive elimination steps are slowed down.[1]
1. Advanced Catalyst Systems:
-
Bulky, Electron-Rich Ligands: This is the most critical factor. The use of highly active, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is often mandatory for such challenging couplings.[1] These ligands create a sterically crowded palladium center that promotes reductive elimination and have the electronic properties to facilitate oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for sterically demanding couplings due to their strong electron-donating ability and steric bulk.[3]
2. More Forcing Conditions:
-
Higher Temperatures: Sterically hindered couplings often require higher reaction temperatures to overcome the activation energy barrier for the key steps.
-
Stronger Bases: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally required to drive the sluggish transmetalation step.[2]
3. Solvent Choice:
-
High-Boiling Aprotic Solvents: Solvents like dioxane, toluene, or dimethylformamide (DMF) are often used to allow for higher reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling of this compound?
A1: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide) to form a Pd(II) complex.[3]
-
Transmetalation: The cyclopentylmethyl group is transferred from the boronic acid (which is activated by a base) to the palladium complex, replacing the halide.[3][13] This is often the rate-determining step for alkylboronic acids.
-
Reductive Elimination: The two organic fragments (the cyclopentylmethyl group and the group from the halide) are eliminated from the palladium center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[3]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Q2: What are recommended starting conditions for a coupling reaction with this compound?
A2: A good starting point for optimization is crucial. The following table summarizes recommended conditions.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are effective for C(sp³)-C(sp²) couplings.[1][2] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that is effective for alkylboronic acids.[2] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are generally effective and allow for a range of temperatures.[2] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and stability of the boronic acid. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess helps to drive the reaction to completion and suppress homocoupling.[2] |
Q3: How can I visually troubleshoot a low-yield reaction?
A3: A decision tree can help guide your troubleshooting process.
Caption: Figure 2: Troubleshooting workflow for low-yield reactions.
Q4: What is the mechanism of protodeboronation and how does using a boronic ester help?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, in the presence of a base. The use of a boronic ester, such as a pinacol ester, sterically shields the boron atom and reduces its Lewis acidity, making it less susceptible to hydrolysis and subsequent protodeboronation.
Caption: Figure 3: Protodeboronation pathway and the stabilizing effect of boronic esters.
Experimental Protocol
General Protocol for the Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.02 equiv, 2 mol% Pd)
-
SPhos (0.04 mmol, 0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an atmosphere of argon, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
-
Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Alsabeh, P. G. (2013). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois. Available at: [Link]
-
Harris, C. G., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Fawcett, A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. DeepDyve. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]
-
Macmillan Group (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
-
Fawcett, A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myles, D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
Rossi, R., et al. (2003). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
Carrow, B. P. & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. youtube.com [youtube.com]
- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproducts in (Cyclopentylmethyl)boronic Acid Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for minimizing byproducts in Suzuki-Miyaura cross-coupling reactions involving (cyclopentylmethyl)boronic acid. As an sp³-hybridized organoboron reagent, this compound presents unique challenges compared to its aryl or vinyl counterparts. This resource will address common issues in a direct question-and-answer format, explaining the underlying chemical principles and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific challenges you may encounter when utilizing this compound in your cross-coupling reactions.
Q1: My reaction with this compound is yielding significant amounts of cyclopentylmethane. What is causing this, and how can I prevent it?
A1: This byproduct is the result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings. [1] It involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, effectively consuming your boronic acid.[1] For alkylboronic acids, this process can be particularly problematic.
Root Causes and Solutions:
-
Presence of Protic Sources: Water is a primary culprit. While many Suzuki protocols use aqueous bases, excess water can act as a proton source, leading to protodeboronation.[1][2]
-
Troubleshooting:
-
Use Anhydrous Conditions: Employ anhydrous and degassed solvents.[3][4] Consider using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] If an aqueous base is necessary, use the minimum amount of degassed water required to dissolve the base.
-
Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][5] These derivatives are generally more resistant to premature protodeboronation and release the active boronic acid slowly under the reaction conditions.[5][6]
-
-
-
Base-Mediated Decomposition: The choice and strength of the base are critical. Strong bases can accelerate the decomposition of the boronic acid.[1][7]
-
Troubleshooting:
-
Screen Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium or potassium hydroxide.[2]
-
Optimize Base Equivalents: Use the minimum amount of base necessary for efficient catalysis. Typically, 2-3 equivalents are sufficient.
-
-
Q2: I am observing the formation of 1,2-dicyclopentylethane, the homocoupling product of my boronic acid. What reaction parameters should I adjust?
A2: The formation of a symmetrical biaryl (or in this case, a dialkyl) product from the boronic acid is known as homocoupling. This undesired reaction can occur through several pathways, often involving the palladium catalyst.[8][9]
Key Factors and Mitigation Strategies:
-
Oxygen Contamination: The presence of oxygen in the reaction mixture is a well-known promoter of homocoupling.[10][11] It can lead to the formation of Pd(II) species that facilitate this side reaction.[11]
-
Troubleshooting:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[2]
-
-
-
Catalyst Choice and State: The palladium source and its oxidation state can influence the extent of homocoupling. Using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) can sometimes lead to increased homocoupling.[9]
-
Troubleshooting:
-
Use Pd(0) Sources: Consider using a Pd(0) catalyst source like Pd₂(dba)₃.
-
Optimize Ligand: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling.[8][12] Bulky, electron-rich ligands often favor the desired cross-coupling pathway.[11] For challenging couplings, ligands like SPhos or XPhos can be effective.[12][13]
-
-
Q3: My reaction is sluggish, and I'm seeing a mixture of starting materials and byproducts even after extended reaction times. How can I improve the reaction efficiency?
A3: Low reactivity in Suzuki couplings with alkylboronic acids can stem from several factors, including suboptimal reaction conditions and catalyst inhibition.
Troubleshooting for Improved Efficiency:
-
Temperature Optimization: While higher temperatures can sometimes accelerate the desired reaction, they can also promote byproduct formation.
-
Actionable Step: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.[2]
-
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reagents and influencing the catalytic cycle.
-
Actionable Step: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, are common.[3] For specific cases, greener solvents like cyclopentyl methyl ether (CPME) can be advantageous due to their high boiling points, but reagent solubility must be confirmed.[2]
-
-
Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is paramount for a successful reaction.
Data Summary: Key Parameter Adjustments
| Issue | Primary Cause | Recommended Action | Secondary Action |
| Protodeboronation | Excess Protic Sources | Use anhydrous solvents and bases (e.g., K₃PO₄).[2][3] | Convert boronic acid to a more stable pinacol or MIDA ester.[4][5] |
| Homocoupling | Oxygen in Reaction | Thoroughly degas solvents and maintain an inert atmosphere.[2] | Screen different palladium catalysts and bulky, electron-rich ligands.[8][12] |
| Low Conversion | Suboptimal Conditions | Screen a range of temperatures and ensure reagent solubility.[2] | Employ a highly active catalyst system (e.g., Pd precatalyst with a Buchwald ligand).[12] |
Experimental Protocol: A General Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Visualizing the Problem: Byproduct Formation Pathways
The following diagrams illustrate the desired catalytic cycle and the competing pathways that lead to common byproducts.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
-
Protodeboronation and its application in synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Protodeboronation. (2023, November 13). Wikipedia. [Link]
-
Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13736-13751. [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1483-1487. [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(20), 5328-5332. [Link]
-
Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Molander, G. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved January 3, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Suzuki reaction. (2023, December 29). Wikipedia. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]
-
Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry-A European Journal, 17(8), 2492-2503. [Link]
-
Sharma, S., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 3, 2026, from [Link]
-
Singh, A., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(38), 14785-14792. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Lin, X., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(33), 22533-22542. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 76(20), 8140-8147. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16582-16594. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to (Cyclopentylmethyl)boronic Acid and Its Pinacol Ester: A Comparative Analysis for Synthetic Strategy
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of reagents can profoundly influence the efficiency, reproducibility, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the organoboron species is a critical parameter.[1] This guide provides an in-depth comparison of (Cyclopentylmethyl)boronic acid and its corresponding pinacol ester, offering experimental insights and data-driven recommendations to aid researchers in making informed decisions for their synthetic endeavors.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[2][3] Boronic acids are generally more reactive, often leading to faster reaction times, which can be attributed to the Lewis acidity of the boronic acid that facilitates the transmetalation step in the catalytic cycle.[2][3] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[2][4] Conversely, boronate esters, like the commonly used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf-life, making them well-suited for multi-step syntheses and high-throughput screening applications.[2][5]
Physicochemical Properties and Stability
The structural difference between this compound and its pinacol ester directly impacts their physical properties and stability. The pinacol group acts as a protecting group, shielding the boron atom and rendering the molecule more stable towards moisture and air.
| Property | This compound | This compound pinacol ester | Rationale |
| Molecular Formula | C6H13BO2 | C12H23BO2 | Addition of the pinacol group (C6H12O2) and loss of two water molecules. |
| Physical Form | Typically an off-white powder or solid[6][7] | Often a colorless oil or low-melting solid[8] | The bulky, hydrophobic pinacol group can lower the melting point and increase solubility in non-polar solvents. |
| Stability to Hydrolysis | Prone to hydrolysis and dehydration to form boroxines[4] | More stable, but can hydrolyze under acidic or basic conditions to the boronic acid[9][10] | The pinacol ester is a covalent, less polar structure, which is less susceptible to immediate reaction with water. |
| Stability to Oxidation | Susceptible to oxidation[2] | More resistant to oxidation[4] | The steric bulk of the pinacol group provides kinetic protection to the boron center. |
| Handling | Requires careful handling, often under an inert atmosphere for long-term storage[3] | Easier to handle in air for short periods[5] | The increased stability of the pinacol ester reduces the need for stringent inert atmosphere techniques for routine weighing and transfer. |
| Purification | Can be challenging to purify by chromatography due to polarity and potential for decomposition on silica gel[9] | Readily purified by standard column chromatography[2] | The less polar nature of the pinacol ester allows for better behavior on silica gel. |
Reactivity in Suzuki-Miyaura Coupling
While pinacol esters are generally less reactive than their corresponding boronic acids, it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[2] However, direct transmetalation from the ester is also possible. The choice of reagent can therefore affect reaction kinetics and, ultimately, product yield and purity.
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the involvement of the organoboron species.
Figure 1. Generalized Suzuki-Miyaura catalytic cycle.
The following table presents representative data illustrating the performance trade-offs between a generic alkylboronic acid and its pinacol ester in a Suzuki-Miyaura coupling with an aryl bromide.
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | Typically faster (e.g., 1-4 hours) | Generally slower (e.g., 4-12 hours) |
| Isolated Yield | Can be high, but may be compromised by reagent decomposition[3] | Often more reproducible and can provide higher isolated yields due to higher purity of the starting material[3] |
| Purity of Crude Product | May contain byproducts from boronic acid decomposition (e.g., homocoupling) | Generally cleaner reaction profiles with fewer boron-related byproducts |
| Reproducibility | Can be variable depending on the quality and age of the boronic acid | High reproducibility due to the stability of the pinacol ester |
Synthesis and Purification
This compound pinacol ester can be readily synthesized from the corresponding boronic acid. A common method involves the reaction with pinacol, often with a dehydrating agent or azeotropic removal of water.
Figure 2. Workflow for the synthesis of a pinacol ester.
Experimental Protocol: Synthesis of this compound pinacol ester
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), pinacol (1.05 eq), and a suitable solvent (e.g., diethyl ether, toluene, or CH2Cl2).[8]
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (1.5 eq), to the suspension.[8]
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound pinacol ester.[8]
Experimental Protocols for Suzuki-Miyaura Coupling
The following are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with either this compound or its pinacol ester.
Figure 3. General workflow for a Suzuki-Miyaura coupling reaction.
Protocol A: Using this compound
-
In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a base such as K2CO3 or Cs2CO3 (2.0 eq), and a solvent mixture (e.g., dioxane/water or toluene/water).[11]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq) to the mixture.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol B: Using this compound pinacol ester
-
Follow the same initial setup as in Protocol A, substituting the boronic acid with this compound pinacol ester (1.2 eq).[11]
-
Degas the mixture thoroughly.
-
Add the palladium catalyst and a suitable ligand (e.g., Pd(OAc)2 with SPhos or XPhos, 0.02-0.05 eq). The choice of ligand can be crucial for the reactivity of the more stable pinacol ester.
-
Heat the reaction, potentially for a longer duration or at a slightly higher temperature than with the boronic acid.
-
Follow the same workup and purification procedure as described in Protocol A.
Choosing the Right Reagent: A Decision Guide
The selection between this compound and its pinacol ester is context-dependent. The following decision tree can guide the choice based on experimental priorities.
Figure 4. Decision guide for selecting the appropriate boron reagent.
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.[2]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[2]
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.[2][5]
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[2]
-
A cleaner reaction profile with higher reproducibility is desired, even if it requires longer reaction times.[3]
Conclusion
References
-
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
-
Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.
-
Assessing the stability and reactivity of a new generation of boronic esters. FASEB.
-
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.
-
Comparison of reactivity of different boron reagents. ResearchGate.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
Cyclopentylboronic acid | 63076-51-7. ChemicalBook.
-
Vinylboronic acid, pinacol ester. Apollo Scientific.
-
The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
[4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. Synquest Labs.
-
boronic esters. Organic Syntheses Procedure.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
-
Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. PMC - NIH.
-
(Cyclopentylmethyl)boronicacid. MySkinRecipes.
-
Cyclopentylboronic acid | 63076-51-7. ChemicalBook.
-
Suzuki reaction. Wikipedia.
-
Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Wiley Online Library.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
This compound | 848029-29-8. BLD Pharm.
-
Cyclopentylboronic acid >= 95%. Sigma-Aldrich.
-
Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Chemical Communications.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
1-Cyclopentenylboronic acid pinacol ester | 287944-10-9. Sigma-Aldrich.
-
Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Request PDF.
-
Synthesis of the cyclopentyl, cyclic boronic monoester 4. ResearchGate.
-
Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. Eureka.
-
(Cyclopropylmethyl)boronic acid | 2254220-74-9. BLD Pharm.
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Automated library synthesis of cyclopropyl boronic esters with diazomethane in a tube in tube flow reactor. The Royal Society of Chemistry.
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
-
Cyclopropylboronic acid pinacol ester 96%. Sigma-Aldrich.
-
Cyclopenten-1-Ylboronic Acid, Pinacol Ester (Cas 287944-10-9). Parchem.
-
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
-
Methyl boronic acid pinacol ester | 94242-85-0. ChemicalBook.
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- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. nbinno.com [nbinno.com]
- 6. Cyclopentylboronic acid | 63076-51-7 [chemicalbook.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Quantifying (Cyclopentylmethyl)boronic Acid Purity
Introduction
(Cyclopentylmethyl)boronic acid (CPM-BA) is a crucial building block in modern organic synthesis. As an alkyl boronic acid, its primary utility lies in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of pharmaceutical and agrochemical development.[1] The purity of CPM-BA is not merely a matter of quality control; it is fundamental to reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Key impurities can include boroxines (cyclic anhydrides formed from dehydration), starting materials, or other organoboron species, which can complicate reaction kinetics and downstream purification.
This guide provides a comparative analysis of the principal analytical methods for quantifying the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each method is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.
The Analytical Challenge of Alkyl Boronic Acids
Quantifying a non-chromophoric, polar, and potentially unstable molecule like this compound presents unique challenges:
-
Lack of a UV Chromophore: The absence of an aromatic ring or conjugated system means CPM-BA is nearly invisible to standard UV detectors in HPLC, necessitating alternative detection strategies.
-
Instability: Boronic acids can reversibly form cyclic trimeric anhydrides known as boroxines, especially upon heating or in non-aqueous conditions. They are also susceptible to on-column hydrolysis or degradation under certain chromatographic conditions.[2][3]
-
Polarity and Volatility: The polar B(OH)₂ group makes the molecule non-volatile, precluding direct analysis by Gas Chromatography (GC) without derivatization.[4]
This guide will compare four orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration—providing the technical depth required to select the most appropriate method for your specific analytical objective.
Method Selection Workflow
Choosing the right analytical technique depends on the specific question being asked. Is the goal a high-precision assay of the bulk material, the detection of trace-level impurities, or structural confirmation? The following workflow provides a high-level decision guide.
Caption: Decision workflow for selecting an analytical method.
Comparative Overview of Analytical Methods
The performance of each technique varies significantly in terms of sensitivity, selectivity, and sample throughput. The following table summarizes the key characteristics to provide an at-a-glance comparison.
| Feature | HPLC (with Universal Detection) | GC-MS (with Derivatization) | ¹¹B qNMR Spectroscopy | Potentiometric Titration |
| Principle | Chromatographic separation | Chromatographic separation of volatile derivatives | Nuclear spin resonance | Acid-base neutralization |
| Primary Use Case | Purity, impurity profiling | Purity, trace volatile impurities | Absolute purity assay, structural ID | High-precision assay of B(OH)₂ |
| Selectivity | High | Very High | High (for Boron species) | Low (measures total acidity) |
| Sensitivity (Typical LOQ) | ~0.05-0.1% (ng range) | <50 ppm (pg range)[4] | ~0.1% (mg range)[5] | ~0.1% (mg range) |
| Derivatization Required? | No (but can be used) | Yes | No | No (but complexation agent needed) |
| Key Advantage | Good for non-volatile impurities | High sensitivity and resolving power | Absolute quantification, no reference standard needed | High precision, low cost |
| Key Limitation | Requires non-UV detection | Sample prep complexity, potential for artifacts | Lower sensitivity, expensive equipment | Does not separate impurities |
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for purity analysis, but the lack of a UV chromophore in CPM-BA requires specialized approaches.
Scientific Principle & Causality
Reversed-phase HPLC separates compounds based on their hydrophobicity. However, analyzing boronic acids presents a significant challenge: on-column hydrolysis. The acidic silanol groups on standard silica-based columns can catalyze the degradation of the boronic acid.[6] Therefore, the choice of column is critical. A column with low silanol activity, such as an end-capped C18 or a hybrid particle column (e.g., Waters XTerra™ or MaxPeak™ Premier), is essential to obtain accurate and repeatable results.[6]
For detection, universal detectors that do not rely on chromophores are required. Options include:
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors nebulize the eluent and measure the resulting particles, providing a response proportional to the mass of the non-volatile analyte.
-
Post-Column Derivatization with Alizarin: A highly selective approach involves mixing the column eluate with an alizarin solution. Boronic acids react with alizarin to form a fluorescent complex, which can be detected with high sensitivity.[7][8]
Experimental Protocol: HPLC with Post-Column Derivatization
This protocol outlines a robust method using post-column derivatization for sensitive quantification.
Caption: Experimental workflow for HPLC with post-column derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm, or equivalent low-silanol column.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
-
Post-Column Reaction System:
-
Detection:
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: 469 nm.
-
Emission Wavelength: 610 nm.
-
-
Quantification: Integrate the peak area of CPM-BA and any impurities. Calculate purity using the area percent method or against a reference standard if available.
Gas Chromatography (GC)
GC offers superior resolution and sensitivity but requires the conversion of the non-volatile boronic acid into a volatile derivative.
Scientific Principle & Causality
The core principle of this method is to chemically modify the polar -B(OH)₂ group to form a less polar, more volatile, and thermally stable derivative suitable for GC analysis. This derivatization is not optional; it is a prerequisite.[10] A common strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups. The resulting TMS-ester is significantly more volatile.
Detection is typically performed with a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for impurity identification and trace-level quantification.[4]
Experimental Protocol: GC-MS with Silylation
Caption: Experimental workflow for GC-MS with silylation derivatization.
Step-by-Step Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of CPM-BA into a 2 mL GC vial.
-
Add 1 mL of dry pyridine (or another suitable aprotic solvent like acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
-
-
Quantification: Calculate purity based on the area percent of the derivatized CPM-BA peak relative to all other detected peaks. For trace analysis, use selected ion monitoring (SIM) for enhanced sensitivity.[11]
Quantitative ¹¹B NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, capable of providing a highly accurate, absolute purity value without the need for a specific CPM-BA reference standard.
Scientific Principle & Causality
NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹¹B NMR is particularly powerful for analyzing boronic acids because it directly probes the boron atom.[12] The chemical shift of the ¹¹B nucleus is highly sensitive to its chemical environment and hybridization state. Trigonal (sp²) boronic acids typically resonate around δ 28-34 ppm, while tetrahedral (sp³) boronate esters or complexes resonate further upfield (δ 2-15 ppm).[13] This allows for clear differentiation and quantification of the desired acid from potential ester impurities or degradation products.
For quantification (qNMR), a certified internal standard of known purity and concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
Experimental Protocol: ¹¹B qNMR
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into an NMR tube.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., triphenyl phosphate) and add it to the same NMR tube. The standard must not react with the analyte and should have a resonance that does not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹¹B.
-
Key Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial. Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the ¹¹B signal for CPM-BA (expected around 30-33 ppm) and the relevant signal from the internal standard.
-
Calculate the purity using the following formula:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="ng-star-inserted display"> Purity(%)=IstdIanalyte×NanalyteNstd×MWstdMWanalyte×manalytemstd×PstdWhere:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (1 for ¹¹B)
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Potentiometric Titration
This classical technique provides a highly precise assay of the boronic acid functional group, making it an excellent choice for determining the purity of the bulk material.
Scientific Principle & Causality
Boric acid and its organic derivatives are very weak Lewis acids (pKa ≈ 9), making direct titration with a strong base like NaOH inaccurate due to a poorly defined endpoint.[14][15] The key to this method is the addition of a polyol, typically mannitol or glycerol.[16][17] The polyol acts as a chelating agent, forming a 1:1 or 1:2 complex with the boronate ion. This complex is a significantly stronger acid (pKa ≈ 4-5) than the parent boronic acid, yielding a sharp, distinct inflection point in the titration curve that can be accurately detected with a pH electrode.
Experimental Protocol: Mannitol-Enhanced Potentiometric Titration
Step-by-Step Methodology:
-
Titrant Standardization: Standardize a ~0.1 M Sodium Hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation:
-
Accurately weigh ~150 mg of this compound into a 150 mL beaker.
-
Add ~50 mL of deionized, CO₂-free water and stir to dissolve.
-
Add ~5 g of D-mannitol and stir until it is completely dissolved.[16]
-
-
Titration:
-
Immerse a calibrated combination pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination and Calculation:
-
Determine the equivalence volume (Vₑ) from the point of maximum inflection on the titration curve (i.e., the peak of the first derivative, d(pH)/dV).
-
Calculate the purity of the this compound:
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="ng-star-inserted display"> Purity(%)=manalyteVe×MNaOH×MWanalyte×100Where:
-
Vₑ = Equivalence volume of NaOH (in L)
-
M_{NaOH} = Molarity of standardized NaOH
-
MW_{analyte} = Molecular weight of CPM-BA (127.98 g/mol )[18]
-
m_{analyte} = Mass of the sample (in g)
-
Conclusion
The quantification of this compound purity requires a thoughtful selection of analytical methodology tailored to the specific objective.
-
For high-precision bulk assay , potentiometric titration with mannitol is a robust, cost-effective, and accurate method.
-
For an absolute purity determination without a specific reference standard and for structural confirmation, ¹¹B qNMR is the unparalleled choice.
-
For profiling volatile impurities with high sensitivity, GC-MS following derivatization is the most powerful technique.
-
For separating non-volatile impurities , HPLC with a universal detector like CAD or a highly sensitive method like post-column derivatization with fluorescence detection offers excellent capability.
By understanding the principles, advantages, and limitations of each technique, researchers can implement a scientifically sound analytical strategy to ensure the quality and consistency of this critical synthetic building block.
References
- 1. (Cyclopentylmethyl)boronicacid [myskinrecipes.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. research.wur.nl [research.wur.nl]
- 9. waters.com [waters.com]
- 10. gcms.cz [gcms.cz]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. zzylchem.com [zzylchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.hach.com [cdn.hach.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. 848029-29-8|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Rigorous Validation of Suzuki Coupling Products from (Cyclopentylmethyl)boronic Acid
For professionals in pharmaceutical research and drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon bonds.[1] The use of alkylboronic acids, such as (Cyclopentylmethyl)boronic acid, is of particular interest as it allows for the incorporation of saturated, three-dimensional fragments into flat, aromatic systems, a key strategy for improving the physicochemical properties of drug candidates.
However, the successful synthesis of the desired product is only the first step. Rigorous, multi-faceted validation is paramount to ensure the structural integrity and purity of the final compound before it proceeds to further biological evaluation. This guide provides an in-depth, experience-driven comparison of essential analytical techniques for the validation of Suzuki coupling products derived from this compound, complete with experimental insights and comparative data.
The Reaction: Expectations and Potential Complications
The target transformation involves the palladium-catalyzed coupling of this compound with an aryl halide (or triflate) to form a new C(sp²)-C(sp³) bond. While seemingly straightforward, this reaction is not without its potential pitfalls, which a robust validation strategy must account for.
Primary Reaction:
This compound + Ar-X ---(Pd catalyst, Base)--> Ar-CH₂-Cyclopentane
Common Side Products and Impurities:
-
Protodeboronation: A notorious side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methylcyclopentane and reducing the yield of the desired product.[2][3] This process is highly dependent on factors like pH, solvent, and temperature.[4][5]
-
Homocoupling of Aryl Halide: The coupling of two molecules of the aryl halide (Ar-Ar) can occur, particularly if the catalyst system is not optimal.[6]
-
Residual Starting Materials: Incomplete reactions will leave behind unreacted this compound and the aryl halide.
-
Catalyst Residues: Palladium and ligand residues may remain in the final product if purification is not thorough.
A successful validation workflow must be designed to unambiguously identify the desired product while simultaneously detecting and quantifying these potential impurities.
A Multi-Technique Approach to Validation
No single analytical technique can provide a complete picture of a reaction's outcome. A truly trustworthy validation relies on the convergence of data from orthogonal methods, each providing a unique piece of the puzzle. The three pillars of small molecule validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography.
In-Depth Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides unparalleled detail about the chemical structure of a molecule. For the product of this specific coupling, ¹H and ¹³C NMR are indispensable.
Why it's critical: NMR confirms that the C-C bond has formed in the correct location and allows for the identification of key structural motifs of both the cyclopentylmethyl group and the aromatic partner. It is also an excellent tool for identifying impurities.
Expected ¹H NMR Spectral Features:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Ar-H (Aromatic) | 6.5 - 8.5 | Multiplet (m) | Shift and splitting pattern will change from the aryl halide starting material. |
| Ar-CH₂ - | 2.5 - 2.8 | Doublet (d) | Appearance of this signal is a key indicator of successful coupling. |
| -CH₂-CH -(Cyclopentyl) | 1.8 - 2.2 | Multiplet (m) | The methine proton of the cyclopentyl group. |
| Cyclopentyl CH₂ | 1.0 - 1.8 | Multiplets (m) | The methylene protons of the cyclopentyl ring. |
Note: Chemical shifts are approximate and can vary based on the specific aromatic system and solvent.[7][8][9]
Experimental Protocol: Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a clean vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Ensure the chosen solvent fully dissolves the sample.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum. If purity is to be determined by quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) before analysis.[11]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides the molecular weight of the product, offering definitive proof of its formation.[12][13] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[14][15]
Why it's critical: MS can quickly confirm the presence of the desired product in a reaction mixture and is highly sensitive.[16][17] The fragmentation pattern can also provide structural information that corroborates NMR data.
Choosing the Right MS Technique:
| Technique | Advantages | Disadvantages | Best For... |
| GC-MS | Excellent separation for volatile, thermally stable compounds. Provides clean mass spectra. | Not suitable for non-volatile or thermally labile compounds. | Products that are relatively nonpolar and can be easily vaporized without decomposition. |
| LC-MS | Versatile for a wide range of polarities and molecular weights. "Softer" ionization techniques prevent degradation. | Can be more complex to develop methods. Potential for ion suppression. | A broader range of Suzuki products, especially those with polar functional groups. |
Experimental Protocol: General Sample Preparation for LC-MS
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ionization mode, looking for the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
Chromatography: The Arbiter of Purity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses for assessing product purity.[18][19]
Why it's critical: Chromatography separates the product from starting materials, side products, and other impurities, allowing for their quantification as a percentage of the total sample.[20]
Comparative Purity Data from a Hypothetical Reaction:
The following table illustrates how different techniques might be used to assess the purity of a crude reaction mixture and the final purified product.
| Analytical Method | Crude Reaction Mixture | Purified Product | Information Gained |
| ¹H NMR | Complex spectrum, multiple sets of signals | Clean spectrum, signals consistent with desired structure | Structural confirmation, identification of major impurities. |
| LC-MS | Multiple peaks observed in the chromatogram | Single major peak with correct mass | Confirmation of product molecular weight and separation from impurities. |
| HPLC (UV detection) | Product Peak: 75% area. Starting Material: 15% area. Side Product: 10% area. | Product Peak: 98.5% area | Quantitative assessment of purity. |
Decision Making in Validation
The choice of analytical techniques should be guided by the specific questions being asked at each stage of the research and development process.
Conclusion
Validating the product of a Suzuki coupling reaction with this compound requires more than a single spectrum. It demands a systematic and orthogonal approach. By combining the detailed structural insights from NMR spectroscopy, the definitive molecular weight confirmation from mass spectrometry, and the quantitative purity assessment from chromatography, researchers can have the utmost confidence in their synthesized compounds. This rigorous validation is not merely a procedural step; it is the foundation of reliable and reproducible science, ensuring that only well-characterized molecules advance in the drug discovery pipeline.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. vapourtec.com [vapourtec.com]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Analysis of a (Cyclopentylmethyl)boronic Acid Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The ability to precisely monitor the progress of these reactions is not merely a matter of procedural verification but a critical component of process optimization, yield maximization, and impurity profiling. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the analysis of a reaction mixture involving (Cyclopentylmethyl)boronic acid.
The choice of an alkylboronic acid, such as this compound, presents unique analytical challenges compared to its more commonly discussed arylboronic acid counterparts. These challenges necessitate a carefully considered analytical strategy to ensure robust and reliable data. This guide will delve into the nuances of LC-MS method development for this specific application, offering a detailed protocol and explaining the rationale behind each experimental choice. Furthermore, it will provide a comparative analysis against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by representative experimental data.
The Subject Reaction: A Hypothetical Suzuki-Miyaura Coupling
To provide a tangible context for our analytical discussion, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction:
Scheme 1: Hypothetical Suzuki-Miyaura Reaction
This compound + 4-Bromoanisole → 4-Methoxy-1-(cyclopentylmethyl)benzene + Byproducts
This reaction exemplifies a common scenario in medicinal chemistry where a non-chromophoric alkylboronic acid is coupled with an aryl halide to construct a target molecule. The analytical challenge lies in simultaneously monitoring the consumption of the starting materials, the formation of the desired product, and the emergence of any potential byproducts.
I. The Premier Approach: LC-MS Analysis
LC-MS has emerged as the preeminent technique for monitoring complex reaction mixtures due to its unparalleled sensitivity and selectivity. The ability to separate components chromatographically and identify them by their mass-to-charge ratio provides a comprehensive snapshot of the reaction's progress.
A. Causality in Experimental Choices: Crafting a Robust LC-MS Method
The development of a successful LC-MS method for a reaction mixture containing this compound hinges on a series of informed decisions. Boronic acids are notoriously challenging analytes due to their propensity for dehydration to form cyclic boroxines, their potential for interaction with column hardware, and their sometimes-poor ionization efficiency.
Chromatographic Separation:
A reversed-phase separation on a C18 column is the logical starting point. The nonpolar nature of the alkyl chain in this compound and the aromaticity of the other reaction components lend themselves well to this stationary phase.
-
Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm) provides the necessary resolving power for baseline separation of the starting materials, product, and potential impurities within a short analysis time.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive, is crucial.
-
Additive Rationale: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates silanol groups on the silica-based stationary phase, minimizing peak tailing of the boronic acid. Secondly, it aids in the electrospray ionization process by providing a source of protons for the formation of [M+H]⁺ ions. While boronic acids can sometimes be analyzed in negative ion mode, positive mode often provides better sensitivity for the coupled product and other reaction components.
-
-
Gradient Elution: A gradient from a high aqueous content to a high organic content ensures the elution of both the more polar boronic acid and the more nonpolar coupled product within a reasonable timeframe.
Mass Spectrometric Detection:
Electrospray ionization (ESI) is the ionization technique of choice for this application due to the polarity of the analytes.
-
Ionization Mode: As mentioned, positive ion mode is generally preferred for a comprehensive analysis of all reaction components. However, negative ion mode can be selective for the boronic acid, which can form an [M-H]⁻ ion or adducts with mobile phase anions. A prudent approach involves an initial screen in both polarities to determine the optimal conditions for all analytes of interest.
-
Key MS Parameters:
-
Capillary Voltage: Optimization is critical for stable spray and efficient ion generation.
-
Source Temperature and Gas Flows: These parameters must be carefully tuned to ensure efficient desolvation without inducing thermal degradation of the analytes.
-
Collision Energy (for MS/MS): In a targeted analysis, optimizing the collision energy for the fragmentation of the parent ions of interest allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
-
B. A Self-Validating System: The Experimental Protocol
The following protocol is a robust starting point for the LC-MS analysis of the hypothetical reaction mixture.
1. Sample Preparation:
-
At designated time points, withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 990 µL of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for injection.
-
Vortex the sample and centrifuge to pellet any precipitated salts.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | High resolution and speed |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Excellent resolving power for small molecules |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component with ionization aid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component with ionization aid |
| Gradient | 5% B to 95% B over 5 min | Elution of both polar and nonpolar analytes |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions |
| Column Temp. | 40 °C | Improved peak shape and reproducibility |
| Injection Vol. | 2 µL | Minimizes column overload |
| MS System | Triple Quadrupole or Q-TOF | High sensitivity and selectivity |
| Ionization | ESI, Positive Mode | Broad applicability to reaction components |
| Capillary Voltage | 3.5 kV | Optimized for stable spray |
| Source Temp. | 150 °C | Gentle desolvation |
| Desolvation Temp. | 350 °C | Efficient solvent removal |
| Scan Mode | Full Scan (m/z 50-500) and/or MRM | Comprehensive and targeted analysis |
3. Data Analysis:
-
Extract ion chromatograms (EICs) for the [M+H]⁺ ions of this compound (m/z 129.1), 4-Bromoanisole (m/z 187.0/189.0), and the product (m/z 205.2).
-
Integrate the peak areas to monitor the relative changes in concentration over time.
C. Visualizing the Workflow
Caption: LC-MS Experimental Workflow.
II. Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers a powerful solution, it is essential for the modern researcher to understand its performance in the context of other available analytical techniques.
A. HPLC with UV Detection: The Workhorse with a Blind Spot
HPLC with a UV detector is a ubiquitous tool in synthetic chemistry labs. It is robust, easy to use, and provides excellent quantitative data for chromophoric compounds.
Advantages:
-
Quantitative Accuracy: When calibrated, HPLC-UV provides highly accurate and precise quantification.
-
Robustness and Cost-Effectiveness: The instrumentation is generally less expensive and requires less maintenance than an LC-MS system.
Disadvantages:
-
Lack of Universal Detection: The primary limitation in the context of our hypothetical reaction is the lack of a strong chromophore in this compound. This makes its direct detection by UV challenging, if not impossible, at relevant concentrations.
-
Peak Identification: Co-eluting peaks can be difficult to identify without mass information.
Performance Comparison:
| Feature | LC-MS | HPLC-UV |
| Sensitivity | High (pg to ng level) | Moderate (ng to µg level) |
| Selectivity | Very High (based on m/z) | Moderate (based on retention time) |
| Detection of this compound | Direct and sensitive | Poor to none |
| Peak Identification | Confident (by mass) | Presumptive (by retention time) |
| Cost & Complexity | Higher | Lower |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR spectroscopy is an indispensable tool for structural elucidation and can be a powerful technique for reaction monitoring, particularly for tracking the conversion of starting materials to products.
Advantages:
-
Structural Information: Provides detailed structural information about all components in the reaction mixture.
-
Quantitative Nature: With the use of an internal standard, NMR can be highly quantitative.[1]
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Sensitivity: NMR is significantly less sensitive than LC-MS, often requiring millimolar concentrations for effective monitoring.
-
Complex Mixtures: Overlapping signals in complex reaction mixtures can make quantification challenging.
-
Throughput: Sample preparation and data acquisition can be more time-consuming than a rapid LC-MS analysis.
Performance Comparison:
| Feature | LC-MS | NMR Spectroscopy |
| Sensitivity | Very High (pg-ng) | Low (µg-mg) |
| Structural Information | Limited (molecular weight) | High (detailed structure) |
| Analysis of Complex Mixtures | Excellent (with separation) | Challenging (signal overlap) |
| Throughput | High | Low to Moderate |
| Quantitative Accuracy | Excellent (with standards) | Excellent (with internal standard) |
III. Data-Driven Comparison: A Look at the Results
To illustrate the practical differences between these techniques, let's consider some representative data from our hypothetical reaction.
A. LC-MS Data
Table 1: Representative LC-MS Data for the Reaction Mixture at t = 2 hours
| Analyte | Retention Time (min) | Observed [M+H]⁺ (m/z) | Peak Area |
| This compound | 1.85 | 129.1 | 1.2 x 10⁵ |
| 4-Bromoanisole | 4.23 | 187.0 / 189.0 | 8.5 x 10⁴ |
| 4-Methoxy-1-(cyclopentylmethyl)benzene | 5.12 | 205.2 | 3.7 x 10⁶ |
| Boroxine of Starting Material | 3.50 | 351.3 | 5.6 x 10³ |
The LC-MS data clearly shows the consumption of starting materials and the formation of the product. Importantly, it also allows for the detection of the boroxine byproduct, which would be invisible to UV detection and potentially difficult to resolve by NMR.
B. Comparative Data Summary
Table 2: Head-to-Head Comparison of Analytical Techniques
| Parameter | LC-MS | HPLC-UV | NMR Spectroscopy |
| Detection of this compound | Excellent | Poor/None | Good (at high conc.) |
| Detection of Product | Excellent | Good | Good |
| Detection of Byproducts | Excellent | Limited | Moderate |
| Quantitative Capability | Excellent | Excellent (for chromophores) | Excellent |
| Overall Reaction Insight | Comprehensive | Limited | Structurally Rich |
IV. Conclusion: An Informed Decision for Optimal Results
For the comprehensive analysis of a Suzuki-Miyaura reaction mixture involving a non-chromophoric alkylboronic acid like this compound, LC-MS stands out as the superior analytical technique. Its combination of chromatographic separation, high sensitivity, and mass-based selectivity provides an unparalleled level of detail, enabling the simultaneous monitoring of starting materials, products, and byproducts.
While HPLC-UV remains a valuable tool for quantitative analysis of chromophoric species and NMR provides invaluable structural information, neither can match the comprehensive and sensitive reaction monitoring capabilities of LC-MS in this context. For researchers and drug development professionals aiming for a deep understanding of their reaction kinetics and impurity profiles, the investment in developing a robust LC-MS method is not just justified but essential for accelerating development timelines and ensuring the quality of the final product. The causality-driven approach to method development outlined in this guide provides a clear pathway to achieving this goal.
V. References
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link][1]
-
Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link][2]
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][3]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link][4]
-
PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry. [Link][5]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link][6]
Sources
- 1. azom.com [azom.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sciex.com [sciex.com]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
A Comparative Guide to Stereospecificity in Reactions of Chiral Alkylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious molecules. Chiral alkylboronic acids and their ester derivatives have emerged as exceptionally versatile building blocks in modern asymmetric synthesis.[1][2] Their configurational stability and the C–B bond's unique reactivity allow for a vast array of stereospecific transformations, enabling the construction of complex chiral architectures.[3]
This guide provides an in-depth comparison of the stereochemical outcomes in the most critical reactions of chiral secondary and tertiary alkylboronic esters. We will move beyond simple protocols to explore the mechanistic underpinnings that dictate stereospecificity, offering field-proven insights to help you select the optimal synthetic strategy. Every claim is supported by experimental data and authoritative sources to ensure scientific integrity and trustworthiness.
The Prerequisite: Accessing High-Fidelity Chiral Boronic Esters
The stereochemical integrity of any product is fundamentally limited by the enantiopurity of the starting materials. Therefore, the reliable synthesis of enantioenriched alkylboronic esters is the critical first step. Among the most powerful methods is the catalytic asymmetric hydroboration of alkenes, which provides direct access to these chiral reagents with high enantioselectivity.[1][4]
For instance, the rhodium-catalyzed asymmetric hydroboration (CAHB) of trisubstituted alkenes using a chiral phosphoramidite ligand allows for the synthesis of tertiary boronic esters with excellent enantiomeric ratios (er).[1] The choice of catalyst and directing group is paramount in controlling the facial selectivity of boron addition.
Experimental Protocol: Catalytic Asymmetric Hydroboration of an Allylic Phosphonate[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(cod)2]BF4 (2.0 mg, 0.005 mmol, 1 mol %) and a TADDOL-derived phosphoramidite ligand (4.5 mg, 0.006 mmol, 1.2 mol %) in THF (0.5 mL) is stirred for 15 minutes.
-
Reaction Setup: To this catalyst solution, the allylic phosphonate substrate (0.5 mmol, 1.0 equiv) is added.
-
Reagent Addition: Pinacolborane (1.0 M in THF, 0.75 mL, 0.75 mmol, 1.5 equiv) is added dropwise over 5 minutes at room temperature.
-
Reaction and Workup: The reaction is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the chiral tertiary boronic ester.
-
Analysis: Enantiomeric ratio is determined by chiral HPLC analysis.
Causality Note: The use of a chiral ligand complexed to the rhodium center creates a chiral pocket around the metal, forcing the alkene substrate to coordinate in a specific orientation. This directs the subsequent hydroboration to one of the two prochiral faces of the double bond, thereby establishing the stereocenter with high fidelity.
C(sp³)–C(sp²) Bond Formation: Stereospecific Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to chiral, secondary C(sp³)-hybridized boron nucleophiles has historically been challenging due to slow transmetalation rates and competing side reactions like β-hydride elimination.[5] However, recent advances have established protocols for highly stereospecific couplings, primarily proceeding with retention of configuration .[6][7]
The key to success lies in facilitating the transmetalation step while suppressing β-hydride elimination. This is often achieved by using specific palladium catalysts, ligands, and bases, and by employing substrates where the C–B bond is electronically activated (e.g., benzylic) or where steric factors disfavor the syn-periplanar arrangement required for β-hydride elimination.[5]
Comparative Data: Stereoretentive Suzuki-Miyaura Couplings
| Substrate Type | Electrophile | Catalyst/Ligand | Base | Enantiospecificity (es) | Yield (%) | Reference |
| Secondary Benzylic Boronic Ester | Aryl Iodide | Pd(OAc)₂ / SPhos | K₃PO₄ | >99% | 85 | [5] |
| Secondary Benzylic Boronic Ester | Vinyl Bromide | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 97% | 78 | [8] |
| Unactivated Secondary Boronic Ester | Aryl Iodide | Pd-G3-SPhos | K₃PO₄ | >99% | 91 | [6] |
| Tertiary Boronic Ester | Aryl Bromide | Pd(OAc)₂ / DavePhos | K₃PO₄ | >99% | 75 | [9] |
Enantiospecificity (es) is a measure of how well the stereochemical information from the reactant is transferred to the product.
Mechanism: The Stereoretentive Catalytic Cycle
The generally accepted mechanism involves an oxidative addition of the aryl halide to Pd(0), followed by a base-assisted transmetalation with the boronic ester. This crucial transmetalation step proceeds with retention of configuration at the carbon center. Subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst.
Caption: Stereoretentive Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Stereoretentive Coupling of a Secondary Benzylic Boronic Ester[5]
-
Reaction Setup: A dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %), SPhos (8.2 mg, 0.02 mmol, 4 mol %), the aryl iodide (0.5 mmol, 1.0 equiv), and the chiral secondary boronic ester (0.6 mmol, 1.2 equiv).
-
Degassing and Reagent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous, degassed toluene (2.5 mL) and a 1.0 M aqueous solution of K₃PO₄ (1.5 mL, 1.5 mmol, 3.0 equiv) are added.
-
Reaction: The mixture is stirred vigorously at 80 °C for 16 hours.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. Enantiospecificity is determined by comparing the enantiomeric ratio of the product (via chiral HPLC) with that of the starting boronic ester.
Multicomponent Synthesis: The Stereoselective Petasis Reaction
The Petasis borono-Mannich reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines, such as α-amino acids or β-amino alcohols.[10] The stereoselectivity of this reaction is typically substrate-controlled, arising from the chirality present in the amine or aldehyde component.
When a chiral α-hydroxy aldehyde is used, the reaction generally proceeds with high anti-diastereoselectivity.[11][12] This outcome is rationalized by a transition state model that minimizes allylic strain in the key iminium boronate intermediate.[12]
Comparative Data: Diastereoselectivity in Petasis Reactions
| Chiral Amine / Aldehyde | Boronic Acid | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-α-Methylbenzylamine | Styrenylboronic acid | Glyoxylic acid | 65:35 | 75 | [13][14] |
| (S)-Phenylglycinol | Styrenylboronic acid | Glyoxylic acid | >99:1 | 80 | [13] |
| L-Glyceraldehyde acetonide | Vinylboronic acid | (as aldehyde) | >95:5 (anti) | 70 | [11] |
| Glucose-derived α-hydroxy aldehyde | Phenylboronic acid | (as aldehyde) | >98:2 (anti) | 85 | [12] |
Experimental Protocol: Diastereoselective Synthesis of a β-Amino Alcohol[11]
-
Reaction Setup: To a solution of the chiral α-hydroxy aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in dichloromethane (5 mL) at room temperature, the alkenylboronic acid (1.5 mmol, 1.5 equiv) is added.
-
Reaction: The reaction mixture is stirred at 40 °C for 24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification and Analysis: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Expanding the Toolbox: Other Stereospecific C–B Bond Transformations
The versatility of chiral boronic esters extends far beyond C-C bond formation. The C–B bond can be stereospecifically converted into C–N, C–O, and C-halogen bonds, significantly broadening its synthetic utility. A common mechanistic theme for many of these transformations is the formation of a tetracoordinate boron "ate" complex, which then undergoes a 1,2-metallate rearrangement. Crucially, this rearrangement typically proceeds with inversion of configuration at the carbon center.[15]
Caption: Stereospecific transformations of a chiral boronic ester.
Summary of Key Stereospecific Transformations
| Transformation | Reagents | Stereochemical Outcome | Enantiospecificity (es) | Reference |
| Amination | MeONH₂ / KOtBu | Inversion | >98% | [4] |
| Fluorination | PhLi / Selectfluor II | Inversion | >98% | [16] |
| Bromination/Chlorination | Aryllithium / NBS or NCS | Inversion | >98% | [15] |
| Oxidation | H₂O₂ / NaOH | Retention | >98% | [17] |
| B-to-Zn Transmetalation | t-BuLi / ZnCl₂ | Retention | >98% | [18][19] |
Experimental Protocol: Stereospecific Amination with Inversion[4]
-
Reaction Setup: To a solution of the chiral secondary boronic ester (0.20 mmol, 1.0 equiv) in THF (1.0 mL) at 0 °C is added methoxyamine (0.40 mmol, 2.0 equiv).
-
Base Addition: Potassium tert-butoxide (1.0 M in THF, 0.22 mL, 0.22 mmol, 1.1 equiv) is added dropwise, and the reaction is stirred at 0 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS. Upon completion (typically 1-2 hours), the reaction is quenched by the addition of 1 M HCl.
-
Workup: The mixture is partitioned between diethyl ether and water. The aqueous layer is basified with 1 M NaOH and extracted with diethyl ether.
-
Purification and Analysis: The combined organic extracts are dried, concentrated, and purified by chromatography to afford the chiral primary amine. Enantiospecificity is determined by chiral HPLC analysis of a suitable derivative (e.g., the benzamide).
The Proof: Validating Stereochemical Purity
A protocol is only as trustworthy as its method of validation. The determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is a non-negotiable step in any stereoselective synthesis.[20] While several methods exist, the two most common in research and development are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral HPLC: This is the gold standard for determining enantiomeric purity. It physically separates the enantiomers on a chiral stationary phase, allowing for direct quantification of their ratio by integrating the peak areas.[21]
-
NMR Spectroscopy: This method relies on converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by complexation with a chiral solvating agent. The resulting diastereomers have distinct NMR signals (typically in the ¹H or ¹⁹F spectrum) that can be integrated to determine their ratio.[22]
Protocol: Determination of Enantiomeric Excess by ¹H NMR[22]
-
Sample Preparation: Dissolve an accurately weighed sample of the chiral analyte (e.g., an amine or alcohol, ~5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of the analyte.
-
Add Chiral Solvating Agent: Add a molar excess (e.g., 1.5-2.0 equivalents) of a chiral solvating agent (e.g., (R)-BINOL for an amine) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the two diastereomeric complexes/adducts should be resolved.
-
Calculate ee: Identify a pair of well-resolved, non-overlapping peaks corresponding to the two diastereomers. Integrate these peaks carefully. The enantiomeric excess is calculated as: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100[23]
Conclusion
Chiral alkylboronic esters are powerful intermediates whose synthetic value is defined by the stereospecificity of their subsequent reactions. This guide has demonstrated that the stereochemical outcome is not arbitrary but is dictated by predictable mechanistic principles.
-
For C(sp³)–C(sp²) coupling , the Suzuki-Miyaura reaction offers a robust method for stereoretentive bond formation.
-
For multicomponent synthesis , the Petasis reaction provides substrate-controlled access to complex amines, often with high diastereoselectivity.
-
For functional group interconversions , transformations proceeding through boron "ate" complexes, such as amination and halogenation, reliably occur with inversion of stereochemistry, while oxidation is stereoretentive.
By understanding the causality behind these experimental choices, researchers can confidently design synthetic routes to produce complex chiral molecules with the high degree of stereochemical precision required in drug discovery and development.
References
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ResearchGate. (n.d.). Chemoselective Suzuki-Miyaura cross-coupling of chiral 1,2-diboronic.... Retrieved from [Link]
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Royal Society of Chemistry. (2014). CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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Koulov, A. et al. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687–694. Available from: [Link]
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ResearchGate. (n.d.). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. Retrieved from [Link]
-
QSpace. (n.d.). STEREOSPECIFIC SUZUKI-MIYAURA CROSS-COUPLING OF CHIRAL BENZYLIC BORONIC ESTERS AND VINYL BROMIDES. Retrieved from [Link]
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Aggarwal, V. K. et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(34), 10958-61. Available from: [Link]
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Schaus, S. E. et al. (2011). Catalytic Diastereoselective Petasis Reactions. NIH Public Access. Available from: [Link]
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American Chemical Society. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]
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American Chemical Society. (2010). Electrochemical Method for the Determination of Enantiomeric Excess of Binol Using Redox-Active Boronic Acids as Chiral Sensors. Retrieved from [Link]
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Morken, J. P. et al. (n.d.). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. NIH Public Access. Available from: [Link]
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Morken, J. P. et al. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available from: [Link]
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Aggarwal, V. K. et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. PubMed. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). The anti diastereoselectivity of the Petasis reaction using chiral.... Retrieved from [Link]
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Morken, J. P. et al. (n.d.). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. NIH Public Access. Available from: [Link]
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ResearchGate. (n.d.). Comparison of Petasis reaction yields and stereoselectivities from Scheme 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. Retrieved from [Link]
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American Chemical Society. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ate complexes of secondary boronic esters as chiral organometallic-type nucleophiles for asymmetric synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches towards the synthesis of chiral alkyl-substituted α-aminoboronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. Retrieved from [Link]
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American Chemical Society. (n.d.). Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
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Synfacts. (2019). Synthesis of Chiral Alkylboronic Esters via Carbosulfenylation. Thieme. Retrieved from [Link]
-
MDPI. (2022). Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. Retrieved from [Link]
-
American Chemical Society. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. Retrieved from [Link]
-
American Chemical Society. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]
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American Chemical Society. (n.d.). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. Retrieved from [Link]
-
University of Manchester. (2014). Enantiospecific sp2–sp3 coupling of secondary and tertiary boronic esters. Research Explorer. Retrieved from [Link]
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YouTube. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). Retrieved from [Link]
-
American Chemical Society. (n.d.). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
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- 20. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 21. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enantiomeric excess - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Performance of (Cyclopentylmethyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and scalability. This guide provides an in-depth kinetic and performance comparison of (Cyclopentylmethyl)boronic acid, a primary alkylboronic acid, against other relevant classes of boronic acids. By understanding the kinetic nuances, researchers can make more informed decisions in catalyst system selection and reaction optimization, ultimately accelerating discovery and development timelines.
The Kinetic Landscape of Alkylboronic Acids in Suzuki Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4][5] For alkylboronic acids, the transmetalation step—the transfer of the alkyl group from boron to the palladium center—is often the rate-determining step.[1] This is in contrast to many arylboronic acid couplings where oxidative addition can be rate-limiting.[4] The slower transmetalation of sp³-hybridized carbons compared to their sp² counterparts is a key challenge in these reactions.[1][6]
This compound, as a primary alkylboronic acid, is expected to exhibit kinetic behavior characteristic of this class. The presence of the cyclopentyl group introduces moderate steric bulk adjacent to the reactive center, which can influence the rate of transmetalation compared to less hindered primary alkylboronic acids.
Performance Comparison: this compound vs. Alternatives
To contextualize the performance of this compound, we compare its expected kinetic profile with other commonly employed boronic acids. The following data is synthesized from established principles and kinetic studies of analogous compounds.[1]
Table 1: Comparative Kinetic Performance of Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Type | Representative Example | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Primary Alkyl | This compound | ~0.9 | Transmetalation is typically rate-limiting. The cyclopentyl group introduces moderate steric hindrance, potentially leading to slightly slower rates than linear primary alkylboronic acids. |
| Primary Alkyl | n-Butylboronic acid | 1.0 | Baseline for primary alkylboronic acids. Slower transmetalation than arylboronic acids.[1] |
| Secondary Alkyl | Cyclohexylboronic acid | ~0.2 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] |
| Aryl (Electron-Neutral) | Phenylboronic acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids due to the higher nucleophilicity of the sp² carbon.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Workflow for Kinetic Analysis
A systematic workflow is crucial for obtaining reliable and reproducible kinetic data. The following diagram outlines a general approach for studying the kinetics of the Suzuki-Miyaura coupling of this compound.
Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol: Kinetic Monitoring via HPLC
This protocol provides a self-validating system for determining the initial reaction rate of the coupling between an aryl halide and this compound. The rationale behind key steps is explained to ensure experimental integrity.
Objective: To determine the initial reaction rate and kinetic profile for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., Biphenyl, Dodecane)
-
Quenching solution (e.g., Acetonitrile with a small amount of acetic acid)
-
Reaction vessel (e.g., Schlenk flask or multi-well reactor block)
-
HPLC system with a suitable column and detector
Protocol:
-
Reagent Preparation (The "Why"):
-
Stock Solutions: Prepare stock solutions of the aryl halide, this compound, and internal standard in the chosen reaction solvent. Rationale: Using stock solutions ensures accurate and reproducible concentrations across different experiments and minimizes weighing errors.
-
Inert Atmosphere: All reagents and solvents should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Rationale: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and irreproducible results.[2] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction Setup:
-
In a pre-dried Schlenk flask equipped with a magnetic stir bar, add the base.
-
Under an inert atmosphere, add the stock solutions of the aryl halide, this compound, and internal standard.
-
Add the desired volume of degassed solvent.
-
Place the flask in a pre-heated oil bath or heating block and allow the temperature to equilibrate while stirring. Rationale: Constant temperature is critical for accurate kinetic measurements as reaction rates are highly temperature-dependent.
-
-
Reaction Initiation and Monitoring:
-
Prepare a separate stock solution of the palladium catalyst and ligand. Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture.
-
To initiate the reaction, inject the catalyst/ligand solution into the reaction flask. This marks time zero (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[1]
-
Immediately quench the aliquot in a vial containing the quenching solution. Rationale: Quenching stops the reaction instantly, ensuring that the composition of the aliquot accurately reflects the reaction progress at that specific time point.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC. The internal standard allows for the accurate determination of the concentrations of the starting materials and the product by correcting for any variations in injection volume.
-
Generate a calibration curve for the product against the internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the initial linear portion of this curve. Rationale: The initial rate is measured when the concentrations of the reactants are at their highest and have not significantly changed, providing the most accurate measure of the reaction's intrinsic kinetics under the specified conditions.
-
Mechanistic Considerations and The Catalytic Cycle
The efficiency of the coupling of this compound is intrinsically linked to the steps within the palladium catalytic cycle.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ligand Selection for (Cyclopentylmethyl)boronic Acid Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as a cornerstone of modern organic synthesis. However, the coupling of sterically demanding partners, such as secondary alkylboronic acids like (cyclopentylmethyl)boronic acid, with aryl or heteroaryl halides presents a significant challenge. The increased steric bulk around the boron atom can impede the crucial transmetalation step of the catalytic cycle, while competing β-hydride elimination can lead to undesired byproducts and reduced yields.
In this comprehensive guide, we will delve into a side-by-side comparison of different ligands for the Suzuki-Miyaura coupling of this compound and analogous sterically hindered secondary alkylboronic acids. We will explore the nuances of ligand selection, supported by experimental data, to provide actionable insights for optimizing these challenging transformations.
The Critical Role of the Ligand in Overcoming Steric Hindrance
The ligand coordinated to the palladium center plays a pivotal role in dictating the efficiency and outcome of a Suzuki-Miyaura coupling. For sterically hindered substrates, the ligand's properties are even more critical. An ideal ligand for this purpose should:
-
Promote Oxidative Addition: The ligand must be electron-rich to facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Facilitate Transmetalation: It needs to be sterically demanding enough to promote the formation of a monoligated palladium species, which is believed to be more reactive in the transmetalation step with the bulky boronic acid.
-
Accelerate Reductive Elimination: The ligand's steric bulk also encourages the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
-
Suppress Side Reactions: A well-designed ligand can minimize unwanted side reactions like β-hydride elimination, which is a common pathway for alkylboronic acids.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps influenced by the ligand.
Caption: The Suzuki-Miyaura catalytic cycle. Ligands influence the rates of oxidative addition, transmetalation, and reductive elimination.
Side-by-Side Ligand Comparison for Secondary Alkylboronic Acid Coupling
Buchwald Biaryl Phosphine Ligands
The Buchwald group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those involving sterically hindered substrates.
Caption: Structures of commonly used Buchwald biaryl phosphine ligands.
Performance Data:
| Ligand | Aryl Halide | Secondary Alkylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 4-chlorotoluene | n-Butylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| XPhos | 4-chlorotoluene | Cyclohexylboronic Acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | 78 | [2] |
| RuPhos | 4-bromobenzonitrile | Potassium sec-butyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 120 (µW) | 0.25 | 92 | [3] |
Analysis:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for a broad range of Suzuki-Miyaura couplings. Its dicyclohexylphosphino group provides significant steric bulk, while the methoxy groups on the biaryl backbone enhance its electron-donating ability. It has shown good performance in the coupling of primary alkylboronic acids.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos due to the presence of three isopropyl groups on the biaryl backbone. This increased bulk is often advantageous for coupling particularly challenging substrates, including secondary alkylboronic acids.[2]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos features isopropoxy groups, which, like the methoxy groups in SPhos, contribute to the ligand's electron-rich character. It has demonstrated excellent performance, particularly with potassium alkyltrifluoroborates, which are often more stable and easier to handle than the corresponding boronic acids.[3]
Novel and Specialized Ligands
For extremely demanding couplings, researchers have developed novel ligand scaffolds that can outperform the more common Buchwald-type ligands.
Caption: Structure of the AntPhos ligand.
Performance Data:
| Ligand | Aryl Halide | Secondary Alkylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AntPhos | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic Acid | K₃PO₄ | Toluene | 110 | 12 | 85 | [2] |
| BI-DIME | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic Acid | K₃PO₄ | Toluene | 110 | 12 | 31 | [2] |
Analysis:
-
AntPhos (9,9-Dimethyl-10-(di-tert-butylphosphino)xanthene): AntPhos has shown exceptional reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[2][4] Its unique rigid xanthene backbone is thought to play a crucial role in preventing β-hydride elimination, a common side reaction with secondary alkylboronic acids.[2] In a direct comparison for the coupling of a highly hindered aryl bromide with cyclohexylboronic acid, AntPhos significantly outperformed another specialized ligand, BI-DIME.[2]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and can be sterically tuned to a high degree.
Caption: Structures of common N-Heterocyclic Carbene (NHC) ligands.
Performance Insights:
NHC ligands with bulky N-aryl substituents, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), have been shown to be highly effective in Suzuki-Miyaura couplings of sterically hindered substrates.[5][6] The flexible steric bulk of some NHC ligands can be particularly advantageous, allowing the catalyst to accommodate hindered partners during the key steps of the catalytic cycle.[5] While direct comparative data with this compound is limited, the strong σ-donating ability and tunable steric hindrance of NHC ligands make them a compelling option for this type of transformation.[6]
Experimental Protocols
The following is a general, representative experimental protocol for the Suzuki-Miyaura coupling of a secondary alkylboronic acid with an aryl bromide. This should be optimized for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., toluene or dioxane, with 10-20% water). Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Loading: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the desired ligand (e.g., SPhos, XPhos, RuPhos, or AntPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion and Recommendations
The Suzuki-Miyaura coupling of sterically hindered secondary alkylboronic acids like this compound is a challenging but achievable transformation with the appropriate choice of ligand.
-
For general screening and initial attempts, the Buchwald biaryl phosphine ligands , particularly XPhos and RuPhos , are excellent starting points due to their proven efficacy with a range of sterically demanding substrates.
-
For particularly difficult couplings where β-hydride elimination is a significant concern, the specialized ligand AntPhos is highly recommended, as it has demonstrated superior performance in overcoming this side reaction.
-
N-Heterocyclic carbene ligands with bulky N-aryl substituents represent a powerful alternative and should be considered, especially when phosphine-based ligands yield unsatisfactory results.
Ultimately, the optimal ligand will depend on the specific aryl halide and the precise reaction conditions. Systematic screening of a small library of these high-performance ligands is the most effective strategy for identifying the ideal catalytic system for your specific application.
References
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Li, C., et al. (2015). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Angewandte Chemie International Edition, 54(1), 3792-3796. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(4), 1599-1605. [Link]
-
Yin, J., et al. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 52(42), 6957-6960. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
Altenhoff, G., et al. (2003). An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Altenhoff, G., et al. (2003). An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(16), 3805-3807. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]
-
Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. HETEROCYCLES, 101(2), 631. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Tetrahedron Letters, 49(26), 4122-4124. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Vantourout, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. [Link]
-
Shrestha, R., et al. (2017). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic Letters, 19(4), 854-857. [Link]
-
Singh, R. P., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(4), 1-10. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
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- 1. m.youtube.com [m.youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Synthesized (Cyclopentylmethyl)boronic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is a cornerstone of quality control. (Cyclopentylmethyl)boronic acid, a key building block in medicinal chemistry, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the accurate purity determination of this compound, offering field-proven insights and detailed experimental protocols.
The Challenge: The Dynamic Nature of Boronic Acids
Boronic acids exist in a concentration and solvent-dependent equilibrium with their cyclic anhydride trimers, known as boroxines.[1][2] This equilibrium can complicate spectral interpretation, leading to broadened peaks or multiple sets of signals in the ¹H NMR spectrum, which may be mistaken for impurities.[3][4] An accurate purity assessment, therefore, requires methodologies that can either account for or circumvent this dynamic behavior.
dot graph TD { subgraph "Equilibrium in Solution" A[3 this compound] B[ (Cyclopentylmethyl)boroxine ] C[3 H₂O] A -- "Dehydration" --> B B -- "Hydrolysis" --> A B -- " " --- C end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] style A fillcolor="#4285F4", fontcolor="#FFFFFF" style B fillcolor="#EA4335", fontcolor="#FFFFFF" } caption [Boronic Acid-Boroxine Equilibrium]
Comparative Analysis of NMR Methodologies
While other techniques like High-Performance Liquid Chromatography (HPLC) are valuable, quantitative NMR (qNMR) stands out as a primary analytical method.[5] It allows for purity determination against a certified internal standard without the need for an analyte-specific reference standard, a significant advantage in early-stage drug development.[6][7]
| Feature | ¹H NMR (Aprotic Solvents) | ¹H NMR (Protic Solvents) | ¹H qNMR (Quantitative) | ¹¹B NMR |
| Principle | Standard proton NMR in solvents like CDCl₃ or DMSO-d₆. | Proton NMR in solvents like D₂O or CD₃OD. | Quantification against a certified internal standard. | Direct observation of the boron nucleus. |
| Pros | Good signal dispersion for the alkyl moiety. | Simplifies spectrum by breaking up boroxine oligomers.[8] | Primary method, high accuracy and precision.[9] | Directly probes the boron environment, distinguishing between boronic acid and boroxine.[10][11] |
| Cons | Complex spectra due to boroxine formation.[3] | Exchange of B-OH protons with solvent deuterium. | Requires careful selection of internal standard and optimized acquisition parameters. | Lower sensitivity and requires quartz NMR tubes for best results.[12] |
| Best For | Initial qualitative assessment and identification of non-boronic acid impurities. | Simplifying complex spectra to confirm the core structure. | Definitive purity determination and assay. | Characterizing the boronic acid/boroxine ratio and identifying boron-containing impurities. |
In-Depth Methodologies & Experimental Protocols
Method 1: Qualitative ¹H and ¹¹B NMR for Initial Assessment
This initial step provides a comprehensive qualitative picture of the synthesized this compound.
Rationale: The combination of ¹H and ¹¹B NMR allows for the structural confirmation of the target molecule and the initial identification of impurities. ¹H NMR reveals the organic framework, while ¹¹B NMR provides specific information about the state of the boron atom (trigonal boronic acid vs. tetrahedral boronate esters or trigonal boroxines).[10][13] The ¹¹B chemical shift is highly sensitive to the coordination state of the boron atom; sp² hybridized boronic acids and boroxines resonate at lower fields (~30-33 ppm), while sp³ hybridized boronate species appear at higher fields.[11][14]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆. The use of a non-coordinating solvent like DMSO-d₆ allows for the observation of the boronic acid/boroxine equilibrium.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 90° pulse.
-
Number of Scans: 16-32.
-
Key Signals to Observe: Look for the characteristic signals of the cyclopentylmethyl group and any unexpected peaks that could indicate residual solvents, starting materials, or byproducts. Common solvent impurities can be identified using established tables.[15][16]
-
-
¹¹B NMR Acquisition:
-
Spectrometer: 400 MHz or higher (128 MHz for ¹¹B).
-
NMR Tube: Use a quartz NMR tube to avoid broad background signals from borosilicate glass.[12]
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.[11]
-
Expected Chemical Shifts:
-
This compound: ~30 ppm.
-
(Cyclopentylmethyl)boroxine: ~33 ppm.[14]
-
-
Method 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful tool for obtaining the absolute purity of a sample and is recognized by regulatory bodies like the International Conference on Harmonization (ICH).[6][17]
Rationale for Key Choices:
-
Internal Standard (IS): Maleic acid is an excellent choice. Its vinylic protons appear as a singlet in a region of the spectrum (~6.3 ppm in DMSO-d₆) that is typically free of signals from the analyte or common impurities.[5][18] The IS must be a certified reference material for metrological traceability.[17]
-
Solvent: DMSO-d₆ is a good solvent for both the analyte and the internal standard, and its residual peak does not interfere with the signals of interest.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate integration. A flip angle of ≤ 45° also helps ensure complete relaxation between pulses.[6]
dot graph TD { subgraph "qNMR Workflow" A("Accurately weigh analyte and internal standard (IS)") --> B("Dissolve in deuterated solvent (e.g., DMSO-d₆)"); B --> C("Acquire ¹H NMR spectrum with optimized parameters (long D1, appropriate flip angle)"); C --> D("Integrate characteristic, well-resolved signals of analyte and IS"); D --> E("Calculate purity using the standard qNMR equation"); end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] style A fillcolor="#4285F4", fontcolor="#FFFFFF" style E fillcolor="#34A853", fontcolor="#FFFFFF" } caption [Quantitative NMR (qNMR) Workflow]
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of certified maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Temperature: Regulated, typically 25-30 °C.[6]
-
Pulse Angle: ≤ 45°.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans: ≥ 32.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the doublet for the CH₂ group adjacent to the boron atom).
-
Integrate the singlet of the maleic acid internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Validation of the qNMR Method:
To ensure the reliability of the results, the qNMR method should be validated for specificity, linearity, accuracy, precision, and robustness, in line with ICH guidelines.[9][18][19]
Conclusion: An Integrated Approach
For a comprehensive and reliable purity assessment of synthesized this compound, a multi-faceted NMR approach is recommended. Initial qualitative ¹H and ¹¹B NMR experiments are invaluable for structural confirmation and preliminary impurity profiling. For definitive quantification, a fully validated ¹H qNMR method provides accurate and precise purity values, establishing a robust quality benchmark for drug development professionals. This integrated strategy ensures a thorough understanding of the material's quality, mitigating the analytical challenges posed by the dynamic nature of boronic acids.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (Cyclopentylmethyl)boronic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of (Cyclopentylmethyl)boronic acid, a versatile building block in organic synthesis, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
Immediate Safety and Hazard Profile of this compound
Before initiating any disposal protocol, it is paramount to understand the inherent hazards of this compound. While specific safety data sheets (SDS) may vary slightly between suppliers, organoboronic acids as a class are generally considered to be irritants.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Therefore, adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal route for this compound is contingent on several factors, including its form (neat solid, in solution, or as a reaction byproduct), the quantity to be disposed of, and the specific regulations of your institution and local authorities. The following workflow provides a logical progression for making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Protocol 1: Disposal of Neat (Solid) this compound
Unused, expired, or surplus solid this compound should be disposed of as hazardous solid chemical waste.
Materials:
-
Chemically compatible waste container (e.g., high-density polyethylene (HDPE) pail with a secure lid)
-
Hazardous waste labels (as per your institution's guidelines)
-
Spatula
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Preparation: Obtain a designated hazardous solid waste container from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound", the quantity, and the date of accumulation.[1][2]
-
Transfer: In a chemical fume hood, carefully transfer the solid this compound into the waste container using a clean spatula. Avoid generating dust.
-
Sealing: Securely close the lid of the waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. Ensure the storage area is well-ventilated.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.[1][3]
Protocol 2: Disposal of this compound in Solution or as a Reaction Byproduct
Solutions containing this compound or waste streams from reactions where it was used (e.g., Suzuki-Miyaura coupling) must be treated as hazardous liquid chemical waste. Under no circumstances should these be disposed of down the drain. [1][4]
Materials:
-
Chemically compatible liquid waste container (e.g., HDPE carboy)
-
Funnel
-
Hazardous waste labels
-
PPE
Procedure:
-
Container Selection: Choose a liquid waste container that is compatible with the solvent system of your waste.
-
Labeling: Label the container with a hazardous waste tag, listing all chemical constituents and their approximate concentrations. This includes the solvent(s), any unreacted starting materials, catalysts, and byproducts.
-
Transfer: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Sealing: Tightly cap the container.
-
Storage: Store the container in a designated hazardous liquid waste accumulation area, segregated from incompatible waste streams (e.g., strong oxidizers, strong acids, and bases).
-
Pickup: Schedule a pickup with your institution's EHS department.
A Note on Neutralization
While some simple boronic acids can be considered for neutralization as a pre-treatment step, this is generally not recommended for substituted organoboronic acids like this compound without explicit approval from your institution's EHS department. The potential for unknown side reactions and the generation of other hazardous byproducts necessitates a cautious approach. If neutralization is deemed appropriate by EHS, a general procedure would involve the slow addition of a mild base, such as sodium bicarbonate, to a dilute aqueous solution of the boronic acid waste, with constant monitoring of the pH.[5] However, for routine disposal, direct collection as hazardous waste is the most prudent and compliant method.
Contaminated Materials
Any materials that come into direct contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.[6] These items should be collected in a designated, labeled container for contaminated debris.
Conclusion
The responsible disposal of this compound is an integral part of the research process. By following these guidelines, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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Occupational Safety and Health Administration. (2020). Boric Acid. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste. Retrieved from [Link]
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University of California, Berkeley. (2024). Drain Disposal Restrictions for Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of (Cyclopentylmethyl)boronic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(Cyclopentylmethyl)boronic acid is a valuable reagent in organic synthesis, offering a versatile building block for the creation of complex molecules. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound, like many boronic acids, presents several potential hazards. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a proactive approach to safety, beginning with engineering controls, is paramount.
Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood.[4][5][6][7] This is the most critical engineering control to minimize the risk of inhalation of dust particles or vapors.[4][8][9]
Secondary Safeguards: Accessibility of Emergency Equipment
Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4][8] Familiarize yourself with their operation.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound.[8] The following table outlines the required PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5][8][9] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious eye irritation.[2][3][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][8][10] | Prevents skin contact with the compound, which can cause skin irritation.[2][3][8] Gloves should be inspected before use and changed immediately if contaminated.[6][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8][10] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[8][9] | Minimizes the risk of respiratory tract irritation.[2][3][8][9] |
Donning and Doffing PPE: A Procedural Approach
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach to handling this compound is crucial for safety.
Preparation:
-
Clear the Workspace: Ensure the chemical fume hood is clean and free of clutter.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, before introducing the chemical.
-
Review the SDS: Always have the Safety Data Sheet readily available for reference.
Handling the Solid:
-
Don Full PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Minimize Dust Generation: When transferring the solid, use a spatula and handle it gently to avoid creating airborne dust.[8][9]
-
Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If using weighing paper, carefully fold it to create a spout for transfer.
-
Keep Containers Closed: Keep the container of this compound tightly closed when not in use.[8][9][11]
Post-Handling:
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][12]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Containment (for small spills): For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[4] Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[4]
Caption: Workflow for responding to a chemical spill.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4][8][14]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[14]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6][14]
Container Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate must be collected and disposed of as hazardous waste.[14]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[14]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[14]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[6]
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
